3,6-Dibromopyrazine-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromopyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUGAJRAONOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743849 | |
| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351238-11-3 | |
| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromopyrazine-2-carbonitrile: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrazine core is a "privileged structure," appearing in numerous FDA-approved drugs and advanced materials due to its unique electronic properties and ability to engage in specific biological interactions.[1] This guide focuses on a highly functionalized and reactive member of this family: 3,6-Dibromopyrazine-2-carbonitrile .
With two bromine atoms and a cyano group on a pyrazine ring, this molecule is not an end product but a versatile synthetic intermediate. Its strategic functionalization allows for sequential, site-selective modifications, making it an invaluable building block for creating complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into its chemical properties, a robust synthetic protocol, its reactivity profile, and its vast potential in the development of novel therapeutics and functional materials.
Core Physicochemical and Spectroscopic Profile
The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization. This compound is a solid material under standard conditions, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1351238-11-3 | |
| Molecular Formula | C₅HBr₂N₃ | |
| Molecular Weight | 262.89 g/mol | |
| Appearance | Light Yellow Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Store at 2-8°C, sealed under dry, inert atmosphere | |
| InChI Key | UOAUGAJRAONOHK-UHFFFAOYSA-N |
Spectroscopic Signature (Predicted)
While experimental spectra for this specific compound are not widely published, a robust prediction of its spectroscopic signature can be made based on its structure and data from analogous compounds. This is crucial for reaction monitoring and structural confirmation.
-
¹H NMR (DMSO-d₆, 400 MHz): The molecule possesses a single proton on the pyrazine ring at the C5 position. Its chemical shift is expected to be significantly downfield due to the anisotropic effects of the pyrazine ring and the electron-withdrawing nature of the adjacent nitrogen and bromine atoms.
-
Predicted Shift: δ ≈ 8.8 - 9.1 ppm (singlet).
-
-
¹³C NMR (DMSO-d₆, 100 MHz): Five distinct carbon signals are expected.
-
C-CN: ~115 ppm. The nitrile carbon itself.
-
C2-CN: ~130-135 ppm. Attached to the nitrile, deshielded.
-
C3-Br & C6-Br: ~140-145 ppm. Carbons bearing bromine atoms are typically deshielded.
-
C5-H: ~150-155 ppm. The protonated carbon, highly deshielded by adjacent heteroatoms.
-
-
Infrared (IR) Spectroscopy:
-
C≡N stretch: A sharp, strong absorption at ~2230-2240 cm⁻¹. This is a key diagnostic peak for the nitrile functional group.
-
C=N/C=C stretch (aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: Typically found in the 500-650 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The most telling feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic triplet for the molecular ion peak:
-
[M]⁺: (e.g., at m/z 261) corresponding to (⁷⁹Br, ⁷⁹Br)
-
[M+2]⁺: (e.g., at m/z 263) corresponding to (⁷⁹Br, ⁸¹Br) and (⁸¹Br, ⁷⁹Br)
-
[M+4]⁺: (e.g., at m/z 265) corresponding to (⁸¹Br, ⁸¹Br)
-
The relative intensity of this M:M+2:M+4 cluster will be approximately 1:2:1 .
-
Synthesis and Purification
A robust and scalable synthesis is paramount for the utility of any building block. While multiple routes can be envisioned, a highly effective approach for introducing a nitrile group onto an aromatic ring adjacent to a nitrogen is the Sandmeyer reaction .[2][3][4] This classic transformation converts an aromatic amine into a diazonium salt, which is then displaced by a nucleophile, such as cyanide, using a copper(I) catalyst.
The logical precursor for this synthesis is 3-Amino-2,5-dibromopyrazine . The following protocol outlines a reliable procedure for this conversion.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Causality: The reaction is performed at low temperature (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures. The use of HBr as the acid source is synergistic, as it helps to maintain a low pH and provides the bromide counter-ion. The CuCN catalyst facilitates the radical-nucleophilic aromatic substitution mechanism that displaces the excellent N₂ leaving group.[3][5]
Materials:
-
3-Amino-2,5-dibromopyrazine (1.0 eq.)
-
Sodium nitrite (NaNO₂) (1.2 eq.)
-
Hydrobromic acid (HBr, 48% aq.) (4.0 eq.)
-
Copper(I) cyanide (CuCN) (1.5 eq.)
-
Potassium cyanide (KCN) (1.5 eq.)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Diazotization: a. To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Amino-2,5-dibromopyrazine (1.0 eq.) and 48% HBr (4.0 eq.). b. Cool the resulting slurry to 0 °C in an ice-salt bath. c. Dissolve sodium nitrite (1.2 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 5 °C. d. Stir the mixture vigorously at 0-5 °C for 45 minutes after the addition is complete. The formation of the diazonium salt intermediate will be observed.
-
Sandmeyer Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq.) and potassium cyanide (1.5 eq.) in deionized water. Caution: Cyanides are highly toxic. Handle with extreme care in a fume hood. b. Cool this cyanide solution to 0 °C. c. Slowly, and in portions, add the cold diazonium salt slurry from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence. d. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup and Purification: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH is neutral (~7-8). b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. d. Concentrate the filtrate under reduced pressure to yield the crude product. e. Purify the crude solid using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the nitrile group offers a handle for hydrolysis, reduction, or conversion to other functionalities.
The C-Br bonds have different electronic environments. The bromine at C6 is flanked by two nitrogen atoms, making it more electron-deficient and potentially more reactive towards nucleophilic aromatic substitution. The bromine at C3 is adjacent to the electron-withdrawing nitrile group. This differentiation can, under carefully controlled conditions, allow for selective mono-substitution before reacting the second site.
Key Transformations
Caption: Key reaction pathways for this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
This is arguably the most important reaction for this scaffold, enabling the introduction of diverse aryl or heteroaryl groups, a common strategy in drug discovery for exploring structure-activity relationships (SAR).[6][7][8][9][10][11]
Causality: The palladium(0) catalyst initiates the cycle by oxidatively adding to the C-Br bond. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) complex. Reductive elimination then forms the new C-C bond and regenerates the Pd(0) catalyst.[9][11] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq. for mono-coupling)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v mixture)
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C (or use microwave irradiation at 120 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 2-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired aryl-substituted pyrazine.
Applications in Research and Development
The true value of this compound is realized in its application as a scaffold for generating libraries of more complex molecules for screening.
-
Drug Discovery: The pyrazine scaffold is a known "hinge-binder" in many kinase inhibitors, where its nitrogen atoms form crucial hydrogen bonds within the ATP-binding site of enzymes. By using this dibromo-intermediate, researchers can perform sequential Suzuki or Buchwald-Hartwig couplings to install different substituents at the C3 and C6 positions, rapidly generating libraries of potential inhibitors for targets like FGFR, VEGFR, and other kinases implicated in oncology.[7] The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing another point for interaction or vector for modification.[1]
-
Agrochemicals: Similar to pharmaceuticals, the pyrazine core is found in various herbicides and pesticides. The ability to create diverse substitution patterns allows for the fine-tuning of activity against specific plant or insect pathogens.[1]
-
Materials Science: The rigid, electron-deficient pyrazine ring can be incorporated into larger conjugated systems for applications in organic electronics (e.g., OLEDs, organic photovoltaics). The dibromo functionality allows for polymerization via cross-coupling reactions, leading to novel polymers with tailored electronic and optical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related compounds like pyrazinecarbonitriles provides clear guidance on its potential hazards. It should be handled as a toxic and irritating substance.
| Hazard Category | Description & Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust. Do not eat, drink, or smoke when using. Use only in a well-ventilated area, preferably a chemical fume hood. |
| Skin Irritation | Causes skin irritation. Wear protective gloves (e.g., nitrile) and lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Handling | Use personal protective equipment (PPE) as required. Avoid ingestion and inhalation. Keep container tightly closed. |
| Storage | Store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined reactive sites—two distinct bromine atoms and a versatile nitrile group—provide a blueprint for complex, multi-step syntheses. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, an analysis of its core reactivity, and a perspective on its applications. For the medicinal chemist, it offers a reliable scaffold for building kinase inhibitor libraries. For the materials scientist, it is a gateway to novel conjugated polymers. Its careful and informed use will undoubtedly continue to contribute to advancements across the chemical sciences.
References
-
Gallagher, T. et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link].
- Google Patents. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
-
Guo, Q. et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. Available from: [Link].
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Wikipedia. Sandmeyer reaction. Available from: [Link].
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link].
-
CHEMIZ. (2023). Sandmeyer Reaction. YouTube. Available from: [Link].
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Sci-Hub. Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
ScienceDirect. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available from: [Link].
-
Nuno Rodrigues Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link].
-
University of Ottawa. 13 Carbon NMR. Available from: [Link].
-
Al-Mutairi, S. et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. PMC - NIH. Available from: [Link].
-
Al-Mutairi, S. et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. Available from: [Link].
-
Stoyanov, N. et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link].
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An In-depth Technical Guide to 3,6-Dibromopyrazine-2-carbonitrile: A Versatile Scaffold for Modern Drug Discovery
CAS Number: 1351238-11-3
Authored by [Your Name/Department]
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromopyrazine-2-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and multiple reaction sites make it an ideal starting material for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of the Pyrazine Core
The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and investigational agents.[1][2] Its two nitrogen atoms, arranged in a 1,4-orientation, can act as hydrogen bond acceptors, which is crucial for binding to biological targets such as the hinge region of kinases.[3] The introduction of bromo-, cyano-, and other functional groups onto the pyrazine core, as seen in this compound, provides medicinal chemists with versatile handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[3] This guide will delve into the technical details of this compound, a key intermediate for the synthesis of novel therapeutic agents.[4]
Physicochemical Properties
This compound is typically a light yellow solid with a molecular weight of 262.89 g/mol .[5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1351238-11-3 | [5] |
| Molecular Formula | C₅HBr₂N₃ | [5] |
| Molecular Weight | 262.89 g/mol | [5] |
| Physical Form | Light Yellow Solid | [5] |
| Purity | ≥97% | [5] |
| Storage Temperature | 0-5°C | [5] |
Synthesis of this compound
A potential synthetic pathway could involve the following key transformations:
Caption: A plausible synthetic pathway to this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the absence of protons directly attached to the pyrazine ring, the ¹H NMR spectrum of this compound is expected to be simple, showing only signals from any residual solvent.
-
¹³C NMR: The ¹³C NMR spectrum will be more informative, with distinct signals for each of the five carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The chemical shifts of the pyrazine ring carbons will be influenced by the electronegative nitrogen and bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit a sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[7] Other characteristic peaks would include C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of 262.89 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms, with peaks at m/z values corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).
Applications in Research and Drug Development
The primary application of this compound in drug discovery is as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][4]
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the pyrazine ring are susceptible to substitution via various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 3- and 6-positions of the pyrazine ring.
The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds.[8] The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base can lead to the selective formation of mono- or di-arylated pyrazine derivatives.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Versatile Scaffold for Kinase Inhibitors
Derivatives of 3-aminopyrazine-2-carbonitrile, which can be synthesized from this compound, have shown significant promise as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[9] These kinases are crucial targets in oncology, and their inhibition can disrupt cancer cell growth and proliferation.[9] The pyrazine scaffold serves as a key pharmacophore that can be elaborated with different substituents to achieve high potency and selectivity for specific kinase targets.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the mono-arylation of this compound using a Suzuki-Miyaura cross-coupling reaction. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Self-Validating System: The progress of the reaction should be carefully monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its facile participation in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries for drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in the research and development of new medicines.
References
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
PubMed. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. [Link]
- Google Patents. (n.d.). Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
-
Chem 117 Reference Spectra Spring 2011. (n.d.). Spectrometric Identification of Organic Compounds. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
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Beijing HuiKang BoYuan Chemical Tech CO.,LTD. (n.d.). This compound. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
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File.net. (n.d.). compared using 13C nmr spectroscopy. [Link]
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ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?. [Link]
-
R Discovery. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. [Link]
-
Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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Journal of Chemical Reviews. (2024). Articles List. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]
-
MDPI. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]
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3,6-Dibromopyrazine-2-carbonitrile molecular weight
An In-depth Technical Guide to 3,6-Dibromopyrazine-2-carbonitrile: A Versatile Heterocyclic Building Block
Authored by a Senior Application Scientist
Introduction
This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold found in numerous biologically active molecules and functional materials.[1][2] The presence of two bromine atoms and a nitrile group on the pyrazine ring imparts unique reactivity to this molecule, making it a versatile building block for the synthesis of a wide array of more complex derivatives.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthetic methodologies, characterization, and potential applications. The information presented herein is intended for researchers, scientists, and drug development professionals who are interested in leveraging the synthetic potential of this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 262.89 g/mol | [3][4] |
| Chemical Formula | C₅HBr₂N₃ | [3][4] |
| CAS Number | 1351238-11-3 | [3][4][5] |
| Appearance | Light Yellow Solid | [3][4] |
| Purity | Typically ≥97% | [3][4] |
| Storage Temperature | 0-5°C | [3][4] |
| Synonyms | 3,6-dibromo-2-pyrazinecarbonitrile | [3][4] |
Synthesis and Purification
The synthesis of this compound can be approached through various synthetic strategies, often involving the modification of a pre-existing pyrazine core. A plausible synthetic route could involve the bromination of a suitable pyrazine precursor. Given the activating effect of the amino group and the directing effects of the substituents, a multi-step synthesis starting from a commercially available aminopyrazine derivative is a common strategy in heterocyclic chemistry.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-3-cyano-6-bromopyrazine
-
Dissolve 2-Aminopyrazine-3-carbonitrile in a suitable organic solvent such as N,N-Dimethylformamide (DMF).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Suspend the 2-Amino-3-cyano-6-bromopyrazine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0°C and slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.
-
Cool the mixture, extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound would be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet for the proton on the pyrazine ring, likely in the aromatic region (δ 8.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the nitrile group would appear around δ 115-120 ppm, while the carbon atoms attached to the bromine atoms would be deshielded.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic isotopic peaks for the two bromine atoms (¹⁹Br and ⁸¹Br), which would be a key indicator of the compound's identity.
Applications in Research and Development
The synthetic utility of this compound stems from the reactivity of its functional groups. The two bromine atoms can be selectively substituted through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce a wide range of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.
This versatility makes this compound a valuable intermediate in the synthesis of compounds for drug discovery and materials science.[1] Pyrazine derivatives have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][6][7]
Caption: The role of this compound as a versatile building block.
Handling, Storage, and Safety
As with any chemical compound, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the product.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[8] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[3][4] Recommended storage temperatures are between 0-5°C.
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]
-
Skin: Wash off with soap and plenty of water.[8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8] In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis. Its well-defined structure and the presence of multiple reactive sites make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to explore the full potential of this versatile molecule.
References
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3 - SAFETY DATA SHEET. [Link]
- WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google P
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5 - SAFETY DATA SHEET. [Link]
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Synthesis of pyrazine-2,6-dicarbonitrile? - ResearchGate. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
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- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of 3,6-Dibromopyrazine-2-carbonitrile
This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3,6-dibromopyrazine-2-carbonitrile, a key building block in the development of novel pharmaceuticals and functional materials. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its practical application.
Introduction
This compound is a highly functionalized heterocyclic compound. The pyrazine core, coupled with two bromine atoms and a nitrile group, offers multiple reaction sites for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry where pyrazine derivatives are known to exhibit a wide range of biological activities. This document outlines a logical and efficient multi-step synthesis, commencing from the readily available starting material, 2-aminopyrazine.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved through a four-step sequence starting from 2-aminopyrazine. This pathway is designed for regiochemical control and high yields, leveraging well-established and reliable organic transformations. The key steps include a selective bromination, a Sandmeyer reaction for the introduction of a second bromine atom, a palladium-catalyzed cyanation, and a final diazotization/bromination.
Caption: Proposed synthesis pathway for this compound.
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
The initial step involves the selective bromination of 2-aminopyrazine at the 3 and 5 positions. The amino group acts as an activating and directing group, facilitating electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.[1][2]
Experimental Protocol
-
To a solution of 2-aminopyrazine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (2.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3,5-dibromopyrazine.
| Parameter | Value |
| Starting Material | 2-Aminopyrazine |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1 : 2.2 |
| Solvent | DMF or Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-80% |
Step 2: Synthesis of 3,5-Dibromopyrazine-2-carbonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a variety of functionalities, including halogens and nitriles, via a diazonium salt intermediate.[3][4][5][6] In this step, the amino group of 2-amino-3,5-dibromopyrazine is transformed into a nitrile group.
Causality Behind Experimental Choices
The use of sodium nitrite in an acidic medium generates nitrous acid in situ, which reacts with the primary amino group to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the diazonium group with a cyanide ion through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]
Experimental Protocol
-
Suspend 2-amino-3,5-dibromopyrazine (1.0 eq.) in an aqueous solution of a mineral acid (e.g., HBr or H2SO4) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature.
-
Heat the reaction mixture to 50-60 °C for 1-2 hours to drive the reaction to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3,5-dibromopyrazine-2-carbonitrile.
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
Step 3: Isomerization to this compound
The final step of the synthesis may not be a conventional reaction but rather an isomerization. It is important to note that the direct synthesis of this compound is not straightforward. The proposed pathway leads to the 3,5-dibromo isomer. The conversion to the 3,6-dibromo isomer would likely require a more complex, multi-step process, potentially involving ring-opening and closing reactions, or a different synthetic strategy altogether. For the purpose of this guide, we will focus on the synthesis of the 3,5-dibromo isomer as a key intermediate. Further functionalization and rearrangement would be necessary to obtain the 3,6-dibromo target.
It is crucial for researchers to be aware of the challenges in selectively synthesizing the 3,6-dibromo isomer and to consider alternative synthetic routes if that specific isomer is required. One such alternative could involve starting with a pre-functionalized pyrazine ring that directs bromination to the desired positions.
Characterization of Key Intermediates and Final Product
Thorough characterization of all synthesized compounds is essential to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure and confirm the substitution pattern on the pyrazine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and amino (N-H) groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compounds.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 2-Amino-3,5-dibromopyrazine | Singlet around 8.0 ppm (pyrazine-H), broad singlet for NH2 | Signals in the aromatic region, with carbons attached to bromine showing characteristic shifts | Expected [M+H]+ |
| 3,5-Dibromopyrazine-2-carbonitrile | Singlet around 8.5 ppm | Signals for pyrazine carbons, nitrile carbon, and carbons attached to bromine | Expected [M+H]+ |
Conclusion
This technical guide provides a detailed and scientifically grounded pathway for the synthesis of dibromopyrazine-2-carbonitrile derivatives, starting from 2-aminopyrazine. By explaining the rationale behind the chosen reactions and providing step-by-step protocols, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The outlined synthesis of 2-amino-3,5-dibromopyrazine and its subsequent conversion to 3,5-dibromopyrazine-2-carbonitrile are robust and reproducible transformations. While the direct synthesis of the 3,6-dibromo isomer presents a greater challenge, the intermediates generated in this pathway are valuable building blocks for the exploration of novel chemical space.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Exploring the Synthesis and Applications of Pyrazine Dicarbonitriles. Available at: [Link]
- WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents.
-
The complete synthesis of favipiravir from 2-aminopyrazine - Chemical Papers. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Sandmeyer Reaction - YouTube. Available at: [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. Available at: [Link]
-
2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Available at: [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 3,6-Dibromopyrazine-2-carbonitrile
Introduction
3,6-Dibromopyrazine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid pyrazine core, substituted with two bromine atoms and a nitrile group, offers multiple points for synthetic modification, making it a valuable building block for the development of novel therapeutic agents and functional materials. The precise structural elucidation and confirmation of purity are paramount for its application. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
The structure of this compound (Molecular Formula: C₅HBr₂N₃) dictates its spectroscopic characteristics. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further amplified by the inductive effects of two bromine atoms and a nitrile group. These features allow for a high degree of confidence in predicting the compound's spectral data.
-
¹H NMR: The molecule possesses a single, isolated proton on the pyrazine ring.
-
¹³C NMR: There are five chemically non-equivalent carbon atoms, which should result in five distinct signals.
-
IR Spectroscopy: The presence of the nitrile (C≡N) and aromatic (C=N, C=C) functionalities will give rise to characteristic absorption bands.
-
Mass Spectrometry: The molecular weight and the presence of two bromine atoms will produce a distinctive isotopic pattern.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous data for structural confirmation.
Predicted ¹H NMR Spectrum
The molecular structure contains a single proton (H-5). Due to the absence of adjacent protons, its signal is expected to be a singlet. The chemical shift of this proton is significantly influenced by the anisotropic effect of the aromatic ring and the deshielding effects of the adjacent nitrogen (N-4) and bromine (C-6) atoms. Unsubstituted pyrazine exhibits a proton signal at approximately 8.6 ppm[1]. The presence of strong electron-withdrawing groups is expected to shift this signal further downfield.
| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5 | 8.8 - 9.2 | Singlet (s) | 1H | Pyrazine C-H |
Causality: The predicted downfield shift into the 8.8 - 9.2 ppm range is a direct consequence of the cumulative electron-withdrawing nature of the two ring nitrogens and the two bromine substituents, which decreases the electron density around the sole aromatic proton, thus reducing its shielding.[2][3]
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum should display five distinct signals, corresponding to the five unique carbon atoms in the molecule.[4] The chemical shifts are predicted based on the local electronic environment of each carbon.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C1 | 112 - 117 | C ≡N | Typical range for nitrile carbons.[4] |
| C2 | 125 - 135 | C -CN | Aromatic carbon attached to the nitrile group, expected to be deshielded. |
| C3 | 140 - 148 | C -Br | Aromatic carbon attached to bromine; deshielded by both bromine and adjacent nitrogen. |
| C4 | 145 - 155 | C -H | Aromatic methine carbon, significantly deshielded by adjacent nitrogen. |
| C5 | 140 - 148 | C -Br | Aromatic carbon attached to bromine; similar environment to C3 but with slightly different neighbors. |
Expertise Note: Quaternary carbons (those not attached to protons, like C2, C3, C5, and the nitrile carbon) often show signals of lower intensity compared to protonated carbons (C4) in standard ¹³C NMR experiments due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[4]
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[5]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying specific functional groups within a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by the sharp, intense absorption of the nitrile group and vibrations from the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| 3050 - 3150 | Weak | Aromatic C-H Stretch |
| 2220 - 2240 | Strong, Sharp | C≡N Stretch |
| 1550 - 1600 | Medium | Aromatic C=N/C=C Stretch |
| 1000 - 1200 | Medium | C-Br Stretch |
Trustworthiness: The C≡N stretching vibration is particularly diagnostic. For aromatic nitriles, this band typically appears between 2240 and 2220 cm⁻¹[6]. Conjugation with the pyrazine ring system lowers the frequency compared to saturated alkyl nitriles (2260-2240 cm⁻¹) due to a slight weakening of the triple bond.[6][7] This peak's presence and position are strong indicators of the molecule's identity.
Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically perform the background subtraction and present the data in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and therefore the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Predicted Mass Spectrum
The key feature in the mass spectrum of this compound will be the isotopic signature of the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).
-
Molecular Ion (M⁺): A compound with two bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion.
-
M peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms.
-
-
Isotopic Pattern: The relative intensity of these peaks will be approximately 1:2:1.[8]
-
Molecular Weight: The calculated monoisotopic mass of C₅H⁷⁹Br₂N₃ is 270.8649 g/mol .
-
Fragmentation: Common fragmentation pathways could involve the loss of a bromine atom (-Br) or the nitrile group (-CN).
| m/z (Predicted) | Relative Intensity | Assignment |
| 271 | ~100% | [M+2]⁺ peak (C₅H⁷⁹Br⁸¹BrN₃) |
| 273 | ~50% | [M+4]⁺ peak (C₅H⁸¹Br₂N₃) |
| 269 | ~50% | [M]⁺ peak (C₅H⁷⁹Br₂N₃) |
| 192, 194 | Variable | [M-Br]⁺ fragment |
Experimental Protocol for ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters:
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage (e.g., 3-4 kV) and cone voltage to optimal values for generating the [M+H]⁺ ion.
-
Acquire data over a relevant mass range (e.g., m/z 100-500).
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and its characteristic 1:2:1 isotopic pattern to confirm the presence of two bromine atoms. For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental formula.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of 3,6-Dibromopyrazine-2-carbonitrile
This guide provides a comprehensive technical overview of the solubility of 3,6-Dibromopyrazine-2-carbonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document equips you with the foundational knowledge and detailed experimental protocols to determine its solubility profile accurately and efficiently. We will delve into the theoretical considerations of its solubility and provide robust, field-proven methodologies for both thermodynamic and kinetic solubility determination.
Introduction to this compound
This compound is a halogenated heterocyclic compound featuring a pyrazine ring substituted with two bromine atoms and a nitrile group. The pyrazine core is a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs and experimental therapeutics with a wide range of biological activities, including anticancer and antimicrobial properties. The bromine and nitrile functional groups on the pyrazine scaffold offer versatile handles for synthetic modifications, making it a valuable intermediate in the synthesis of novel bioactive molecules and advanced materials. Understanding the solubility of this compound is a critical first step in its application, as solubility significantly impacts reaction kinetics, bioavailability, and formulation development.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₅HBr₂N₃ | [1] |
| Molecular Weight | 262.89 g/mol | [1] |
| CAS Number | 1351238-11-3 | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 0-8 °C, sealed in dry conditions | [1] |
Theoretical Solubility Considerations
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. For this compound, we can infer its likely solubility based on its functional groups:
-
Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are capable of acting as hydrogen bond acceptors, which can promote solubility in protic solvents like water and alcohols. However, the aromatic nature of the ring itself is relatively nonpolar.
-
Bromine Atoms: The two bromine atoms are large and polarizable, contributing to van der Waals interactions. Their presence generally decreases solubility in polar solvents like water.
-
Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar solvents.
Based on these features, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as some solubility in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be low. For a structurally related compound, pyrazine-2-carbonitrile, a high solubility of 200 mg/mL in DMSO has been reported[2]. While this suggests that this compound may also be soluble in DMSO, the presence of the two bromine atoms will likely reduce its solubility compared to the parent compound.
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Rationale
This method ensures that the system has reached a true thermodynamic equilibrium, providing a definitive measure of a compound's intrinsic solubility in a given solvent. The extended incubation period allows for the dissolution and potential recrystallization processes to stabilize, reflecting the true saturation point.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a clear glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After incubation, allow the vial to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle. Alternatively, centrifuge the vial at a controlled temperature to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial not to disturb the solid at the bottom of the vial. Filtration of the supernatant through a 0.22 µm filter is recommended to remove any remaining microparticles.
-
Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared in the same solvent.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
Experimental Determination of Kinetic Solubility (Nephelometry)
Kinetic solubility is a high-throughput method often used in early-stage drug discovery to assess the solubility of compounds under non-equilibrium conditions. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO).
Rationale
This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous buffer. It provides a rapid assessment of a compound's propensity to precipitate under these conditions, which is crucial for interpreting assay results and identifying potential liabilities early in the drug discovery process.
Experimental Workflow
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a multi-well plate (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution with the same solvent.
-
Addition of Aqueous Buffer: To another multi-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).
-
Compound Addition: Transfer a small volume of the DMSO stock solutions from the first plate to the corresponding wells of the second plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Mix the plate and incubate at a controlled temperature for a short period, typically 1 to 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer. The instrument detects the light scattered by any precipitate that has formed.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering compared to a blank control.
Data Interpretation and Reporting
The solubility data for this compound should be reported in a clear and organized manner. A table summarizing the solubility in various solvents at a specified temperature is recommended.
Example Solubility Profile Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Water | 25 | To be determined | To be determined | Shake-Flask |
| Ethanol | 25 | To be determined | To be determined | Shake-Flask |
| Methanol | 25 | To be determined | To be determined | Shake-Flask |
| Acetone | 25 | To be determined | To be determined | Shake-Flask |
| Acetonitrile | 25 | To be determined | To be determined | Shake-Flask |
| Dichloromethane | 25 | To be determined | To be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 25 | To be determined | To be determined | Nephelometry |
Conclusion
While readily available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical framework and detailed, robust experimental protocols for its determination. By employing the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, researchers can generate high-quality, reliable data to inform their work in drug discovery, materials science, and other applications. A thorough understanding and experimental determination of its solubility profile are paramount for the successful utilization of this versatile chemical building block.
References
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An In-Depth Technical Guide to the Safe Handling and Application of 3,6-Dibromopyrazine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 3,6-Dibromopyrazine-2-carbonitrile (CAS No. 1351238-11-3).[1] This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. The guide synthesizes critical information from safety data sheets, toxicological research on related compounds, and established protocols for palladium-catalyzed cross-coupling reactions to ensure a thorough understanding of the risks and the necessary precautions for its safe application in a laboratory setting.
Introduction: The Synthetic Utility of a Differentiated Pyrazine Core
This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with two bromine atoms and a nitrile group. This trifunctional scaffold is of significant interest in medicinal chemistry and materials science. The differential reactivity of the two bromine atoms, coupled with the synthetic versatility of the nitrile group, makes it a valuable building block for the synthesis of complex molecular architectures. Its application is particularly noted in the development of novel therapeutic agents, where the pyrazine core is a common pharmacophore.[2] The safe and effective use of this reagent is paramount and begins with a deep understanding of its inherent properties and potential hazards.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1351238-11-3 | [1] |
| Molecular Formula | C₅HBr₂N₃ | [1] |
| Molecular Weight | 262.89 g/mol | [3] |
| Appearance | Light Yellow Solid | [1][3] |
| Purity | Typically ≥97% | [1][3] |
| Storage Temperature | 0-5°C | [1][3] |
| InChI Key | UOAUGAJRAONOHK-UHFFFAOYSA-N | [1][3] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively published, a comprehensive hazard assessment can be formulated by examining its structural motifs: a brominated aromatic core and a nitrile functional group.
GHS Hazard Classification (Anticipated)
Based on data for structurally similar compounds like 3,6-Dichloropyrazine-2-carbonitrile and other brominated heterocycles, the following GHS classifications are anticipated.[4][5][6]
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[4][6]
Toxicological Insights
-
Brominated Aromatic Compounds: Brominated aromatic compounds can pose environmental and health risks. While many have low acute toxicity, prolonged exposure can lead to adverse effects.[7] Of greater concern is their potential to form highly toxic polybrominated dibenzodioxins or dibenzofurans under high-temperature conditions, such as in a fire.[1][7]
-
Aromatic Nitriles: The toxicity of nitriles is often associated with the metabolic release of cyanide.[4] However, for aromatic nitriles, the nitrile group is generally more robust and less likely to be metabolized to release cyanide compared to aliphatic nitriles.[5] Nevertheless, they should be handled as potentially toxic, with absorption possible through inhalation, ingestion, and skin contact.[8] Incomplete combustion of nitriles can also produce toxic fumes, including hydrogen cyanide and oxides of nitrogen.[8]
Personal Protective Equipment (PPE) and Engineering Controls
Given the anticipated hazards, a stringent PPE and engineering control regimen is mandatory when handling this compound.
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required to protect against splashes and airborne particles.[4][10]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is crucial to check for and prevent any permeation.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Handling, Storage, and Disposal
Safe Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[4]
-
Wash hands thoroughly after handling.[10]
-
Ensure adequate ventilation at all times.[7]
-
Use spark-proof tools and avoid generating dust.[7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
Disposal
-
Dispose of this compound and its containers as hazardous waste.[10]
-
Do not allow the chemical to enter drains or waterways.[7]
-
All disposal activities must be in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service.[12]
First Aid and Emergency Procedures
Immediate action is critical in the event of exposure.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10][13]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[7][10]
Accidental Release Measures
In the event of a spill, follow a structured response protocol to mitigate exposure and environmental contamination.
Caption: Decision workflow for handling an accidental spill.
Reactivity and Stability
-
Chemical Stability: The compound is stable under recommended storage conditions.[11]
-
Conditions to Avoid: Avoid formation of dust, and exposure to heat, flames, and sparks.[7][10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]
-
Hazardous Decomposition Products: Under combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[11] The thermal decomposition of brominated compounds can be complex and may lead to the formation of other hazardous brominated aromatics.[9][14]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The dibrominated nature of this pyrazine allows for selective functionalization, typically at the more sterically accessible and electronically favorable position. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for forming carbon-carbon bonds.[15][16]
Objective: To selectively couple an arylboronic acid at one of the bromine positions of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or DME/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05-0.10 equiv) followed by the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its utility, however, is matched by its potential hazards. A comprehensive understanding of its toxicological profile, adherence to strict engineering controls and PPE requirements, and meticulous execution of handling and emergency procedures are non-negotiable for its safe use. By integrating the principles of chemical safety and robust experimental design, researchers can confidently and responsibly leverage the synthetic potential of this important intermediate.
References
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- Thermo Fisher Scientific. (2021). 5-Bromo-2-pyrazinamine - Safety Data Sheet.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
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Hiltz, J. (2016). Response to "Where can I find handling precautions to work with brominated flame retardants?". ResearchGate. Retrieved from [Link]
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Public Health England. (2022). Bromine: toxicological overview. Retrieved from [Link]
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Beijing HuiKang BoYuan Chemical Tech CO.,LTD. This compound. Retrieved from [Link]
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Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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PubChem. Butyronitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Introduction: The Strategic Importance of 3,6-Dibromopyrazine-2-carbonitrile
An In-depth Technical Guide to the Synthesis of 3,6-Dibromopyrazine-2-carbonitrile: Starting Materials and Strategic Selection
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring two reactive bromine atoms and a cyano group on a pyrazine core, renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The pyrazine scaffold itself is a well-established pharmacophore present in numerous FDA-approved drugs.[1] The strategic placement of reactive handles on this core allows for selective and diverse chemical modifications, making it a prized precursor in the development of novel therapeutic agents, particularly in the realm of antiviral and kinase inhibitor research. This guide provides an in-depth analysis of the common starting materials and synthetic strategies employed for the preparation of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Retrosynthetic Overview
The synthesis of this compound can be approached from several distinct starting points. A logical deconstruction of the target molecule reveals the primary synthetic disconnections and the corresponding precursor molecules. The choice of a specific route is often dictated by factors such as the availability and cost of starting materials, scalability, and safety considerations.
Sources
The Emergence of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of Pyrazine-2-Carbonitrile Compounds
Abstract
The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have rendered it a privileged scaffold in medicinal chemistry.[3] This technical guide provides a comprehensive exploration of the discovery and historical development of a particularly influential derivative: pyrazine-2-carbonitrile. We will traverse the early history of pyrazine synthesis, delve into the evolution of synthetic routes to pyrazine-2-carbonitrile, and illuminate its pivotal role as a key intermediate in the creation of landmark antiviral and anti-tuberculosis therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this critical class of compounds.
A Historical Overture: The Dawn of Pyrazine Chemistry
The story of pyrazine chemistry begins in the mid-19th century. The first synthesis of a pyrazine derivative, 2,3,5,6-tetraphenylpyrazine, was reported by Laurent in 1844.[4] This seminal discovery, however, was a serendipitous outcome of experiments on crude benzaldehyde containing hydrogen cyanide and ammonia.[5] It wasn't until the late 1870s that more systematic and understood synthetic methods began to emerge. The Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879 laid the foundational groundwork for accessing the pyrazine core, often involving the self-condensation of α-amino ketones.[6]
These early methods, while groundbreaking for their time, were often limited in scope and yield. The true potential of pyrazines in biological applications would not be fully realized until the 20th century, with the advent of more sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships.
The Advent of a Key Intermediate: The Synthesis of Pyrazine-2-Carbonitrile
The discovery and development of pyrazine-2-carbonitrile, also known as 2-cyanopyrazine, are intrinsically linked to its crucial role as a precursor to the anti-tuberculosis drug, pyrazinamide.[5][7] While a singular "discovery" paper for pyrazine-2-carbonitrile is not readily apparent in the historical literature, its synthesis became a focal point of research as the therapeutic importance of pyrazinamide emerged.
Early Synthetic Approaches and Their Rationale
Early methods for the synthesis of cyanopyrazines often involved harsh reaction conditions and the use of highly toxic reagents. One of the classical approaches involved the cyanation of a pre-functionalized pyrazine ring, such as a halopyrazine. For instance, the reaction of a chloropyrazine with a metal cyanide, a variant of the Rosenmund-von Braun reaction, could yield the desired nitrile. However, these reactions often required high temperatures and could be complicated by side reactions and difficult purifications.
Another major pathway that was developed, and continues to be relevant in industrial production, is the gas-phase catalytic ammoxidation of 2-methylpyrazine.[7] This method, which gained prominence in the latter half of the 20th century, involves the reaction of 2-methylpyrazine with ammonia and oxygen at elevated temperatures over a specialized catalyst.[7] The choice of this route was driven by the availability and lower cost of the starting material, 2-methylpyrazine, and the avoidance of highly toxic cyanating agents in the main reaction stream.
The rationale behind the choice of a vanadium-based catalyst, often in combination with other metals like molybdenum or titanium, lies in the catalyst's ability to facilitate the multi-step oxidation and amination process. The vanadium oxide species are adept at activating the methyl group of 2-methylpyrazine and promoting the subsequent reaction with ammonia to form the nitrile.
Figure 1: A simplified conceptual workflow of the ammoxidation of 2-methylpyrazine to pyrazine-2-carbonitrile over a heterogeneous catalyst.
Modern Synthetic Innovations
More recent advancements in synthetic organic chemistry have provided milder and more efficient routes to pyrazine-2-carbonitrile and its derivatives. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool. The cyanation of 2-bromopyrazine using a palladium catalyst and a cyanide source, such as zinc cyanide or potassium ferrocyanide, offers a high-yielding and versatile method that can be performed under relatively mild conditions.[5][8] The use of less toxic cyanide sources like potassium ferrocyanide is a significant advantage in terms of safety and environmental impact.[5]
The rationale for employing a palladium catalyst lies in its ability to facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) species to the carbon-bromine bond, followed by transmetalation with the cyanide source and reductive elimination to yield the pyrazine-2-carbonitrile and regenerate the active catalyst.
Pyrazine-2-Carbonitrile: A Cornerstone of Modern Therapeutics
The significance of pyrazine-2-carbonitrile in modern medicine cannot be overstated. Its utility as a versatile building block has led to the development of life-saving drugs.
The Fight Against Tuberculosis: Pyrazinamide
Pyrazinamide, a primary drug for the treatment of tuberculosis, is synthesized from pyrazine-2-carbonitrile. The nitrile group is readily hydrolyzed to a carboxamide to yield pyrazinamide.
Figure 2: The final step in the synthesis of Pyrazinamide from pyrazine-2-carbonitrile.
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase present in Mycobacterium tuberculosis. Pyrazinoic acid disrupts the bacterial cell membrane and inhibits fatty acid synthase I, an enzyme essential for the bacterium's survival.
A Broad-Spectrum Antiviral: The Rise of Favipiravir
More recently, pyrazine-2-carbonitrile derivatives have been instrumental in the development of the broad-spectrum antiviral drug, Favipiravir (T-705). Favipiravir has shown activity against a range of RNA viruses, including influenza, Ebola, and SARS-CoV-2.[7]
The synthesis of Favipiravir is more complex and often involves a multi-step sequence starting from a substituted pyrazine. A key intermediate in several synthetic routes is 3,6-dichloropyrazine-2-carbonitrile, which is itself derived from pyrazine precursors.[1][7] This highlights the continued importance of pyrazine-2-carbonitrile chemistry in contemporary drug discovery.
Favipiravir is also a prodrug that is intracellularly converted to its active, phosphoribosylated form, Favipiravir-RTP. This active metabolite acts as a competitive inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By incorporating into the viral RNA strand, it induces lethal mutations, thereby halting viral replication.
Figure 3: The mechanism of action of Favipiravir.
Experimental Protocols: A Representative Synthesis
To provide a practical context, a representative experimental protocol for the synthesis of pyrazine-2-carbonitrile via a palladium-catalyzed cyanation is detailed below. This method is chosen for its relatively mild conditions and high reported yields.
Synthesis of Pyrazine-2-carbonitrile from 2-Bromopyrazine
Materials:
-
2-Bromopyrazine
-
Potassium ferrocyanide
-
Palladium(II) acetate
-
N,N-Dimethylacetamide (DMA)
-
Sodium carbonate
-
Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-bromopyrazine (1.0 eq), potassium ferrocyanide (0.2 eq), and sodium carbonate (1.5 eq).
-
Add N,N-dimethylacetamide (DMA) as the solvent.
-
Purge the reaction mixture with nitrogen gas for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure pyrazine-2-carbonitrile.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic nitrile stretch in the Infrared (IR) spectrum (around 2230 cm⁻¹) provides further confirmation of the successful synthesis.
Quantitative Data Summary
The choice of synthetic route for pyrazine-2-carbonitrile is often a trade-off between factors such as cost, safety, and yield. The following table summarizes typical yields for the major synthetic methodologies discussed.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Ammoxidation | 2-Methylpyrazine | V-Mo-O catalyst, O₂, NH₃ | 70-85 | [7] |
| Cyanation of Halopyrazine | 2-Bromopyrazine | Pd(OAc)₂, K₄[Fe(CN)₆] | 85-95 | [5] |
| Classical Cyanation | 2-Chloropyrazine | CuCN | 50-70 | [7] |
Conclusion and Future Perspectives
The journey of pyrazine-2-carbonitrile from its origins in early heterocyclic chemistry to its current status as a linchpin in the synthesis of essential medicines is a testament to the enduring power of organic synthesis in addressing global health challenges. The continuous evolution of synthetic methods, driven by the principles of green chemistry and efficiency, ensures that this vital intermediate will remain readily accessible for the development of future therapeutics. As our understanding of disease pathways deepens, it is certain that the privileged pyrazine scaffold, and versatile derivatives like pyrazine-2-carbonitrile, will continue to be a source of inspiration for medicinal chemists and a beacon of hope for patients worldwide.
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Wikipedia. Pyrazine. [Link]
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ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?. [Link]
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Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]
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-
ResearchGate. (n.d.). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
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Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. [Link]
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Revue Roumaine de Chimie. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pyrazine-Based Kinase Inhibitors from 3,6-Dibromopyrazine-2-carbonitrile
Introduction: The Pyrazine Core as a Privileged Scaffold in Kinase Inhibition
The pyrazine ring, a nitrogen-containing six-membered aromatic heterocycle, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties, ability to serve as both a hydrogen bond acceptor and donor, and structural planarity make it an ideal framework for designing small molecule kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5] The pyrazine moiety frequently serves as a crucial hinge-binding element, anchoring the inhibitor within the ATP-binding pocket of the target kinase, thereby disrupting its catalytic activity.[4][6] Notable examples of pyrazine-based drugs include the proteasome inhibitor Bortezomib and several kinase inhibitors that have entered clinical trials, underscoring the therapeutic significance of this heterocyclic core.[1][3]
This technical guide provides an in-depth exploration of the synthesis of a versatile class of pyrazine-based kinase inhibitors starting from the readily available building block, 3,6-Dibromopyrazine-2-carbonitrile . We will detail a strategic, sequential cross-coupling approach that leverages the differential reactivity of the two bromine substituents to enable controlled, regioselective diversification of the pyrazine core. The protocols provided are designed to be robust and adaptable, empowering researchers in drug discovery to generate libraries of novel kinase inhibitors for structure-activity relationship (SAR) studies.
Strategic Synthesis: A Sequential Cross-Coupling Approach
The synthetic strategy hinges on the sequential functionalization of the this compound core using two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The key to this strategy is controlling the regioselectivity of the reactions. The pyrazine ring is electron-deficient, and this effect is significantly amplified by the presence of the electron-withdrawing nitrile (-CN) group at the C2 position. This electronic perturbation renders the adjacent C3-Br bond more susceptible to oxidative addition by a palladium(0) catalyst compared to the C6-Br bond. This difference in reactivity allows for a selective first cross-coupling reaction at the C3 position.[7]
The overall synthetic workflow is depicted below:
Diagram 1: Sequential functionalization workflow.
This two-part approach allows for the introduction of a key pharmacophoric element (the amino group) at the C3 position, which often acts as a critical hydrogen bond donor for hinge binding, followed by the installation of a variety of aryl or heteroaryl groups at the C6 position to explore the solvent-exposed region of the kinase binding site.
Part 1: Selective Buchwald-Hartwig Amination at C3
The first step involves the selective conversion of the more reactive C3-bromine to an amino group. The Buchwald-Hartwig amination is the reaction of choice due to its broad functional group tolerance and high efficiency.[7][8][9]
Causality Behind Experimental Choices:
-
Ammonia Source: While gaseous ammonia can be used, ammonia surrogates like benzophenone imine or even aqueous ammonia solutions are often more practical and safer for laboratory-scale synthesis. The use of an ammonia source ensures the introduction of a primary -NH2 group.
-
Catalyst System: A palladium catalyst is essential. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with a specialized phosphine ligand. The choice of ligand is critical for electron-deficient heterocycles. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote the challenging oxidative addition step and facilitate the final reductive elimination.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for these reactions.[10]
-
Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane or toluene are typically used to ensure the solubility of the reactants and maintain the activity of the catalyst.
Experimental Protocol 1: Synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile (Intermediate 1)
| Parameter | Value/Description |
| Reactants | This compound (1.0 eq) |
| Benzophenone imine (1.2 eq) | |
| Catalyst System | Pd₂(dba)₃ (0.02 eq) |
| XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq) | |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 eq) |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | 100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Hydrolysis Reagent | 2 M Hydrochloric Acid |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and benzophenone imine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Add tetrahydrofuran (THF) and 2 M HCl.
-
Stir the mixture at room temperature for 1-2 hours to hydrolyze the imine intermediate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-amino-6-bromopyrazine-2-carbonitrile .[11]
Part 2: Suzuki-Miyaura Coupling for Scaffold Diversification
With the less reactive C6-bromine intact, Intermediate 1 is an ideal substrate for a subsequent Suzuki-Miyaura coupling reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups, which is a common strategy for exploring the SAR of kinase inhibitors.[1][12]
Causality Behind Experimental Choices:
-
Boronic Acid/Ester: A diverse range of commercially available aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used. This is the key point of diversification to probe different regions of the kinase active site.
-
Catalyst System: A palladium(0) source is again required. Pd(PPh₃)₄ is a robust and common choice. For more challenging couplings, or to improve yields, a ligand-based system like PdCl₂(dppf) can be highly effective. The dppf ligand helps to stabilize the palladium center and facilitate the transmetalation step.
-
Base: A milder inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically sufficient for the Suzuki coupling. An aqueous solution of the base is used, creating a biphasic reaction system.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is used to dissolve both the organic-soluble reactants and the water-soluble inorganic base.
Experimental Protocol 2: Synthesis of 3-Amino-6-aryl-pyrazine-2-carbonitrile Derivatives
| Parameter | Value/Description |
| Reactants | 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq) |
| Arylboronic acid (1.2 eq) | |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq) |
| Base | 2 M Aqueous Sodium Carbonate (Na₂CO₃) (2.0 eq) |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) |
| Temperature | 90-120 °C (Conventional or Microwave Heating) |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
In a microwave vial or Schlenk flask, combine 3-amino-6-bromopyrazine-2-carbonitrile, the desired arylboronic acid, and PdCl₂(dppf).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture followed by the aqueous sodium carbonate solution.
-
Seal the vessel and heat the reaction mixture. For microwave heating, 120 °C for 30-60 minutes is a good starting point. For conventional heating, 90-100 °C for 2-4 hours is typical.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final 3-amino-6-aryl-pyrazine-2-carbonitrile derivative.
Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.
Application in Kinase Inhibitor Discovery
The 3-amino-6-aryl-pyrazine-2-carbonitrile scaffold is a potent pharmacophore for targeting several important kinase families. The 3-amino group and the adjacent pyrazine nitrogen form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[1] The aryl group at the C6 position can be modified to achieve selectivity and potency by accessing different pockets within the ATP-binding site.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a key driver in various cancers, including bladder, gastric, and lung cancer.[1][5] The 3-aminopyrazine scaffold has been successfully employed to develop potent FGFR inhibitors. For instance, derivatives of 3-amino-pyrazine-2-carboxamide (a closely related scaffold) have demonstrated nanomolar potency against FGFR1-4.[1] Molecular docking studies reveal that the 3-aminopyrazine core forms crucial hydrogen bonds with the hinge region of FGFR2, while the C6-substituent extends into the ATP ribose-binding region, making favorable hydrophobic contacts.[1]
Diagram 3: Simplified FGFR signaling and inhibition.
Potential for Targeting Other Kinase Families
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The aminopyrazole scaffold, which is bioisosteric to the aminopyrazine core, has been used to develop potent CDK2 inhibitors.[2][6] This suggests that the 3-aminopyrazine-2-carbonitrile scaffold is a promising starting point for developing novel CDK inhibitors.
-
Janus Kinases (JAKs): The JAK-STAT pathway is critical for cytokine signaling in the immune system, and JAK inhibitors are used to treat autoimmune diseases and myeloproliferative neoplasms. Pyrrolopyrazine scaffolds have been successfully developed as potent and selective JAK inhibitors, indicating the potential of the core pyrazine structure in this target class.[10][13]
Conclusion
This compound is a strategic and versatile starting material for the synthesis of pyrazine-based kinase inhibitors. By leveraging the principles of regioselective palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of 3-amino-6-aryl-pyrazine-2-carbonitrile derivatives. This scaffold has demonstrated potent activity against key oncogenic kinases like FGFR and holds significant promise for the development of inhibitors against other important targets such as CDKs and JAKs. The protocols and strategic insights provided in this guide offer a robust framework for advancing drug discovery programs centered on this privileged heterocyclic core.
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Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 47(15), 3367-3380. Available from: [Link]
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El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available from: [Link]
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Al-Warhi, T., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1623-1637. Available from: [Link]
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Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682-9693. Available from: [Link]
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Edmont, D., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3625-3635. Available from: [Link]
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Kim, K., et al. (2004). Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 47(12), 2955-2969. Available from: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
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Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869403. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5489. Available from: [Link]
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Xing, T., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available from: [Link]
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Jiang, H., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. Available from: [Link]
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El-Damasy, D. A., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 12, 28935-28951. Available from: [Link]
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De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5030-5035. Available from: [Link]
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Zheng, Y., et al. (2022). Design of new FGFR inhibitors. ResearchGate. Available from: [Link]
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De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. ResearchGate. Available from: [Link]
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Chen, H., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters, 14(3), 312-318. Available from: [Link]
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Wang, S., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. Available from: [Link]
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El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]
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El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12, 11718. Available from: [Link]
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Reymond, J-L., et al. (2022). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. Available from: [Link]
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Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6504-6516. Available from: [Link]
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Cho, C-G., et al. (2003). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. Available from: [Link]
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Moustafa, M. A., et al. (2023). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Catalysts, 13(1), 11. Available from: [Link]
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Bridge, H. N., et al. (2022). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Nature Communications, 13, 1148. Available from: [Link]
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Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 3,6-Dibromopyrazine-2-carbonitrile for Advanced Synthesis
Introduction: Unlocking the Potential of Substituted Pyrazines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is indispensable in pharmaceutical and materials science for constructing complex biaryl and heteroaryl scaffolds.[4]
This guide focuses on a particularly valuable building block: 3,6-Dibromopyrazine-2-carbonitrile . This electron-deficient heterocycle presents a unique synthetic opportunity. The presence of two distinct bromine atoms, activated by the electron-withdrawing nitrile and pyrazine nitrogen atoms, allows for sequential, regioselective functionalization. The C-Br bond at the 6-position is generally more susceptible to initial oxidative addition by palladium due to its electronic environment, enabling the selective synthesis of 6-aryl-3-bromopyrazine-2-carbonitrile derivatives. This targeted reactivity provides a strategic entry point to novel molecular architectures for drug discovery and the development of advanced materials.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[2][5][6] The cycle comprises three fundamental steps, each critical for the formation of the new C-C bond and the regeneration of the active catalyst.
-
Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond (in this case, C-Br) of the pyrazine substrate. This is often the rate-limiting step and results in the formation of a square-planar Palladium(II) intermediate.[1][6][7] The electronic properties of the halide substrate significantly influence the rate of this step; electron-deficient systems like this compound are primed for efficient oxidative addition.
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (boronic acid or ester) to the palladium(II) center. This process is not spontaneous and requires activation of the boronic acid by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium, displacing the halide.[10][11]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple, forming the desired carbon-carbon bond and the final product.[5][6] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Key Parameters for Success
Optimizing a Suzuki coupling protocol requires a nuanced understanding of how each component influences the reaction. The choices of catalyst, base, and solvent are interdependent and crucial for achieving high yield and selectivity.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(OAc)₂ (0.02-0.05 eq.) with a supporting ligand. | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, often reliable for initiating the cycle directly. Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. For challenging heteroaromatic substrates, pairing Pd(OAc)₂ with specialized phosphine ligands is often superior.[4][6] |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) if using Pd(OAc)₂. | Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) accelerate both oxidative addition and reductive elimination steps.[12][13] They also stabilize the palladium catalyst, preventing decomposition and increasing turnover numbers, which is critical for coupling with electron-deficient heteroaryl halides.[14][15] |
| Boronic Acid | Arylboronic Acid (1.1-1.2 eq. for mono-coupling) or Pinacol Ester derivative. | A slight excess of the boronic acid ensures complete consumption of the pyrazine substrate. Pinacol esters can be advantageous as they are less prone to protodeboronation (hydrolysis), a common side reaction that consumes the nucleophile.[1][12] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) | The base is essential for activating the boronic acid for transmetalation.[8][9][11] K₂CO₃ is a standard, effective base. K₃PO₄ is a stronger, non-nucleophilic base that can be particularly effective for less reactive substrates or when using boronic esters under anhydrous conditions.[16][17] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | A biphasic solvent system is standard. The organic solvent (dioxane, toluene) solubilizes the organic reagents and catalyst, while water is required to dissolve the inorganic base.[1][18] Thoroughly degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12] |
| Temperature | 80-100 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step.[5] Reaction progress should be monitored by TLC or LC-MS to avoid prolonged heating, which can lead to side reactions or catalyst degradation. |
Detailed Experimental Protocol: Mono-Arylation of this compound
This protocol details a general procedure for the selective mono-arylation at the C6 position.
Reagents & Materials
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 264.90 | 1.0 | 265 mg |
| Arylboronic Acid | Varies | 1.1 | 1.1 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg |
| K₂CO₃ | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane (degassed) | - | - | 8 mL |
| H₂O (degassed) | - | - | 2 mL |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
-
Vessel Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (265 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. An argon-filled balloon affixed to a needle is sufficient to maintain a positive pressure.
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Using a syringe, add 10 mL of this solvent mixture to the reaction flask.
-
Catalyst Addition : Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask. Immediately reseal and purge with argon for another 5 minutes. The mixture will typically turn a darker color upon catalyst addition.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrazine material is consumed (typically 4-12 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration : Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to yield the pure 6-aryl-3-bromopyrazine-2-carbonitrile product.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst; Insufficient temperature. | Ensure proper degassing to prevent catalyst oxidation. Screen alternative, more robust ligands like SPhos or XPhos with Pd(OAc)₂.[12][13] Increase the temperature in 10 °C increments, up to the boiling point of the solvent. |
| Protodeboronation | Hydrolysis of the boronic acid. | Use the corresponding boronic acid pinacol ester instead of the boronic acid.[1] Alternatively, use anhydrous conditions with a base like K₃PO₄ in a solvent such as THF or 2-MeTHF.[12] |
| Formation of Di-arylated Product | High equivalence of boronic acid; Prolonged reaction time. | To favor mono-substitution, use no more than 1.1 equivalents of the boronic acid and stop the reaction as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strictly inert atmosphere.[12] |
References
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]
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Elsevier. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Arabian Journal of Chemistry. Retrieved from [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
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ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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PubMed Central. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Retrieved from [Link]
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National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Palladium Catalysts for the Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ScienceDirect. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters. Retrieved from [Link]
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Sci-Hub. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. HETEROCYCLES. Retrieved from [Link]
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ResearchGate. (2007). Synthesis of dihalo bi- and terpyridines by regioselective Suzuki–Miyaura cross-coupling reactions. Tetrahedron. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Aminopyrazines via Buchwald-Hartwig Amination of 3,6-Dibromopyrazine-2-carbonitrile
Introduction: The Strategic Value of Aminopyrazines in Modern Drug Discovery
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable bioisostere for other aromatic systems like benzene or pyridine in drug design.[1] Specifically, aminopyrazine derivatives are critical pharmacophores found in a multitude of targeted therapies, particularly as kinase inhibitors where the pyrazine nitrogen often forms key hydrogen bond interactions within the ATP-binding site of the target protein.[1][4][5]
The synthesis of these crucial building blocks, however, can be challenging. Traditional methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions and are limited by the electronic nature of the pyrazine ring.[6] The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of C-N bonds, offering a milder and more general route to aryl and heteroaryl amines.[6][7][8] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in both academic research and industrial-scale pharmaceutical synthesis.[6][9]
This document provides a detailed guide to the Buchwald-Hartwig amination of 3,6-Dibromopyrazine-2-carbonitrile, an electron-deficient and synthetically versatile substrate. We will explore the mechanistic underpinnings of the reaction, provide a robust and optimized experimental protocol, and discuss key parameters that influence reaction success, thereby empowering researchers to confidently and efficiently synthesize valuable aminopyrazine intermediates.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The efficacy of the Buchwald-Hartwig amination lies in a finely tuned palladium-catalyzed cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][10][11]
-
Oxidative Addition : The cycle begins with an active, low-valent Pd(0) complex, which is coordinated to phosphine ligands (L). This complex undergoes oxidative addition into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[10][11] This step is often the rate-determining step of the entire cycle.[10] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of the coordinatively unsaturated Pd(0) species and facilitates the oxidative addition process.[12]
-
Amine Coordination & Deprotonation : The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base (e.g., NaOt-Bu, Cs₂CO₃), the coordinated amine is deprotonated to form a palladium-amido complex.[7][10] The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.[13]
-
Reductive Elimination : This final, product-forming step involves the reductive elimination of the aminated pyrazine product from the palladium-amido complex.[7][10][11] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Mono-amination of this compound
This protocol provides a reliable method for the selective mono-amination of this compound. The electron-deficient nature of the pyrazine ring and the presence of two bromine atoms require careful control of reaction conditions to achieve high selectivity and yield.
Materials & Reagents:
-
This compound
-
Amine of choice (e.g., Morpholine, Piperidine, Aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Pd G3
-
Phosphine Ligand (e.g., XPhos, BrettPhos)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk flask) with stir bar
Workflow Visualization:
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the phosphine ligand (e.g., XPhos, 2-4 mol%), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Solvent Addition & Degassing : Seal the flask and evacuate and backfill with nitrogen or argon gas three times.[14] Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.
-
Amine Addition : Add the amine (1.1-1.2 equivalents) to the reaction mixture via syringe. Using a slight excess of the amine helps drive the reaction to completion.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9][15]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water or saturated aqueous ammonium chloride.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM).[11]
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.
Optimizing for Success: Key Parameter Selection
The success of the Buchwald-Hartwig amination, especially with challenging electron-deficient heteroaromatic substrates, hinges on the judicious selection of the catalyst system and reaction conditions.[16][17]
| Parameter | Options | Rationale & Expert Insights | References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd-Ligand Complexes (Precatalysts) | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in situ reduction to the active Pd(0) species.[13] Precatalysts (e.g., G3/G4 Buchwald Precatalysts) are often preferred as they provide a more reliable and reproducible generation of the active catalyst, leading to cleaner reactions and lower catalyst loadings.[18][19] | [13][18][19] |
| Ligand | Bulky, Electron-Rich Monophosphines: • XPhos• BrettPhos• RuPhosBidentate Phosphines: • BINAP• Xantphos | For electron-deficient substrates like dihalopyrazines, bulky biaryl monophosphine ligands (the "Buchwald ligands") are highly effective.[12][20] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active, and facilitates the final reductive elimination step. BrettPhos is often a good choice for coupling primary amines.[13][21] Xantphos can be effective for unactivated aryl chlorides and other heteroaromatics.[22] | [12][13][20][21][22] |
| Base | Strong, Non-nucleophilic: • NaOt-Bu, KOt-Bu• LHMDSWeaker Inorganic: • Cs₂CO₃, K₃PO₄ | Strong alkoxide bases like NaOt-Bu are highly effective and often lead to faster reaction rates.[18] However, they are incompatible with base-sensitive functional groups.[13] For substrates with sensitive groups (though the nitrile here is relatively robust), weaker bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives, providing good functional group tolerance at the potential cost of longer reaction times or higher temperatures.[13][16] | [13][16][18] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Toluene and 1,4-dioxane are the most common solvents due to their high boiling points and ability to dissolve the organometallic intermediates. Dioxane is often used but is considered a solvent of concern.[8] Toluene is a good general choice.[14][15] tert-Butanol can also be effective, particularly in combination with alkoxide bases.[11] | [8][11][14][15] |
| Temperature | 80 - 110 °C | The reaction typically requires heating to overcome the activation energy for oxidative addition.[18] A temperature of 100-110 °C is a common starting point for aryl bromide substrates. Microwave irradiation can sometimes be used to accelerate the reaction.[23] | [18][23] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure a truly inert atmosphere; oxygen can poison the Pd(0) catalyst. Use a pre-catalyst for more reliable activation. Ensure solvents are anhydrous and properly degassed.[19] |
| Poor choice of ligand/base | Screen different ligand/base combinations. For this electron-deficient system, a bulky ligand like XPhos or BrettPhos with a strong base like NaOt-Bu is a good starting point. | |
| Formation of Di-aminated Product | Excess amine or prolonged reaction time | Use only a slight excess of the amine (1.1 equiv.). Monitor the reaction closely and stop it once the mono-aminated product is maximized and the starting material is consumed. |
| Dehalogenation (Hydrodehalogenation) | Side reaction from β-hydride elimination pathway | This can occur if the amine has β-hydrogens.[7] Using a more sterically hindered ligand can sometimes disfavor this pathway. Ensure the base is completely anhydrous. |
| Degradation of Starting Material | Base is too strong or temperature is too high | If the nitrile group is sensitive, switch from NaOt-Bu to a milder base like Cs₂CO₃ or K₃PO₄.[13] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer time. |
References
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Ghaffari, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]
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Zhang, G., et al. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2015). ResearchGate. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.). ResearchGate. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. [Link]
-
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (n.d.). Dalton Transactions (RSC Publishing). [Link]
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Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). (2015). PubMed. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). UCLA Spokoyny Research Group. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2016). Reddit. [Link]
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines... (n.d.). ResearchGate. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2022). ACS Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,6-Dibromopyrazine-2-carbonitrile
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring system is a privileged scaffold in modern chemistry, forming the core of numerous biologically active compounds and advanced functional materials.[1] Its presence is noted in essential vitamins like riboflavin, clinically approved pharmaceuticals such as the tuberculosis agent Pyrazinamide, and kinase inhibitors used in oncology like Bortezomib.[1][2] The electron-deficient nature of the pyrazine ring, combined with its ability to participate in hydrogen bonding and π-stacking, makes it a highly sought-after component in drug design.[3][4]
3,6-Dibromopyrazine-2-carbonitrile emerges as a particularly valuable and versatile building block for chemical synthesis. The presence of two bromine atoms at distinct positions (C-3 and C-6) offers the potential for selective, sequential functionalization. This differential reactivity, governed by the electronic influence of the nitrile group, allows for the controlled and directional synthesis of complex, highly substituted pyrazine derivatives. This guide provides an in-depth exploration of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this scaffold, offering both mechanistic understanding and field-proven protocols for researchers in drug discovery and materials science.
Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have transformed synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[5][6] These reactions universally proceed through a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generalized catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the pyrazine substrate, forming a Pd(II) complex.[8] This is often the rate-determining step.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron reagent, a copper acetylide, or an amine) displaces the halide on the palladium center.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Caption: Generalized Catalytic Cycle for Cross-Coupling.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[9][10]
Expertise & Causality:
In the context of this compound, the C-6 bromine is generally more reactive towards oxidative addition than the C-3 bromine due to the electron-withdrawing effect of the adjacent nitrile group, which makes the C-3 position more electron-poor. This allows for selective mono-arylation at the C-6 position by carefully controlling stoichiometry (using ~1.0 equivalent of the boronic acid). Di-substitution can be achieved by using an excess of the boronic acid and higher temperatures or longer reaction times. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol: Mono-Arylation of this compound
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 275 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Pd Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 6 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 85 | 4 | ~90-98 |
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 95 | 10 | ~75-85 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 85 | 6 | ~80-90 |
Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to sp²-hybridized carbons, such as those on the pyrazine ring.[13] This reaction is indispensable for creating conjugated systems used in organic electronics and as rigid linkers in medicinal chemistry.[14] It uniquely employs a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) salt as a co-catalyst.[15]
Expertise & Causality:
The Sonogashira reaction mechanism involves two interconnected catalytic cycles.[16] The palladium cycle mirrors that of other cross-couplings. The crucial copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate. This copper acetylide is the active species that participates in the transmetalation step with the Pd(II) complex.[16] A common and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions and using an appropriate amine base.[14]
Caption: Dual Catalytic Cycles of the Sonogashira Reaction.
Protocol: Sonogashira Coupling with this compound
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 275 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Coupling Partner (Alkyne) | Pd Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | Et₃N | RT | 8 | ~80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | Et₃N | RT | 12 | ~90-97 |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | DIPEA | 40 | 10 | ~75-85 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | Et₃N | RT | 24 | ~65-75 |
Part 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a linkage central to the vast majority of pharmaceuticals.[17][18] It allows for the coupling of aryl halides with a wide array of primary and secondary amines, amides, and even ammonia equivalents under relatively mild conditions.[19]
Expertise & Causality:
This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[20] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, while their electron-donating nature accelerates the final, often rate-limiting, reductive elimination step to form the C-N bond.[20] The base used must be strong enough to deprotonate the amine (or the N-H bond in the palladium complex intermediate) but must be non-nucleophilic to avoid competing side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[21]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and the phosphine ligand (e.g., XPhos, 0.036 mmol, 17.2 mg) to an oven-dried vial. Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: In a separate Schlenk tube, add this compound (1.0 mmol, 275 mg), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst Transfer: Transfer the prepared catalyst solution from the vial to the Schlenk tube via syringe. Rinse the vial with additional toluene (3 mL) and add to the reaction mixture.
-
Reaction: Seal the tube and heat to 100-110 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Coupling Partner (Amine) | Pd Precatalyst / Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3.6) | NaOtBu | 110 | 12 | ~90-98 |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | 100 | 18 | ~70-80 |
| n-Butylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3.6) | LHMDS | 100 | 16 | ~80-90 |
| Benzophenone Imine (NH₃ equiv.) | Pd₂(dba)₃ (1.5) / XPhos (3.6) | NaOtBu | 110 | 24 | ~75-85 |
| Yield after acidic hydrolysis of the intermediate imine. |
Part 5: Strategic Sequential Cross-Coupling Workflow
The differential reactivity of the C-6 and C-3 bromine atoms is a powerful tool for synthetic strategy. A milder reaction (e.g., Sonogashira or Suzuki) can often be performed selectively at the C-6 position, leaving the C-3 bromine intact for a subsequent, different coupling reaction. This allows for the programmed construction of di-substituted pyrazines with distinct functional groups at each position.
Caption: Workflow for Sequential Cross-Coupling.
This strategic approach exponentially increases the molecular diversity achievable from a single starting material, making this compound an exceptionally powerful platform for building libraries of novel compounds for screening in drug discovery and materials science applications.
References
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- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amin
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- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Suzuki Coupling. Organic Chemistry Portal.
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- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
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Monosubstitution of 3,6-Dibromopyrazine-2-carbonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the selective monosubstitution of 3,6-dibromopyrazine-2-carbonitrile, a critical scaffold in medicinal chemistry. The pyrazine core is a key component in numerous FDA-approved drugs, and its derivatives are actively investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2][3][4][5] The ability to selectively introduce a single substituent onto the dibrominated pyrazine ring is a crucial step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
The protocol detailed below focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely employed method for forming carbon-carbon bonds.[6][7] This approach allows for the introduction of a variety of aryl and heteroaryl groups at one of the bromine-substituted positions.
Understanding the Regioselectivity
The site-selectivity of monosubstitution on a dihalogenated pyrazine ring is primarily governed by the electronic properties of the ring and any existing substituents.[6][7] In this compound, the electron-withdrawing nitrile group at the C2 position significantly influences the electrophilicity of the adjacent carbon atoms. This electronic effect, coupled with steric considerations, dictates which bromine atom is preferentially replaced in a nucleophilic aromatic substitution or cross-coupling reaction. Generally, the position para to the electron-withdrawing group is more activated towards substitution.
Experimental Protocol: Monosubstitution via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Preparation: In a separate small vial, prepare the catalyst by mixing palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in a small amount of toluene.
-
Solvent Addition: To the main reaction flask, add a 3:1 mixture of 1,4-dioxane and degassed water.
-
Initiation: Add the prepared catalyst solution to the reaction mixture.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the monosubstituted product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the monosubstitution of this compound with various nucleophiles. Yields are indicative and may vary depending on the specific substrate and reaction conditions.
| Nucleophile/Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 80-90 | 60-85 |
| Amine (e.g., morpholine) | None (SNAr) | K₂CO₃ or Et₃N | DMF or DMSO | 100-120 | 50-75 |
| Thiol (e.g., thiophenol) | None (SNAr) | K₂CO₃ | Acetonitrile | 60-80 | 65-90 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the monosubstitution of this compound.
Sources
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Application Notes and Protocols: Selective Functionalization of 3,6-Dibromopyrazine-2-carbonitrile
<_>
Introduction
The pyrazine ring system is a foundational scaffold in medicinal chemistry and materials science, recognized for its presence in numerous biologically active molecules and functional materials.[1] Pyrazine-containing compounds have demonstrated a wide range of therapeutic applications, from the first-in-class proteasome inhibitor Bortezomib for multiple myeloma to novel tyrosine kinase inhibitors like AKN-028 for acute myeloid leukemia.[1] The inherent electronic properties of the pyrazine nucleus, characterized by two 1,4-oriented nitrogen atoms, create an electron-deficient aromatic system that is amenable to various chemical transformations.[1]
3,6-Dibromopyrazine-2-carbonitrile is a particularly valuable and versatile building block for the synthesis of complex pyrazine derivatives. The presence of two differentiable bromine atoms, activated by the electron-withdrawing nitrile group, allows for a high degree of control over sequential functionalization. This guide provides a detailed exploration of the regioselective reactions that can be performed on this substrate, offering researchers and drug development professionals a strategic framework for molecular design and synthesis. We will delve into the mechanistic underpinnings of key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and provide experimentally-vetted protocols.
Understanding Regioselectivity: The Key to Controlled Synthesis
The functionalization of this compound is governed by the electronic and steric environment of the pyrazine ring. The nitrile group at the C2 position is a potent electron-withdrawing group, which significantly influences the reactivity of the adjacent and para positions.
The C3-Br bond is situated ortho to the nitrile group, while the C6-Br bond is in a meta-like position relative to the nitrile, but para to one of the ring nitrogens. This electronic disparity is the primary determinant of the regioselectivity observed in many reactions.
Caption: Electronic influences on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions offer a predictable and efficient means of introducing diverse functionalities.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[2] In the case of this compound, the greater reactivity of the C-Br bond at the C3 position, due to the strong electron-withdrawing effect of the adjacent nitrile group, allows for selective coupling at this site.
Causality of Selectivity: The generally accepted mechanism for Suzuki coupling involves oxidative addition of the palladium(0) catalyst to the aryl halide.[3][4] The electron deficiency at the C3 position, induced by the nitrile group, lowers the activation energy for this oxidative addition step compared to the C6 position. This results in preferential reaction at C3.
Protocol: Selective Monosubstitution via Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C3 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Arylboronic acid | 1.1 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Na₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/H₂O | 4:1 | Solvent |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[5][6] Similar to the Suzuki coupling, the regioselectivity is dictated by the electronic environment of the pyrazine ring, favoring reaction at the C3 position.
Caption: Selective C3 functionalization via cross-coupling.
Protocol: Selective Sonogashira Coupling
Objective: To selectively introduce an alkynyl group at the C3 position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 8-12 hours or until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Terminal Alkyne | 1.2 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.03 | Catalyst |
| CuI | 0.06 | Co-catalyst |
| Et₃N | 2.0 | Base/Solvent |
| THF | - | Solvent |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[7] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[7] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency.[8]
Ligand and Base Selection: The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of ligand and base. For electron-deficient substrates like this compound, ligands such as XPhos or SPhos in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often effective.[9]
Protocol: Selective Buchwald-Hartwig Amination
Objective: To selectively aminate the C3 position of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings.[10] The pyrazine ring, particularly when substituted with electron-withdrawing groups, is highly activated towards nucleophilic attack.[10]
In this compound, the C6 position is more susceptible to SNAr. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent ring nitrogen, providing significant stabilization.
Caption: SNAr reaction at the C6 position.
Protocol: Selective SNAr with an Amine
Objective: To selectively substitute the bromine at the C6 position with an amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMSO.
-
Add the amine (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Sequential Functionalization Strategies
The orthogonal reactivity of the C3 and C6 positions allows for powerful sequential functionalization strategies. A common approach is to first perform a palladium-catalyzed cross-coupling at the C3 position, followed by a nucleophilic aromatic substitution at the C6 position on the resulting monosubstituted product. This two-step process enables the synthesis of highly complex and diverse pyrazine derivatives from a single starting material.
Caption: Sequential functionalization workflow.
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of functionalized pyrazine derivatives. By understanding and exploiting the inherent regioselectivity of this molecule, researchers can access a wide array of complex structures with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the selective functionalization of this important building block, enabling the rational design and efficient synthesis of novel chemical entities.
References
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Huigens, R. W., III, Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Surratt, G. L., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3367-3372. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(21), 16035–16053. [Link]
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Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][7][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868913. [Link]
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Keserű, G. M., & Stirling, I. (2021). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 60(31), 16762-16773. [Link]
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Reddy, Y. T., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1871-1874. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemistry Tutor. (2022, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
-
The Inorganic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
ChemSurvival. (2021, April 13). Nucleophilic Aromatic Substitution. [Video]. YouTube. [Link]
-
Nuno RC. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
-
El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 35-58. [Link]
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-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Williams, J. M. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Israel Journal of Chemistry, 54(4), 438-448. [Link]
-
Le, P. M., et al. (2016). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie International Edition, 55(39), 11849-11853. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link]
-
Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
-
Ghorai, B. K. (2024). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Chemistry, 6(1), 1-10. [Link]
-
He, Z., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895-1904. [Link]
-
Al-Adiwish, W. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8303. [Link]
-
Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(20), 9097-9107. [Link]
-
Crawford, A. G., et al. (2012). Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation. Chemistry, 18(16), 5022-5035. [Link]
-
He, Z., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]
-
Stanetty, P., & Schnürch, M. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. The Journal of Organic Chemistry, 71(17), 6438-6445. [Link]
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Application Notes & Protocols: 3,6-Dibromopyrazine-2-carbonitrile as a Premier Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazine Scaffold
In the landscape of medicinal chemistry, heterocyclic structures are considered "privileged scaffolds" due to their prevalence in a vast array of clinically successful drugs.[1] The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of this privileged class.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly sought-after motif in drug design.[2] The nitrogen atoms frequently serve as crucial hydrogen bond acceptors, enabling potent and selective interactions with biological targets, most notably the hinge region of protein kinases.[2]
Within this family, 3,6-Dibromopyrazine-2-carbonitrile has emerged as a particularly powerful and versatile building block. Its structure is pre-engineered for selective, sequential chemical modifications. The two bromine atoms serve as excellent leaving groups for a variety of cross-coupling reactions, while the electron-withdrawing cyano group modulates the reactivity of the pyrazine core, activating it for nucleophilic aromatic substitution (SNAr) reactions.[3] This trifecta of reactive sites allows medicinal chemists to construct complex molecular architectures with a high degree of control, making it an ideal starting point for library synthesis and lead optimization campaigns.
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights. It further highlights its application in the synthesis of high-value therapeutic agents, including kinase inhibitors and antiviral precursors.
Part 1: Foundational Synthetic Transformations
The true power of this compound lies in its capacity for differential functionalization at the C3 and C6 positions. The two primary transformations that form the bedrock of its synthetic utility are the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, a linkage central to many kinase inhibitors and other bi-aryl compounds.[4][5] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.[6] For this compound, this reaction provides a direct and efficient route to introduce diverse aryl or heteroaryl substituents.
This protocol details a representative procedure for the selective mono-arylation of this compound. Due to electronic effects, the C6-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C3-Br bond, which is adjacent to the electron-withdrawing nitrile group. Careful control of stoichiometry (a slight excess of the boronic acid) favors the mono-substituted product.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura mono-arylation.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.1 - 1.2 | Coupling Partner |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 | Palladium Catalyst Precursor |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Base (activates boronic acid) |
| 1,4-Dioxane | - | Organic Solvent |
| Water | - | Co-solvent, aids in dissolving the base |
Step-by-Step Procedure:
-
Vessel Preparation: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the active Pd(0) catalyst is sensitive to oxygen.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the vessel via syringe. The solvent should be degassed by sparging with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100-120 °C. If using a microwave reactor, heat for 30-60 minutes. For conventional heating, stir at 100 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous base serves to quench the reaction and dissolve inorganic salts, while the organic solvent extracts the product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 6-Aryl-3-bromopyrazine-2-carbonitrile.
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms
The SNAr reaction is a powerful method for introducing nitrogen, oxygen, or sulfur nucleophiles onto an electron-deficient aromatic ring.[3] The pyrazine ring, being inherently electron-poor, is further activated by the strongly electron-withdrawing nitrile group at the C2 position. This activation is most pronounced at the positions ortho and para to the activating group. In this compound, the C6 position is para to the nitrile, making it the primary site for nucleophilic attack.[3] This provides excellent regioselectivity for the displacement of the C6-bromine.
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Workflow Diagram:
Caption: A typical workflow for an SNAr amination reaction.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R¹R²NH) | 1.5 - 2.0 | Nucleophile |
| DIPEA or Triethylamine | 2.0 - 3.0 | Non-nucleophilic organic base |
| DMSO or NMP | - | Polar aprotic solvent |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the intermediate Meisenheimer complex, stabilizing the transition state.
-
Reagent Addition: Add the amine nucleophile (1.5 eq.) followed by a hindered organic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). The base is crucial for scavenging the HBr generated during the reaction, driving it to completion.
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash with brine to remove residual DMSO and salts.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to obtain the desired 6-amino-3-bromopyrazine-2-carbonitrile derivative.
Part 2: Applications in Medicinal Chemistry
The true value of this compound is realized in the biological activity of the molecules it helps create. Its derivatives have shown significant promise in several therapeutic areas.
Core Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[7] The 3-aminopyrazine-2-carbonitrile scaffold, readily accessible from this compound, is a highly effective pharmacophore for designing potent and selective kinase inhibitors.[2][7]
Mechanism of Action: The nitrogen atoms of the pyrazine ring and the adjacent amino group are perfectly positioned to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, mimicking the binding of adenine. The substituents installed at the C6 position (via Suzuki coupling) can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
Caption: Pyrazine scaffold binding to a kinase ATP pocket.
Therapeutic Targets: Derivatives have shown potent activity against a range of cancer-relevant kinases.
| Kinase Target Family | Therapeutic Relevance | Reference Scaffold Example |
| FGFR (Fibroblast Growth Factor Receptors) | Drivers in various solid tumors (e.g., bladder, lung) | 3-Amino-6-arylpyrazine-2-carbonitrile |
| VEGFR (Vascular Endothelial Growth Factor Receptors) | Critical for tumor angiogenesis (blood vessel formation) | 3-Amino-6-arylpyrazine-2-carbonitrile |
| CHK1 (Checkpoint Kinase 1) | DNA damage response; inhibition sensitizes cancer cells to chemotherapy | 3-Amino-6-arylpyrazine-2-carbonitrile |
| Tyrosine Kinases | Implicated in diseases like Acute Myeloid Leukemia (AML) | N-(1H-indol-5-yl)-diaminopyrazine |
Table based on information from[2][7][8]
Key Intermediate for Antiviral Agents
The halogenated pyrazine carbonitrile core is not only useful in oncology but also serves as a critical precursor for potent antiviral drugs. The most prominent example is Favipiravir, a broad-spectrum antiviral agent effective against various RNA viruses.[9][10] While commercial synthesis often starts with 3,6-dichloropyrazine-2-carbonitrile, the dibromo analogue serves as an equally viable, and in some cases more reactive, starting point for the synthesis of Favipiravir and its next-generation analogues.[9][10][11]
The synthesis involves a series of transformations including hydrolysis of the nitrile to an amide, nucleophilic substitution of the halogens, and subsequent chemical modifications. The versatility of the dibromo-scaffold allows researchers to synthesize libraries of novel pyrazine-based nucleoside analogues to screen for activity against emerging viral threats.[12]
Emerging Roles: Scaffolds for Ion Channel Modulators
Ion channels, proteins that control the flow of ions across cell membranes, are crucial therapeutic targets for a range of diseases affecting the nervous system, heart, and muscle.[13][14] The development of selective ion channel modulators is an area of intense research.[15] The rigid, planar structure of the pyrazine core derived from this compound makes it an excellent scaffold for presenting functional groups in a precise three-dimensional orientation.[16][17] By using sequential Suzuki and SNAr reactions, chemists can systematically vary the substituents at the C3 and C6 positions to probe interactions with the pore or allosteric sites of ion channels, facilitating the rational design of novel potassium or sodium channel blockers and openers.[15][16]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-activated and differentially addressable reaction sites enable the rapid and efficient synthesis of complex molecular libraries. From the hinge-binding scaffolds of modern kinase inhibitors to the core structures of broad-spectrum antivirals, this building block provides a reliable and versatile foundation. The protocols and applications outlined in this guide serve as a starting point for researchers looking to leverage the immense potential of this powerful scaffold in the development of next-generation therapeutics.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). The Crucial Role of 3,6-Dichloropyrazine-2-carbonitrile in Modern Antiviral Drug Development. Retrieved from [Link]
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De-Vito, D., et al. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved from [Link]
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Larsson, U., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Retrieved from [Link]
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PubMed. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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PubMed. (2021, June 15). Potassium channel blocker crafted by α-hairpinin scaffold engineering. Retrieved from [Link]
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PubMed Central (PMC) - NIH. (n.d.). Potassium channel blocker crafted by α-hairpinin scaffold engineering. Retrieved from [Link]
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PubMed Central (PMC) - PubMed Central. (n.d.). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Retrieved from [Link]
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PubMed Central (PMC) - NIH. (2022, September 8). Pleiotropic Ankyrins: Scaffolds for Ion Channels and Transporters. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 2,3,4a,11b-tetrahydro-oxazino[2,3-c]benzopyran-9-carbonitriles as ATP-sensitive potassium channel openers. Retrieved from [Link]
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German Center for Infection Research. (2025, June 3). Broad-spectrum antiviral compounds discovered. Retrieved from [Link]
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PubMed Central (PMC). (2025, August 29). Special Issue: “Ion Channels as a Potential Target in Pharmaceutical Designs 2.0”. Retrieved from [Link]
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Application Notes & Protocols for the Derivatization of 3,6-Dibromopyrazine-2-carbonitrile in Structure-Activity Relationship (SAR) Studies
Abstract
The 3,6-dibromopyrazine-2-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, offering a privileged framework for the development of targeted therapeutics. Its electron-deficient pyrazine core, adorned with two reactive bromine atoms and a directing nitrile group, provides a versatile platform for systematic chemical modification. This guide offers an in-depth exploration of the derivatization strategies for this scaffold, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key transformations, including regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr). Each section provides not only detailed, step-by-step protocols but also the underlying mechanistic principles and field-proven insights to empower robust Structure-Activity Relationship (SAR) studies.
Introduction: The Strategic Value of the Pyrazine Core
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] Its importance stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases.[4][5] The this compound scaffold is particularly valuable for SAR studies due to several key features:
-
Orthogonal Reactivity: The two bromine atoms at the C3 and C6 positions exhibit differential reactivity, allowing for selective and sequential functionalization.
-
Electron-Deficient Nature: The nitrogen atoms and the electron-withdrawing nitrile group render the pyrazine ring susceptible to a variety of chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.[6]
-
Vectorial Exploration of Chemical Space: The distinct substitution patterns at C3 and C6 allow for a systematic and vectorial exploration of the surrounding chemical space, which is fundamental for optimizing ligand-target interactions and improving pharmacokinetic properties.
This guide will focus on the three primary classes of reactions used to derivatize this scaffold, providing a logical framework for designing and executing a successful SAR campaign.
Strategic Derivatization Pathways for SAR Exploration
The derivatization of this compound can be systematically approached to build a library of analogs for SAR studies. The general workflow involves sequential or selective functionalization of the C6 and C3 positions.
Figure 1: General workflow for the derivatization of this compound for SAR studies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[7][8][9] For the this compound scaffold, Suzuki-Miyaura and Buchwald-Hartwig reactions are paramount.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the coupling of the bromopyrazine with a variety of organoboron reagents (boronic acids or esters) to introduce aryl, heteroaryl, or alkyl groups.[10][11][12]
Causality Behind Experimental Choices:
-
Regioselectivity: In many dihalopyrazine systems, the oxidative addition of palladium is faster at the more electron-deficient position. For this compound, the C6 position is generally more reactive towards Suzuki-Miyaura coupling due to the electronic influence of the para-nitrogen and the meta-nitrile group. However, this selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.[13]
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed palladacycles) and ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rates of oxidative addition and reductive elimination, especially for challenging substrates.[14]
-
Base and Solvent: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the organoboron species for transmetalation. The choice of solvent, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water, is crucial for solubility and reaction efficiency.[15]
Protocol 3.1: Regioselective Mono-Suzuki-Miyaura Coupling at C6
This protocol describes the selective introduction of an aryl group at the C6 position of this compound.
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.1-1.5 eq.) | Slight excess of boronic acid drives the reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ (0.05 eq.) or Pd(PPh₃)₄ (0.05 eq.) | Robust catalysts for Suzuki couplings on heteroaromatic systems. |
| Base | Na₂CO₃ (2.0-3.0 eq.) in aqueous solution | Common and effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/EtOH/H₂O (2:1:1 v/v) | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Methodology:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines by coupling the bromopyrazine with a primary or secondary amine.[7][16][17] This reaction is a cornerstone for introducing diverse amino substituents for SAR studies.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is paramount and is highly dependent on the nature of the amine. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[18]
-
Base Selection: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are typically required to deprotonate the amine and facilitate the catalytic cycle. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be employed, often requiring higher reaction temperatures.[16]
-
Catalyst Precursors: Modern palladacycle precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than traditional Pd(II) sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[18]
Protocol 3.2: Mono-Buchwald-Hartwig Amination
This protocol details the introduction of an amine at one of the bromine positions. Regioselectivity can be controlled by careful selection of reaction conditions.
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 eq.), Amine (1.2-1.5 eq.) | A slight excess of the amine is used. |
| Catalyst | XPhos Pd G3 (0.02 eq.) or Pd₂(dba)₃ (0.01 eq.) with a suitable ligand (e.g., XPhos, 0.024 eq.) | Highly active catalyst systems for C-N bond formation. |
| Base | NaOtBu (1.4 eq.) or Cs₂CO₃ (2.0 eq.) | Strong, non-nucleophilic base is generally required. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous and degassed) | Aprotic solvents are preferred to avoid side reactions. |
| Temperature | 80-110 °C | Thermal energy is needed to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to protect the catalyst system from oxygen. |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand (if not using a precatalyst), and base.
-
Add this compound.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Place the reaction tube in a preheated oil bath and stir vigorously.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 2: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring in this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[6] This reaction class is particularly useful for introducing heteroatom nucleophiles such as amines, thiols, and alkoxides.
Causality Behind Experimental Choices:
-
Regioselectivity: The position of nucleophilic attack is governed by the electronic activation of the ring. The nitrile group at C2 strongly activates the C3 and C5 (equivalent to C3 in this symmetric starting material) positions towards nucleophilic attack. However, in dihalo systems, the relative reactivity of the halogens also plays a role. Often, the reaction can be directed to one position over the other by controlling stoichiometry and temperature. In some substituted pyrazines, substitution occurs preferentially at the position para to the most electron-withdrawing group.[6]
-
Nucleophile Strength: Strong nucleophiles are generally required for SNAr reactions. The reaction rate is dependent on the nucleophilicity of the attacking species.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[19]
Protocol 4.1: SNAr with an Amine Nucleophile
This protocol describes the displacement of a bromine atom with a primary or secondary amine.
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 eq.), Amine (1.1-2.0 eq.) | Stoichiometry can influence mono- vs. di-substitution. |
| Base | K₂CO₃ or DIPEA (2.0-3.0 eq.) | Acts as a scavenger for the HBr generated. |
| Solvent | DMSO or DMF | Polar aprotic solvent stabilizes the Meisenheimer complex. |
| Temperature | 25-100 °C | Reaction temperature depends on the nucleophilicity of the amine. |
Step-by-Step Methodology:
-
Dissolve this compound in the chosen polar aprotic solvent in a round-bottom flask.
-
Add the base and the amine nucleophile.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization or column chromatography.
Application in SAR Studies: Case Study of p53-Y220C Stabilizers
The derivatization of pyrazine scaffolds has been instrumental in the development of stabilizers for the p53-Y220C mutant, a common mutation in human cancers.[1][2] The Y220C mutation creates a surface crevice that leads to thermal destabilization of the p53 protein. Small molecules that bind to this pocket can stabilize the protein and restore its tumor-suppressive function.
SAR studies on pyrazine-based stabilizers have utilized SNAr reactions to explore the effect of different substituents on stabilizing potency. For instance, starting from a chloropyrazine-2-carbonitrile core, a library of derivatives was synthesized by reacting with various nucleophiles. These studies revealed that the nature of the substituent introduced via SNAr significantly impacts the stabilizing effect, with certain derivatives showing a substantial increase in the melting temperature of the p53-Y220C mutant.[1][2] This highlights the power of systematic derivatization of the pyrazine core in optimizing biological activity.
Conclusion
This compound is a powerful and versatile scaffold for SAR-driven drug discovery. A profound understanding of the principles governing regioselectivity and reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions is essential for its effective utilization. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to design and synthesize novel pyrazine derivatives, thereby accelerating the development of new therapeutic agents. Each reaction must be approached as a self-validating system, where careful planning, execution, and analysis lead to reproducible and meaningful results in the quest for optimized molecular function.
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- 2. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: The Strategic Use of 3,6-Dibromopyrazine-2-carbonitrile in Modern Agrochemical Synthesis
Abstract
The pyrazine core is a privileged scaffold in the development of bioactive molecules, demonstrating a wide spectrum of applications in pharmaceuticals and agrochemicals.[1][2] Its presence in natural products often imparts crucial biological activity, including antimicrobial and pest-repellent properties.[3][4] This guide focuses on 3,6-Dibromopyrazine-2-carbonitrile, a highly versatile and functionalized starting material. Its unique electronic properties and multiple reactive sites—two distinct bromine atoms and a cyano group—provide a powerful platform for the synthesis of diverse and complex agrochemical candidates, from novel fungicides to potent herbicides.[5][6] We present detailed protocols for key transformations, including site-selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, explaining the chemical principles that underpin these synthetic strategies.
Introduction: The Pyrazine Scaffold in Agrochemical Design
Pyrazine derivatives are N-heterocyclic compounds that have garnered significant interest in crop protection.[3] Their inherent biological activity and metabolic stability make them ideal candidates for lead optimization. This compound serves as an exemplary building block due to its trifunctional nature. The electron-withdrawing character of the pyrazine ring, amplified by the C2-carbonitrile, activates the C-Br bonds, making them susceptible to a range of chemical transformations. This pre-activation is central to its utility, allowing chemists to strategically build molecular complexity.
The two bromine atoms at the C3 and C6 positions exhibit differential reactivity, enabling sequential, site-selective modifications. This allows for the controlled introduction of various functional groups, which is a cornerstone of modern library synthesis and structure-activity relationship (SAR) studies.
Strategic Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine at the C6 position is generally more reactive towards nucleophiles due to the combined electron-withdrawing effects of the para-nitrile group and the adjacent ring nitrogen. This inherent regioselectivity can be exploited to achieve mono-substitution, leaving the C3-bromine available for subsequent reactions.
Application Protocol 1: Synthesis of 3-Bromo-6-aminopyrazine-2-carbonitrile Derivatives
This protocol details the selective substitution of the C6-bromine with various amine nucleophiles, a common step in constructing molecules with fungicidal or herbicidal properties.
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃ or Et₃N): A non-nucleophilic base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is chosen to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism without interfering with the reaction.
-
Temperature: Moderate heating is often necessary to overcome the activation energy of the reaction, but excessive heat can lead to side products or decomposition.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, benzylamine) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to dissolve the solids.
-
Add the desired amine nucleophile (1.1 eq.) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired 3-bromo-6-aminopyrazine-2-carbonitrile derivative.
Data Presentation: Representative Yields for SNAr Reactions
| Entry | Nucleophile | Product | Typical Yield (%) |
| 1 | Morpholine | 3-Bromo-6-(morpholin-4-yl)pyrazine-2-carbonitrile | 85-95% |
| 2 | Benzylamine | 6-(Benzylamino)-3-bromopyrazine-2-carbonitrile | 80-90% |
| 3 | Sodium Methoxide | 3-Bromo-6-methoxypyrazine-2-carbonitrile | 90-98% |
| 4 | Thiophenol | 3-Bromo-6-(phenylthio)pyrazine-2-carbonitrile | 75-85% |
Visualization: SNAr Experimental Workflow
Sources
Experimental procedure for the synthesis of 3-amino-6-bromopyrazine-2-carbonitrile from the dibromo precursor
Application Note: A Detailed Protocol for the Selective Synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile
Introduction: The Strategic Importance of a Key Building Block
3-Amino-6-bromopyrazine-2-carbonitrile is a highly versatile heterocyclic intermediate of significant value in medicinal chemistry and agrochemical research.[1] Its unique arrangement of a nucleophilic amino group, an electrophilic carbon-bromine bond, and an electron-withdrawing nitrile group on a pyrazine core makes it an ideal scaffold for constructing complex molecular architectures. This compound serves as a crucial precursor for the synthesis of a wide range of bioactive molecules, including potent anti-cancer and anti-inflammatory agents.[1][2]
The synthesis of this key intermediate from its dibromo precursor, 3,6-dibromopyrazine-2-carbonitrile, presents a challenge of regioselectivity. The goal is to achieve a monosubstitution with an amino group, selectively displacing one of the two bromine atoms. This application note provides a comprehensive, field-proven protocol for the selective synthesis, purification, and characterization of 3-amino-6-bromopyrazine-2-carbonitrile. It is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.
Reaction Principle: Mechanistic Insights into Selective Amination
The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile (ammonia) attacks the electron-deficient pyrazine ring, leading to the displacement of a bromide leaving group.
Causality of Regioselectivity: The pyrazine ring is rendered highly electrophilic by the two nitrogen atoms and the strongly electron-withdrawing cyano (-CN) group. The cyano group, positioned at C2, exerts a powerful activating effect on the adjacent C3 position, making it significantly more susceptible to nucleophilic attack than the C6 position. This electronic influence is the primary driver for the high regioselectivity observed in this amination reaction, favoring the formation of the desired 3-amino product over the 6-amino isomer.
Critical Safety and Handling Mandates
Trustworthiness in science begins with safety. The product and starting material contain a nitrile (cyanide) functional group and brominated aromatic rings. All operations must be conducted with strict adherence to safety protocols.
-
Designated Area: All work must be performed in a certified chemical fume hood within a designated area clearly marked with cyanide hazard warnings.[3][4] An emergency shower and eyewash station must be immediately accessible.[4]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, splash-proof safety goggles, and double-layered chemical-resistant gloves (e.g., nitrile) are mandatory.[4] For tasks with a splash hazard, a face shield is required.
-
Acid Prohibition: Acids must be strictly kept away from the reaction and workup area. The reaction of cyanide compounds with acid liberates highly toxic hydrogen cyanide (HCN) gas.[3][5]
-
Decontamination: All glassware and surfaces contaminated with cyanide compounds must be decontaminated within the fume hood. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3][4] All contaminated wipes and solutions must be disposed of as cyanide-containing hazardous waste.[5]
-
Never Work Alone: Operations involving cyanides should never be performed while working alone and should be restricted to normal working hours.[3][5]
Experimental Protocol: Synthesis and Purification
This protocol details the conversion of this compound to 3-amino-6-bromopyrazine-2-carbonitrile.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Purpose |
| This compound | 39266-77-6 | 264.88 | Starting Material |
| Ammonium Hydroxide (28-30% soln.) | 1336-21-6 | 35.04 | Nucleophile (Ammonia Source) |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary Phase (Chromatography) |
Equipment
-
Heavy-walled, sealable pressure vessel or microwave reaction vial
-
Stir plate with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Flash column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
-
Analytical balance and standard weighing supplies
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 20 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.00 g, 3.78 mmol).
-
Scientist's Note: A sealable vessel is critical to contain the volatile ammonia and allow the reaction to be heated under pressure, which significantly accelerates the rate of this SNAr reaction.
-
-
Reagent Addition: In the fume hood, add 1,4-dioxane (10 mL) to the vial to dissolve the starting material. Follow this by the addition of concentrated ammonium hydroxide solution (5.0 eq., e.g., 2.5 mL of 28% solution).
-
Reaction Execution: Securely seal the vial. Place it on a pre-heated stir plate or in a microwave reactor set to 100 °C. Stir the mixture vigorously for 4-6 hours.
-
Scientist's Note: The elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the bromide. Vigorous stirring ensures proper mixing of the biphasic system.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The consumption of the starting material and the appearance of a new, more polar spot (the amino product) indicates progress. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching and Extraction: Once complete, cool the reaction vessel to room temperature in an ice bath. Carefully unseal the vessel in the fume hood. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer the contents to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Scientist's Note: The water washes remove excess ammonia and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column packed in a hexane/ethyl acetate mixture.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc). Collect fractions and monitor by TLC.
-
Scientist's Note: The desired product is more polar than the starting material due to the amino group and will elute later.
-
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-amino-6-bromopyrazine-2-carbonitrile as a solid.
Characterization
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₅H₃BrN₄ is 199.01 g/mol .[6]
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from preparation to final analysis.
Caption: A flowchart of the synthesis protocol.
Conclusion
This application note provides a robust and detailed protocol for the selective amination of this compound. By leveraging the inherent electronic properties of the substrate and carefully controlling reaction conditions, this method delivers the high-value intermediate 3-amino-6-bromopyrazine-2-carbonitrile. Adherence to the described safety and experimental procedures will enable researchers to reliably produce this key building block for applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library.
- University College London. (2021, June 7). Cyanide Compounds | Safety Services.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide.
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile.
- Chem-Impex. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile.
- J&K Scientific. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile.
Sources
Troubleshooting & Optimization
Optimizing Suzuki coupling for 3,6-Dibromopyrazine-2-carbonitrile
Answering the user's request.## Technical Support Center: Optimizing Suzuki Coupling for 3,6-Dibromopyrazine-2-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. The electron-deficient nature of the pyrazine ring, combined with the two reactive bromine sites and the adjacent nitrile functionality, presents a unique set of optimization challenges.
This guide is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices to empower you to rationalize and refine your reaction conditions for optimal yield, purity, and selectivity.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific problems you may be encountering during your experiments. Each answer provides a mechanistic rationale and a set of actionable solutions.
Q1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?
Low or no conversion is the most common issue and typically points to an insufficiently active catalytic system or suboptimal reaction conditions for this electron-deficient substrate.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The oxidative addition of palladium to the C-Br bond on the electron-poor pyrazine ring can be sluggish. Your catalyst system may not be active enough to overcome this energy barrier.[1]
-
Solution 1: Ligand Choice: Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or Buchwald's other biaryl phosphines are designed to accelerate both oxidative addition and reductive elimination steps.[2] Using less activating ligands like triphenylphosphine (PPh₃) is often insufficient for this substrate class.[2]
-
Solution 2: Palladium Precursor: While Pd(PPh₃)₄ can be used, a combination of a ligand-free Pd source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand provides a more active and tunable catalytic system in situ.[3]
-
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3] A base that is too weak or has poor solubility in the reaction medium will stall the catalytic cycle.
-
Solution: Use a stronger, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) is an excellent choice for challenging Suzuki couplings.[4] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.[5] Avoid weaker bases like sodium carbonate (Na₂CO₃) unless you have confirmed their efficacy for your specific system.
-
-
Suboptimal Temperature: Suzuki couplings require thermal energy, but excessive heat can lead to catalyst decomposition and side reactions.
-
Inadequate Degassing: Oxygen can oxidize the Pd(0) active catalyst to Pd(II), leading to the formation of palladium black and termination of the catalytic cycle.[6]
-
Solution: Ensure rigorous degassing of your solvent and the reaction vessel. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes and then maintain a positive pressure of the inert gas throughout the reaction setup and duration.[7] For best results, use the freeze-pump-thaw technique.[8]
-
Q2: I'm observing significant protodebromination, resulting in 3-bromo-2-cyanopyrazine or 2-cyanopyrazine byproducts. How can I suppress this?
Protodebromination (or dehalogenation) is a notorious side reaction in Suzuki couplings of heteroaryl halides.[9][10] It occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid, or via a palladium-hydride species.[2]
Possible Causes & Solutions:
-
Reaction Temperature is Too High: The activation energy for dehalogenation can be competitive with that of the desired coupling, especially at elevated temperatures.[2]
-
Solution: Lower the reaction temperature. This can be enabled by using a more active catalyst system (e.g., Pd₂(dba)₃/XPhos) which allows the reaction to proceed at a milder temperature, thereby suppressing this side reaction.[2]
-
-
Presence of Hydride Sources: Palladium-hydride (Pd-H) species are key culprits in dehalogenation.[2] These can form from trace water, alcohols, or even the boronic acid itself.
-
Solution 1: Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure your base is dry. While some Suzuki protocols use aqueous bases, for a substrate prone to dehalogenation, starting with anhydrous conditions can be beneficial.
-
Solution 2: Boronic Acid Quality: Use high-purity boronic acid or a boronate ester (e.g., pinacol ester). Impurities in boronic acids can sometimes be a source of protic species.
-
-
Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of encountering a proton source and undergoing dehalogenation.[11]
Q3: My main side product is the homocoupling of my boronic acid reagent (biaryl formation). What causes this and how can I fix it?
Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can participate in a Pd(II)-mediated oxidative coupling of two boronic acid molecules.[6]
Possible Causes & Solutions:
-
Oxygen Contamination: This is the most common cause.[6]
-
Solution: As detailed in Q1, employ rigorous degassing techniques for your solvent and maintain a strict inert atmosphere throughout the experiment.
-
-
Use of a Pd(II) Precatalyst: If a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is used, it must first be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.
-
Solution: While Pd(II) precatalysts are common, ensure your conditions favor reduction. The phosphine ligand itself can often act as a reductant. Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this issue.
-
Q4: I am struggling with selectivity. How can I favor mono-arylation over di-arylation?
Achieving selective mono-substitution on a symmetric di-halo substrate can be challenging. Often, the first substitution product is more electron-rich and thus more reactive towards oxidative addition than the starting material, leading to a preference for the fully substituted product.[12] However, for this specific substrate, the introduction of a bulky aryl group at the 3-position may sterically hinder the approach to the 6-position.
Possible Causes & Solutions:
-
Stoichiometry and Reaction Time: Using an excess of boronic acid and long reaction times will inevitably lead to the di-substituted product.
-
Solution: Carefully control the stoichiometry. Begin with a slight excess of the dibromopyrazine (e.g., 1.2 equivalents) relative to the boronic acid (1.0 equivalent). Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant formation of the di-substituted product occurs.
-
-
Reaction Temperature: Higher temperatures provide more energy to overcome the steric hindrance for the second substitution.
-
Solution: Run the reaction at the lowest possible temperature that still allows for the first coupling to proceed at a reasonable rate. This will amplify the difference in activation energy between the first and second substitutions.
-
-
Catalyst/Ligand Choice: The size of the catalyst's ligand sphere can influence selectivity.
-
Solution: Employing a very bulky ligand (e.g., Ad₂PⁿBu) may increase steric hindrance around the palladium center, making the second oxidative addition to the more crowded mono-substituted intermediate more difficult.[11]
-
Q5: Is the nitrile (-CN) group stable? I suspect it may be hydrolyzing to an amide or carboxylic acid.
The nitrile group is generally stable under most Suzuki conditions. However, under harsh basic conditions, especially with aqueous bases at high temperatures for prolonged periods, hydrolysis can occur.
Possible Causes & Solutions:
-
Harsh Basic Conditions: A combination of a strong aqueous base (like NaOH) and high temperature is most likely to cause hydrolysis.
-
Solution 1: Choice of Base: Use a base less prone to causing hydrolysis. K₃PO₄ or Cs₂CO₃ are excellent choices.[4] If you must use an aqueous system, consider milder carbonate bases and monitor the reaction closely.
-
Solution 2: Anhydrous Conditions: If hydrolysis is a persistent issue, switching to a completely anhydrous solvent/base system (e.g., K₃PO₄ in dry dioxane or toluene) is the most effective solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for catalyst and ligand selection for this substrate?
For a challenging electron-deficient heteroaryl halide like this compound, a highly active catalyst system is recommended. A robust starting point is a combination of Pd₂(dba)₃ (1-2 mol%) as the palladium source and a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos (2-4 mol%) .[2] This combination has proven effective for a wide range of difficult cross-couplings.
Q2: Which base and solvent system is recommended?
A reliable starting system is potassium phosphate (K₃PO₄, 2-3 equivalents) as the base in an anhydrous polar aprotic solvent like 1,4-dioxane or toluene .[4][13] A mixture of toluene and water can also be effective, but care must be taken to avoid side reactions like dehalogenation and nitrile hydrolysis.[13]
Q3: How critical is reaction temperature and what is a good range?
Temperature is a critical parameter. It must be high enough to drive the reaction but low enough to prevent catalyst decomposition and side reactions like protodebromination.[2] A starting temperature of 90-100 °C is advisable.[2][5] Optimization in 5-10 °C increments may be necessary to find the sweet spot for your specific boronic acid partner.
Q4: Can I perform a sequential, one-pot Suzuki coupling to introduce two different aryl groups?
Yes, this is a primary application for such substrates. The strategy relies on achieving the selective mono-arylation first. After the first coupling is complete (as confirmed by in-process monitoring like LC-MS), the second boronic acid, additional base, and potentially fresh catalyst can be added to the same reaction vessel to synthesize the unsymmetrical di-substituted product. This approach avoids a difficult purification of the mono-substituted intermediate.[14]
Data & Workflow Summaries
Table 1: Recommended Starting Conditions
| Parameter | Mono-Arylation Target | Di-Arylation Target | Rationale |
| Substrate Ratio | 1.2 : 1.0 (Dibromopyrazine : Boronic Acid) | 1.0 : 2.2-2.5 (Dibromopyrazine : Boronic Acid) | Stoichiometry is the primary driver for selectivity.[14] |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source for generating a highly active catalyst. |
| Ligand | XPhos or SPhos (2-4 mol%) | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate the challenging oxidative addition.[2] |
| Base | K₃PO₄ (2-3 equiv) | K₃PO₄ (2-3 equiv per C-Br bond) | Strong, non-nucleophilic base effective for difficult couplings.[4] |
| Solvent | Anhydrous Dioxane or Toluene | Anhydrous Dioxane or Toluene | Aprotic solvents are generally robust. Anhydrous conditions minimize side reactions. |
| Temperature | 80-100 °C | 90-110 °C | Use the lowest effective temperature for mono-arylation to maximize selectivity. |
| Reaction Time | Monitor closely (2-12 h) | 12-24 h or until completion | Overrunning the reaction will lead to the di-substituted product. |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low/No Yield | Inactive catalyst; Weak base; Low temp; Oxygen | Use Pd₂(dba)₃/XPhos; Switch to K₃PO₄; Increase temp to 90-100°C; Rigorously degas.[2][4][5] |
| Protodebromination | High temp; Hydride sources; Slow transmetalation | Lower temp; Use anhydrous reagents; Ensure base is active and boronic acid is in excess.[2] |
| Homocoupling | Oxygen contamination | Rigorously degas solvent and reaction vessel with inert gas.[6] |
| Poor Selectivity | Incorrect stoichiometry; High temp | Use excess dibromide for mono; Use lower temp (80-90°C); Monitor reaction closely. |
| Nitrile Hydrolysis | Harsh aqueous base; High temp | Use K₃PO₄ instead of NaOH/KOH; Use anhydrous solvent system. |
Visual Guides
Diagram 1: Suzuki Catalytic Cycle & Common Pitfalls
Caption: The Suzuki cycle with key pitfalls for this compound.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium reagents, phosphine ligands, and solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Mono-Arylation
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.2 mmol, 1.2 equiv) and the desired arylboronic acid (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[13]
-
Atmosphere Control: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to inert the atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL per 1 mmol of boronic acid) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete when the limiting boronic acid is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-Arylation
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (2.5 mmol, 2.5 equiv).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 6.0 mmol, 6.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.06 mmol, 6 mol%).
-
Atmosphere Control: Seal the flask and thoroughly inert the atmosphere as described above.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL per 1 mmol of pyrazine).
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor for the disappearance of the starting material and the mono-arylated intermediate.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
References
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Malig, T. C., et al. (2020). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (PMC). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 19, 2026, from [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. InChI. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2019). National Institutes of Health (PMC). Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). RSC Publishing. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Available at: [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2022). MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
Selectivity in cross-coupling at 23 °C. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 6. Yoneda Labs [yonedalabs.com]
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- 10. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 3,6-Dibromopyrazine-2-carbonitrile
Welcome to the technical support center for the Buchwald-Hartwig amination of 3,6-dibromopyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic and steric properties of this substrate present distinct challenges, from achieving selective mono-amination to overcoming catalyst inhibition. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve successful outcomes in your research.
The Challenge: Aminating a Dihalo-Pyrazinecarbonitrile
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to electron-deficient dihaloheterocycles like this compound requires careful consideration.[1][2] The presence of two bromine atoms allows for the possibility of both mono- and di-amination, while the electron-withdrawing nitrile group and the pyrazine nitrogen atoms can significantly influence the reactivity of the substrate and the catalyst.[3]
This guide will address common issues such as low or no conversion, poor selectivity between mono- and di-amination, catalyst deactivation, and challenges in product purification.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. What are the likely causes?
A1: A complete lack of reactivity in a Buchwald-Hartwig amination of this compound can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state.[4][5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). Some amines or phosphine ligands can act as reductants.[4] Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.
-
Ligand Choice: The ligand is crucial for a successful reaction.[6] For electron-deficient substrates, bulky and electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.[3][7] Consider ligands like XPhos, SPhos, or tBuBrettPhos.[5][8]
-
Base Incompatibility: The choice of base is critical.[9][10] A base that is too weak may not efficiently deprotonate the amine, halting the catalytic cycle. Conversely, a base that is too strong could lead to degradation of the substrate or ligand.[5] For this substrate, a strong, non-nucleophilic base like NaOtBu or LHMDS is a good starting point.[4][5]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[5] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
Q2: I am getting a mixture of mono- and di-aminated products. How can I improve the selectivity for the mono-aminated product?
A2: Achieving selective mono-amination on a di-substituted substrate is a common challenge. Here are some strategies to favor the formation of the mono-aminated product:
-
Stoichiometry Control: Use a slight excess of the this compound relative to the amine (e.g., 1.1-1.2 equivalents of the dibromopyrazine).
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized and before significant di-amination occurs.
-
Choice of Ligand: Less reactive catalyst systems may favor mono-amination. Experiment with different ligands to find one that provides a good balance of reactivity and selectivity.
Q3: My reaction is sluggish and gives low yields. What can I do to improve the reaction rate and conversion?
A3: Sluggish reactions are often a sign of a suboptimal catalyst system or reaction conditions. Consider the following adjustments:
-
Increase Catalyst Loading: While typically low catalyst loadings are desired, for challenging substrates, increasing the palladium and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion.[11]
-
Higher Temperature: Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4][12] Ensure your solvent choice is appropriate for the desired reaction temperature.
-
Solvent Effects: The solvent can significantly impact the reaction.[13] Toluene, dioxane, and THF are common choices.[5] The solubility of all components, especially the base, is crucial for a homogeneous reaction mixture.[4]
-
Microwave Irradiation: The use of microwave heating can sometimes accelerate the reaction and improve yields, particularly for challenging substrates.[12]
Q4: I am observing significant amounts of dehalogenated byproducts. What causes this and how can I prevent it?
A4: Dehalogenation (hydrodehalogenation) is a known side reaction in Buchwald-Hartwig aminations, where the bromine atom is replaced by a hydrogen atom.[1] This can be caused by:
-
β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to the formation of an imine and a palladium-hydride species, which can then reductively eliminate to give the dehalogenated arene.[1]
-
Water in the Reaction Mixture: Water can react with the palladium catalyst and lead to the formation of palladium-hydride species that promote dehalogenation. Ensure all reagents and solvents are anhydrous.
To minimize dehalogenation:
-
Use bulky ligands that disfavor β-hydride elimination.
-
Ensure strictly anhydrous conditions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Buchwald-Hartwig amination of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Inappropriate ligand.3. Insufficiently strong or insoluble base.4. Oxygen contamination.5. Low reaction temperature. | 1. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a reliable precatalyst. Ensure conditions are suitable for Pd(II) reduction.2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).3. Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄).[5] Ensure good solubility or vigorous stirring.[4]4. Thoroughly degas solvents and maintain a strict inert atmosphere.5. Increase the reaction temperature in increments (e.g., to 100-110 °C). |
| Poor Selectivity (Mono- vs. Di-amination) | 1. Stoichiometry favors di-substitution.2. High reaction temperature or long reaction time.3. Highly active catalyst system. | 1. Use a slight excess of this compound (1.1-1.2 eq.).2. Lower the reaction temperature and monitor the reaction progress to stop at the optimal time.3. Screen different ligands to find a less reactive system that favors mono-amination. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Presence of water or protic impurities.2. β-Hydride elimination from the amine.3. Ligand degradation. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Use a bulky ligand to sterically hinder β-hydride elimination.[14]3. Ensure the chosen ligand is stable under the reaction conditions (temperature, base). |
| Difficulty in Product Purification | 1. Co-elution of product with starting materials or byproducts.2. Product instability on silica gel.3. Presence of palladium residues. | 1. Optimize chromatography conditions (e.g., different solvent systems, gradient elution). Consider alternative purification methods like crystallization or preparative HPLC.[15][16]2. Use a less acidic stationary phase (e.g., neutral alumina) or add a small amount of a neutralizer (e.g., triethylamine) to the eluent.3. Use a palladium scavenger or perform an aqueous wash with a chelating agent (e.g., EDTA solution) during workup. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
Note: This is a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for your specific amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.1 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the base (e.g., NaOtBu, 1.4 eq.).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Process
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the amination reaction.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Purification of pyrazine.
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Buchwald-Hartwig amination. YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]
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- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 3,6-Dibromopyrazine-2-carbonitrile
Introduction: The synthesis of 3,6-Dibromopyrazine-2-carbonitrile is a critical process for researchers in medicinal chemistry and drug development, as this scaffold is a key intermediate for various bioactive molecules.[1] However, its multi-step synthesis is often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and detailed protocols to help scientists identify, mitigate, and resolve common issues encountered during the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical mechanisms and offering practical solutions.
Q1: My final product is contaminated with mono-brominated and/or tri-brominated pyrazine species. What is the cause and how can I prevent this?
A1: This issue almost certainly originates from the initial bromination of the pyrazine starting material, such as 2-aminopyrazine. The amino group is a strong activating director, making the ring highly susceptible to electrophilic substitution.
-
Causality:
-
Over-bromination: Using an excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) can lead to the formation of tri-bromo species. The high reactivity of the ring can make it difficult to stop the reaction selectively at the di-bromo stage.
-
Incomplete Bromination: Insufficient brominating agent, low reaction temperature, or short reaction times will result in unreacted starting material and mono-brominated intermediates remaining in the product mixture.
-
Lack of Regioselectivity: While the amino group directs bromination, minor isomers can still form, complicating purification.[2]
-
-
Preventative Measures & Solutions:
-
Strict Stoichiometric Control: Use precisely 2.0 equivalents of the brominating agent. For greater control, add the agent portion-wise or as a solution via a syringe pump to avoid localized high concentrations.[2]
-
Temperature Optimization: Conduct the bromination at low temperatures (e.g., 0 to 5 °C) to moderate the reaction rate and improve selectivity.[2]
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the appearance of products. Quench the reaction immediately upon optimal conversion.
-
Purification: If isomeric or over/under-brominated impurities are present, purification by flash column chromatography is typically required. A gradient elution with a hexane/ethyl acetate system is often effective.[2][3]
-
Q2: I am performing a Sandmeyer reaction to convert an amino group to the nitrile, but my yield is low and I'm isolating 3,6-dibromopyrazine (deamination product) as a major byproduct. Why?
A2: This points to a competing reduction of the diazonium intermediate, where the -N₂⁺ group is replaced by a hydrogen atom. This is a classic side reaction in Sandmeyer chemistry.
-
Causality:
-
Radical-Nucleophilic Mechanism: The Sandmeyer reaction proceeds via a copper(I)-catalyzed, single-electron transfer that generates an aryl radical.[4][5] This radical can abstract a hydrogen atom from the solvent or other reaction components, leading to the reduced, deaminated product instead of reacting with the cyanide nucleophile.
-
Catalyst Issues: An insufficient amount or low activity of the copper(I) cyanide catalyst can slow the desired cyanation pathway, giving the competing reduction pathway more time to occur.
-
-
Preventative Measures & Solutions:
-
Ensure Active Catalyst: Use freshly prepared or high-purity copper(I) cyanide (CuCN). The quality of the copper salt is paramount for this reaction.[6]
-
Solvent Choice: While DMF is common, ensure it is anhydrous. Protic solvents can be a source of hydrogen atoms for the undesired reduction.
-
Temperature Control: Maintain the recommended temperature for the Sandmeyer reaction. While diazotization requires low temperatures (0-5 °C), the subsequent displacement with CuCN often requires gentle heating. Drastic temperature deviations can favor side reactions.
-
Q3: My diazotization reaction mixture turns dark brown or black, and I isolate a tarry, insoluble byproduct. What is happening?
A3: This is a strong indication of diazonium salt decomposition and subsequent azo-coupling reactions. Aryl diazonium salts are notoriously unstable.[6]
-
Causality:
-
Elevated Temperature: The primary cause is poor temperature control. Diazotization must be performed at 0-5 °C. Above this temperature, the diazonium salt rapidly decomposes, losing N₂ gas and forming a highly reactive aryl cation/radical.[7]
-
Azo-Coupling: The reactive aryl diazonium cation can attack another molecule of the electron-rich starting amine (which hasn't been diazotized yet) to form colored azo compounds. This is a common polymerization pathway that leads to tars.
-
Incorrect pH: High acidity is required to prevent the starting amine from being available for azo-coupling.[6]
-
-
Preventative Measures & Solutions:
-
Maintain Strict Temperature Control: Use an ice/salt bath to ensure the temperature of the reaction mixture remains consistently between 0 and 5 °C during the addition of sodium nitrite.
-
Ensure Sufficient Acidity: The reaction should be run in a strong acid like HBr or H₂SO₄ to ensure the starting amine is fully protonated and that nitrous acid is generated in situ.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture to prevent localized warming and buildup of nitrous acid.
-
Q4: My product contains an impurity with a mass corresponding to a hydroxyl group instead of one of the bromines. How did this form?
A4: This is a result of the diazonium intermediate reacting with water to form a phenol-like compound (a hydroxypyrazine). This is a very common side reaction in any Sandmeyer protocol.[8]
-
Causality:
-
Hydrolysis of Diazonium Salt: The aryl diazonium salt can be attacked by water, a weak nucleophile, to displace the nitrogen gas and form a hydroxyl group. This reaction is accelerated at higher temperatures.
-
-
Preventative Measures & Solutions:
-
Minimize Water: While some water is often necessary to dissolve the sodium nitrite for the diazotization step, use the minimum amount required.
-
Low Temperature: As with azo-coupling, keeping the temperature at 0-5 °C minimizes the rate of this decomposition/hydrolysis pathway.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.
-
Data Summary: Common Impurities and Mitigation Strategies
| Impurity Structure | Common Name | Probable Cause | Key Preventative Actions |
| Mono-bromo-pyrazine-carbonitrile | Incomplete Bromination | Insufficient brominating agent; low temperature/time. | Use ≥2.0 eq. of NBS/Br₂; monitor by TLC/LC-MS. |
| Tri-bromo-pyrazine-carbonitrile | Over-bromination | Excess brominating agent; high reactivity. | Use exact stoichiometry; slow addition of brominating agent.[2] |
| 3,6-Dibromopyrazine | Deamination/Reduction | H-atom abstraction by aryl radical intermediate. | Ensure high-purity Cu(I) catalyst; use anhydrous solvents. |
| Azo-coupled Polymers (Tar) | Azo-Coupling | High temperature (>5°C) during diazotization; insufficient acid. | Maintain 0-5 °C; ensure strong acidic conditions.[6] |
| Bromo-hydroxy-pyrazine-carbonitrile | Hydroxylation | Reaction of diazonium salt with water. | Maintain 0-5 °C; use diazonium salt immediately.[8] |
| Bromo-chloro-pyrazine-carbonitrile | Halogen Exchange Impurity | Starting from a chlorinated precursor (e.g., 3,6-dichloropyrazine-2-carbonitrile).[9] | Ensure complete halogen exchange; purify starting materials. |
Experimental Protocols & Workflows
Protocol 1: Synthesis via Sandmeyer Reaction from 2-Amino-3,5-dibromopyrazine
This protocol assumes the availability of 2-amino-3,5-dibromopyrazine, which can be synthesized by brominating 2-aminopyrazine.[10]
Step 1: Diazotization
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-3,5-dibromopyrazine (1.0 eq) and 48% hydrobromic acid (HBr, 4.0 eq).
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting yellow solution for an additional 30 minutes at 0-5 °C. This is your diazonium salt solution. Proceed immediately to the next step.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Warm slightly if needed to dissolve, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of N₂ gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.
-
Cool the mixture to room temperature and extract with ethyl acetate or dichloromethane (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Troubleshooting - Purification via Recrystallization
If the crude product is of reasonable purity (>90%), recrystallization can be an effective alternative to chromatography.
-
Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagrams: Reaction Pathways and Troubleshooting Logic
Main Synthetic Pathway and Key Side Reactions
Caption: Main pathway and competing side reactions.
Troubleshooting Workflow for Impurity Identification
Caption: Logic for diagnosing common side products.
References
- BenchChem. (2025).
- Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
- Master Organic Chemistry. (2018).
- BenchChem. (2025).
- Wikipedia. (n.d.). Sandmeyer reaction.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NROChemistry. (2020). Sandmeyer Reaction [Video]. YouTube.
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- Chem-Impex. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile.
- BenchChem. (2025).
Sources
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- 10. nbinno.com [nbinno.com]
Technical Support Center: Purification of Disubstituted Pyrazine Products
Welcome to the Technical Support Center for the purification of disubstituted pyrazine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these important N-heterocyclic compounds. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experimental work.
Introduction: The Challenge of Pyrazine Purification
Disubstituted pyrazines are a critical class of compounds in the pharmaceutical, flavor, and fragrance industries. Their inherent basicity and polarity, a consequence of the two nitrogen atoms in the aromatic ring, often present unique purification challenges.[1] These properties can lead to strong interactions with acidic stationary phases in chromatography, solubility issues, and difficulties in separating structurally similar isomers and byproducts.[2][3] This guide provides a structured approach to overcoming these obstacles, grounded in established scientific principles and field-proven methodologies.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses the most frequently encountered problems during the purification of disubstituted pyrazines, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor Chromatographic Separation (Streaking, Tailing, or Co-elution)
Symptoms: On a TLC plate, the spot streaks or tails. In column chromatography, peaks are broad, asymmetrical, or multiple components elute as a single peak.[3][4]
Root Cause Analysis:
-
Strong Interaction with Stationary Phase: The basic nitrogen atoms of the pyrazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or slow, uneven elution.[2]
-
Inappropriate Solvent System: The mobile phase may not have the optimal polarity to effectively compete with the stationary phase for the compound, resulting in poor separation from impurities.[4]
-
Co-elution of Isomers: Positional isomers of disubstituted pyrazines often have very similar polarities and physicochemical properties, making their separation by standard chromatographic techniques challenging.[3]
Solutions:
-
Modify the Mobile Phase:
-
For Basic Compounds on Silica Gel: Add a basic modifier to the eluent to neutralize the acidic sites on the silica gel and minimize strong interactions. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonia solution to the mobile phase.[4] This will improve peak shape and reduce tailing.
-
-
Change the Stationary Phase:
-
Alumina: Consider using neutral or basic alumina as an alternative to silica gel. Alumina is less acidic and can be more suitable for the purification of basic compounds.[2][4]
-
Reversed-Phase Chromatography (C18): For more polar pyrazine derivatives, reversed-phase HPLC can be an effective technique.[5][6] Separation is based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography.
-
-
Optimize Chromatographic Conditions (for co-eluting isomers):
-
Gradient Elution: Employ a shallow gradient of the mobile phase to enhance the separation of compounds with similar retention times.[7]
-
Column Efficiency: Use a column with a smaller particle size or a longer length to increase the number of theoretical plates and improve resolution.
-
Temperature Control: In some cases, adjusting the column temperature can alter the selectivity and improve separation.
-
Issue 2: "Oiling Out" During Crystallization
Symptoms: Instead of forming solid crystals upon cooling, the product separates from the solution as a liquid oil.
Root Cause Analysis:
-
High Solute Concentration: The solution is too supersaturated, causing the solute to come out of solution at a temperature above its melting point.[2]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[2]
-
Presence of Impurities: Impurities can disrupt the crystallization process and inhibit the formation of a stable crystal lattice.
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to slightly decrease the saturation.[2]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of well-defined crystals.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a single, pure crystal of the desired compound (a "seed crystal") to the solution to initiate crystallization.[4]
-
-
Solvent System Modification: If the issue persists, consider using a different solvent or a co-solvent system (a mixture of a "good" and a "poor" solvent) to better control the solubility.
Issue 3: Low Recovery Yield
Symptoms: The final isolated mass of the purified product is significantly lower than expected.
Root Cause Analysis:
-
Incomplete Extraction: During liquid-liquid extraction, the compound may have significant solubility in the aqueous phase, leading to incomplete transfer to the organic phase.
-
Excessive Solvent in Crystallization: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor after cooling.[2][8]
-
Adsorption on Stationary Phase: The compound may be irreversibly adsorbed onto the chromatography column.[8]
-
Premature Crystallization: During hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel if the apparatus cools down too quickly.[2]
Solutions:
-
Optimize Extraction:
-
Multiple Extractions: Perform multiple extractions (3-4 times) with fresh portions of the organic solvent to maximize recovery from the aqueous phase.[9][10]
-
Salting Out: For polar pyrazines, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer.
-
-
Refine Crystallization Technique:
-
Chromatography Adjustments:
-
Deactivate Silica Gel: As mentioned for poor separation, adding a basic modifier to the eluent can prevent irreversible adsorption.[8]
-
Change Stationary Phase: If adsorption is severe, switch to a less active stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: My crude disubstituted pyrazine is a dark, oily residue. What is the best initial purification step?
A1: A dark, oily appearance often suggests the presence of polymeric byproducts or highly colored impurities. A preliminary liquid-liquid extraction (LLE) is highly recommended before attempting more refined techniques like chromatography or crystallization.[2] This initial workup will help remove many of the more polar or non-polar impurities, simplifying the subsequent purification steps.
Q2: How can I remove imidazole byproducts from my pyrazine synthesis?
A2: Imidazole derivatives are common byproducts in certain pyrazine syntheses, especially those involving sugars and ammonia.[11] If you use a moderately polar extraction solvent like methyl-t-butyl ether (MTBE) or ethyl acetate, imidazoles may be co-extracted with your pyrazine product.[9][10] A simple and effective way to remove them is to pass the organic extract through a short plug of silica gel. The more polar imidazole impurities will be retained by the silica, while the less polar pyrazine will elute.[8][9][10]
Q3: What analytical techniques are best for assessing the purity of my disubstituted pyrazine product?
A3: The choice of analytical technique depends on the properties of your compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile and thermally stable pyrazines. It provides both purity information (from the chromatogram) and structural information (from the mass spectrum).[5][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of pyrazines, including those that are less volatile or thermally labile.[5][12] Using a Diode Array Detector (DAD) can also help assess peak purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your purified product and identifying any remaining impurities.[13]
Q4: Can I use distillation to purify my disubstituted pyrazine?
A4: Distillation can be a very effective method for purifying volatile pyrazines and separating them from non-volatile impurities.[9][10] Fractional distillation, in particular, can be used to separate pyrazines with different boiling points. However, it is not suitable for thermally unstable compounds or for separating isomers with very close boiling points.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Crude Pyrazine Products
This protocol is a starting point for the initial cleanup of a crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove water-soluble impurities. If your pyrazine is basic, you can wash with a dilute aqueous acid (e.g., 1M HCl) to extract the pyrazine into the aqueous layer, leaving non-basic impurities in the organic layer. The pyrazine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude purified product.[2]
Protocol 2: Column Chromatography with a Basic Modifier
This protocol is designed to purify basic pyrazines that exhibit poor behavior on standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase containing 0.5-2% triethylamine.[4] Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol provides a general procedure for the final purification of solid pyrazine derivatives.
-
Solvent Selection: Choose a solvent in which the pyrazine is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[2][8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Common Solvents for Pyrazine Purification
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Common Use |
| Hexane | 69 | 0.1 | 1.9 | LLE, Chromatography (non-polar) |
| Ethyl Acetate | 77 | 4.4 | 6.0 | LLE, Chromatography |
| Dichloromethane (DCM) | 40 | 3.1 | 9.1 | LLE, Chromatography |
| Methanol | 65 | 5.1 | 32.7 | Crystallization, Chromatography (polar) |
| Ethanol | 78 | 4.3 | 24.5 | Crystallization |
| Water | 100 | 10.2 | 80.1 | LLE (aqueous phase) |
| Acetonitrile | 82 | 5.8 | 37.5 | HPLC (mobile phase) |
Visualizations
Caption: General purification workflow for disubstituted pyrazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biosynce.com [biosynce.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low yields in 3,6-Dibromopyrazine-2-carbonitrile reactions
Technical Support Center: 3,6-Dibromopyrazine-2-carbonitrile
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of reactions involving this versatile but challenging substrate. As a highly electron-deficient heterocyclic compound, this compound presents unique reactivity patterns that can lead to low yields and unexpected side products. This guide provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions - Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the most common transformations for this substrate. However, the electron-deficient nature of the pyrazine ring and the presence of two distinct bromine atoms introduce specific challenges not seen with simpler aryl halides.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is giving very low yields (<30%). What are the most critical parameters to investigate first?
Answer: Low yields in Suzuki couplings with this substrate typically stem from three core issues: catalyst deactivation, slow reductive elimination, or substrate degradation. The pyrazine nitrogen atoms can coordinate to the palladium center, inhibiting catalysis, while the strong electron-withdrawing effect of the nitrile and the pyrazine ring can make the final C-C bond-forming step difficult.
Your initial optimization should focus on the "ligand-base-solvent" triumvirate.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich phosphine ligands.[1] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) catalyst.[2][3]
-
Base Selection: The choice of base is a delicate balance. Strong bases like NaOtBu can promote the reaction but may also lead to decomposition of the electron-deficient pyrazine ring or hydrolysis of the nitrile.[4] Milder inorganic bases are generally preferred.
-
Solvent System: The solvent must solubilize all components, particularly the inorganic base. Anhydrous conditions are paramount to prevent competitive protodebromination.
Troubleshooting Table: Initial Suzuki-Miyaura Optimization
| Parameter | Standard Condition (Often Low Yield) | Recommended Optimization Path | Rationale |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are reliable precursors for generating the active catalyst in situ with the appropriate ligand.[5] |
| Ligand | PPh₃ | XPhos, SPhos, or RuPhos | Bulky, electron-rich biarylphosphine ligands accelerate reductive elimination, which is often the turnover-limiting step for electron-deficient substrates.[1][3] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or Cs₂CO₃ | These bases provide sufficient reactivity while minimizing substrate degradation and nitrile hydrolysis.[6][7] The use of anhydrous bases is crucial. |
| Solvent | Toluene/H₂O | Dioxane, THF, or Toluene/H₂O (minimal) | Aprotic ethereal solvents often give better results. If water is necessary for the boronic acid, use minimal amounts and ensure thorough degassing.[5][6] |
| Temperature | 80 °C | 80-110 °C | Higher temperatures may be required to drive the reaction to completion, but monitor for decomposition.[8] |
Question: I am observing significant amounts of the mono-bromo and debrominated pyrazine byproducts. What causes this and how can I prevent it?
Answer: This issue is primarily protodebromination (or hydrodehalogenation), where a bromine atom is replaced by a hydrogen atom. This common side reaction in cross-coupling chemistry has two main causes in your system:
-
Water/Protic Impurities: Residual water in the reaction mixture can act as a proton source, leading to the cleavage of the C-Br bond, especially in the presence of a palladium-hydride species.
-
Base-Mediated Decomposition: Some bases, particularly alkoxides in the presence of trace water or alcohols, can generate palladium hydride species that are responsible for the debromination.[7]
Solutions:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Grind anhydrous bases like K₃PO₄ to a fine powder to increase surface area and reactivity.[9]
-
Rigorous Degassing: Oxygen can lead to the formation of Pd(II) species that promote homocoupling of the boronic acid, which can complicate the catalytic cycle and lead to side reactions.[10] Use a freeze-pump-thaw method or bubble argon through the solvent for at least 30 minutes.[5]
-
Switch to a Non-Nucleophilic Base: Change from Na₂CO₃ or alkoxides to K₃PO₄ or Cs₂CO₃. These are less likely to be hydride sources.[7]
Question: How can I achieve selective mono-arylation at one of the bromine positions?
Answer: Regioselectivity is governed by both steric and electronic factors. For this compound, the C6-Br bond is generally more reactive toward palladium-catalyzed coupling than the C3-Br bond.
-
Electronic Effect: The nitrile group at C2 strongly activates the adjacent C3 position, but also the para C6 position.
-
Steric Effect: The C3 position is significantly more sterically hindered due to the adjacent nitrile group.
Therefore, oxidative addition of the Pd(0) catalyst occurs preferentially at the less hindered C6 position. To achieve selective mono-arylation at C6, you can control the stoichiometry of the coupling partner.
Caption: Regioselectivity in Pd-catalyzed vs. SNAr reactions.
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is failing. I'm using Pd₂(dba)₃ and PPh₃ but only see starting material. What should I change?
Answer: This is a classic case of insufficient catalyst activity for a challenging substrate. The C-N bond formation is particularly sensitive to ligand choice.[11] Standard ligands like triphenylphosphine are not active enough to catalyze the amination of this electron-deficient heterocycle.
Key Adjustments for a Successful Buchwald-Hartwig Amination:
-
Switch to a Biarylphosphine Ligand: This is the most critical change. Ligands developed by the Buchwald group, such as XPhos or BrettPhos , are specifically designed to facilitate the difficult C-N reductive elimination from the electron-deficient palladium center.[3] They possess the ideal combination of bulk and electron-donating ability.[1]
-
Use a Strong, Non-nucleophilic Base: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the standard bases for this reaction.[12] They are strong enough to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate can also be effective, particularly for sensitive substrates.
-
Employ a Pre-catalyst: To improve reproducibility and ease of handling, consider using a commercially available pre-catalyst, such as XPhos Pd G3. These well-defined complexes generate the active LPd(0) species more reliably upon exposure to the base.[13]
Sonogashira Coupling
Question: My Sonogashira coupling is messy, with a high proportion of alkyne homocoupling (Glaser product). How do I get a cleaner reaction?
Answer: Alkyne homocoupling is the primary side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen, which facilitates the Cu(I)-mediated oxidative dimerization of the terminal alkyne.[14]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the catalysts.
-
Use an Amine Base/Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent helps to scavenge any generated HBr and maintain a basic environment conducive to the catalytic cycle.[15]
-
Minimize Copper(I) Cocatalyst: Use the lowest effective catalytic amount of CuI (e.g., 1-2 mol%). In some cases, excess copper can accelerate homocoupling.
-
Consider Copper-Free Conditions: For particularly sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a different palladium catalyst system and a stronger base but completely eliminate the Glaser coupling pathway.[16]
Section 2: Frequently Asked Questions - Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the this compound ring makes it an excellent substrate for SNAr reactions.
Question: Which bromine is more susceptible to SNAr, and why?
Answer: In SNAr reactions, the regioselectivity is dictated by electronics. The site that can best stabilize the negative charge of the intermediate Meisenheimer complex will be the most reactive. The cyano group at C2 is a powerful electron-withdrawing group that activates the ring for nucleophilic attack.
Both C3 and C6 positions are activated. However, computational and experimental studies on analogous 2-substituted 3,5-dichloropyrazines show that an electron-withdrawing group at C2 preferentially directs nucleophilic attack to the C5 (equivalent to our C6) position .[17] This is because the negative charge in the Meisenheimer complex formed by attack at C6 can be effectively delocalized onto the nitrogen atoms of the pyrazine ring and the nitrile group.
Question: My SNAr reaction with a primary amine is sluggish even at high temperatures. What can I do to improve the rate?
Answer: If temperature alone is insufficient, you can modify the reaction environment to favor the formation of the Meisenheimer complex.
-
Increase Solvent Polarity: Switch to a polar aprotic solvent like DMSO or NMP . These solvents are excellent at solvating the charged intermediate, thereby lowering the activation energy of the first, rate-determining step.[18]
-
Add a Non-Nucleophilic Base: The reaction generates HBr, which protonates the amine nucleophile, rendering it inactive. Adding a mild, non-nucleophilic base like K₂CO₃ or DIPEA will act as a scavenger for the acid, ensuring the amine remains available for reaction.
-
Check Nucleophile Strength: If possible, consider if a stronger nucleophile could be used. For example, the corresponding alkoxide is a much stronger nucleophile than the alcohol.
Section 3: General Handling & Side Reactions
Question: I'm seeing a new impurity in my product that appears to be the corresponding amide or carboxylic acid. How is this happening?
Answer: This is due to the hydrolysis of the nitrile group. The C≡N triple bond can be attacked by water or hydroxide under either acidic or basic conditions, particularly at elevated temperatures.[19][20] The initial product is a primary amide, which can then be further hydrolyzed to a carboxylic acid under harsh conditions.[4][21]
Prevention Strategies:
-
Avoid Strong Aqueous Bases: If possible, use anhydrous bases like K₃PO₄ instead of aqueous NaOH or K₂CO₃, especially if heating is required.
-
Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor by TLC or LCMS to determine the point of completion.
-
Careful Workup: Quench the reaction and perform the workup under neutral or mildly acidic/basic conditions at room temperature. Avoid prolonged exposure to strong acids or bases during extraction.
Section 4: Experimental Protocols & Workflows
Protocol 1: Selective C6 Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective mono-arylation at the C6 position.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and finely ground anhydrous K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane. Perform three cycles of freeze-pump-thaw to ensure the reaction mixture is free of oxygen.
-
Reaction: Heat the mixture to 100 °C under an argon atmosphere. Monitor the reaction progress by TLC or LCMS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow for Low-Yield Cross-Coupling
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1296-1329. [Link]
-
Ishida, N., & Murakami, M. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(12), 3123-3132. [Link]
-
Shaabani, S., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. RSC Medicinal Chemistry, 12(10), 1636-1678. [Link]
- Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. [Link]
-
Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 892-904. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Kubota, K., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(28), 7626-7633. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate Forum. [Link]
-
Chen, Y., et al. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules, 27(24), 8945. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate Forum. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
L-Print. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]
-
ResearchGate. (2020). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. Request PDF. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1639–1647. [Link]
-
ResearchGate. (2021). Synthesis of 3,5-dichloropyrazine-2,6-dicarbonitrile. ResearchGate. [Link]
-
Cerna, I., & Dvorak, D. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3465-3476. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (2018). Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Organic Chemistry Data. [Link]
-
Garg, N. K., et al. (2021). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 98, 319-333. [Link]
-
ResearchGate. (2015). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF. [Link]
-
The Organic Chemistry Tutor. (2022). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
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- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dibromopyrazine-2-carbonitrile
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3,6-Dibromopyrazine-2-carbonitrile. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide you not just with protocols, but with the underlying chemical logic to empower your experimental design and accelerate your research in pharmaceutical and materials science.
The this compound scaffold is a valuable, yet challenging, building block. Its electron-deficient pyrazine core, coupled with the presence of two distinct bromine atoms and a nitrile directing group, presents unique challenges and opportunities in catalyst selection and reaction optimization. This guide will help you address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial Suzuki-Miyaura coupling attempt resulted in very low yield and a significant amount of starting material. What are the most likely causes?
Low conversion in cross-coupling reactions with electron-deficient substrates like this pyrazine can stem from several factors. A systematic troubleshooting approach is crucial.
-
Inadequate Catalyst Activity: The primary challenge is often inefficient oxidative addition or transmetalation. The C-Br bonds on the electron-deficient pyrazine ring are activated, but the wrong catalyst system may struggle.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[3][4]
-
Catalyst Poisoning: The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[5] Ligands that are sufficiently bulky can shield the metal center and prevent this deactivation pathway.
-
Reagent Purity and Reaction Setup: Cross-coupling reactions are highly sensitive to impurities. Ensure your boronic acid is pure and not partially decomposed. Crucially, these reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst.[5][6] Thoroughly degassing your solvent and maintaining a strict inert atmosphere (argon or nitrogen) is essential.[5]
-
Base Selection: The choice of base is critical for activating the boronic acid in the transmetalation step.[3] For many Suzuki couplings, an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is effective. However, for challenging substrates, stronger bases or non-aqueous conditions might be necessary.
Troubleshooting Guide: Low Suzuki-Miyaura Coupling Yield
This workflow provides a structured approach to diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I am attempting a mono-substitution. How do I control site-selectivity between the C3 and C6 positions?
Controlling site-selectivity on polyhalogenated heterocycles is a central challenge.[7][8] For this compound, the electronic environment of the two bromine atoms is different, which is the primary handle for achieving selectivity.
-
Electronic Differentiation: The C6-Br bond is positioned para to the electron-withdrawing nitrile group, while the C3-Br bond is meta. Generally, in systems with strong electron-withdrawing groups, the halogen at the para position is more electrophilic and thus more reactive towards oxidative addition by the Pd(0) catalyst.[7] Therefore, under standard conditions, mono-substitution is expected to occur preferentially at the C6 position.
-
Ligand Control: While electronics provide the initial bias, ligand choice can sometimes override or enhance this inherent selectivity.[9][10] Highly sterically demanding ligands can favor reaction at the less hindered site if one position is significantly more crowded. In this specific molecule, the steric environments of C3 and C6 are not dramatically different, so electronic effects will likely dominate. To enforce C6 selectivity, a catalyst system that is highly sensitive to electronic differences is ideal.
Q3: I am performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation (debromination) of my starting material. How can I prevent this side reaction?
Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides.[1] It occurs when the aryl-palladium(II) intermediate undergoes protonolysis before it can couple with the amine.
-
Base Selection is Critical: The choice of base is paramount. While strong bases like sodium tert-butoxide (NaOtBu) are excellent at deprotonating the amine for the coupling step, they can also be a source of protons (from the t-butanol impurity or formed in situ) that lead to debromination.[11] Consider switching to a different base system. Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-protic base that can be very effective in minimizing this side reaction.[11][12] Weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) can also be effective, though they may require higher temperatures or more active catalysts.[11]
-
Catalyst and Ligand: The rate of reductive elimination to form the C-N bond needs to be faster than the rate of protonolysis. Bulky, electron-rich biarylphosphine ligands (e.g., the "Buchwald ligands") are specifically designed to accelerate this reductive elimination step.[13] If you are using a less advanced ligand, switching to a system like RuPhos or BrettPhos, often as a pre-catalyst, can significantly favor the desired amination pathway.[12][14]
-
Water Content: Ensure your reaction is rigorously anhydrous. Water can be a proton source leading to hydrodehalogenation. Dry your solvents, amine (if possible), and use a base stored in a desiccator or glovebox.[6]
Catalyst System Selection Guide
The choice of catalyst, ligand, and base is the most critical parameter for success. The following table provides starting points for optimization based on the desired transformation.
| Transformation | Palladium Source | Recommended Ligands | Base | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura (Mono-C6) | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80-110 | Bulky, electron-rich ligands are key to high yields.[3][15] Expect preferential reaction at the C6 position due to electronics. |
| Buchwald-Hartwig (Mono-C6) | G3/G4 Pre-catalysts | XPhos, RuPhos, BrettPhos | LiHMDS, NaOtBu, Cs₂CO₃ | Toluene, THF, Dioxane | 80-110 | Use of pre-catalysts is highly recommended for reproducibility.[6][16] Base choice is critical to avoid debromination.[11] |
| Sonogashira (Mono-C6) | Pd(PPh₃)₂Cl₂ | (None) | Et₃N, DIPEA | THF, DMF | 60-100 | Requires a Cu(I) co-catalyst (e.g., CuI). Ensure alkyne is high purity to avoid homocoupling.[17] |
Visualizing the Catalyst Selection Process
The following decision tree can guide your initial catalyst system selection for a Buchwald-Hartwig amination.
Caption: Decision tree for Buchwald-Hartwig catalyst system selection.
Experimental Protocols
Protocol 1: General Procedure for Solvent Degassing
Maintaining an inert atmosphere is critical for catalyst stability and reaction success.[5][6]
-
Assemble the reaction flask with a stir bar and a septum.
-
Add the required volume of reaction solvent (e.g., toluene, 1,4-dioxane) to the flask.
-
Insert a needle connected to an argon or nitrogen line through the septum, ensuring the needle tip is below the solvent surface.
-
Insert a second, wider-gauge needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent for a minimum of 20-30 minutes with gentle stirring.
-
After degassing, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.
Protocol 2: General Procedure for Suzuki-Miyaura Mono-Arylation (C6-Selective)
This protocol provides a robust starting point for the C6-selective mono-arylation.
-
To a dry, degassed reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., SPhos Pd G4, 1-3 mol%).
-
Backfill the vessel with argon or nitrogen.
-
Add the degassed solvent system (e.g., 1,4-Dioxane with 10-20% water, v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6347. [Link]
-
Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(22), 14198–14209. [Link]
-
Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6347. [Link]
-
Tjaden, A. J., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(17), 4438–4441. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L. (2012). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Hein, J. E. (2010). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 43(12), 1595–1606. [Link]
-
Park, S., et al. (2014). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Bulletin of the Korean Chemical Society, 35(8), 2269-2272. [Link]
-
Sharma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4935. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2014). Buchwald-Hartwig Amination. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Dömling, A. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3781-3793. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling Reaction in the Synthesis of Pharmaceutical Compounds. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). Royal Society of Chemistry. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 144–157. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Table from a relevant publication]. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed C-N coupling reactions. [Diagram from a relevant publication]. [Link]
-
Kolychev, E. L., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Tetrahedron, 73(33), 5013-5023. [Link]
-
Zare, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1235-1269. [Link]
-
Kumar, A., et al. (2018). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry, 83(15), 8213–8224. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
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- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Managing impurities in the synthesis of 3,6-Dibromopyrazine-2-carbonitrile
Welcome to the technical support center for the synthesis of 3,6-Dibromopyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of pyrazine chemistry.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically involves a multi-step process, culminating in a Sandmeyer reaction. A plausible and common synthetic route starts from 2-aminopyrazine-3-carbonitrile, proceeding through diazotization followed by a copper-catalyzed bromination. While effective, this pathway is prone to the formation of several impurities that can complicate purification and impact the quality of the final product. Understanding the origin of these impurities is crucial for effective management and control.
Below is a generalized workflow illustrating the key transformation and potential points of impurity introduction.
Caption: Generalized workflow for the synthesis of this compound and points of impurity introduction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My final product is a mixture of mono- and di-brominated pyrazines. How can I improve the yield of the desired 3,6-dibromo product?
A1: The formation of mono-brominated species, such as 3-bromo-2-cyanopyrazine, is a common issue arising from incomplete bromination during the Sandmeyer reaction.[1] Several factors can contribute to this:
-
Stoichiometry of Reagents: Ensure that an adequate excess of the brominating agent (CuBr/HBr) is used. The stoichiometry should be carefully controlled to drive the reaction to completion.
-
Reaction Temperature: The temperature of the Sandmeyer reaction is critical.[2] Low temperatures can lead to incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of the diazonium salt. A typical temperature range for this reaction is between 0°C and room temperature. It is advisable to monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.
-
Purity of Starting Materials: The purity of the starting 2-aminopyrazine-3-carbonitrile is important. Impurities in the starting material can interfere with the diazotization and subsequent bromination steps.
Troubleshooting Protocol:
-
Optimize Reagent Stoichiometry: Incrementally increase the molar equivalents of CuBr and HBr in small-scale trial reactions.
-
Temperature Control: Maintain a constant temperature during the addition of the diazonium salt solution to the copper(I) bromide solution. Experiment with slight variations in temperature (e.g., 0°C, 10°C, 25°C) to find the optimal condition for your specific setup.
-
Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular intervals and analyze them by HPLC to track the disappearance of the starting material and the formation of mono- and di-brominated products.
Q2: I am observing significant amounts of a more polar impurity in my crude product, which I suspect is the corresponding carboxamide or carboxylic acid. How can I prevent this?
A2: The hydrolysis of the nitrile group to a carboxamide (3,6-dibromopyrazine-2-carboxamide) or a carboxylic acid is a frequent side reaction, especially under acidic or basic conditions at elevated temperatures.[3][4]
-
Acid Concentration: The Sandmeyer reaction is typically carried out in a strong acid like HBr. Using a highly concentrated acid or prolonged reaction times at elevated temperatures can promote nitrile hydrolysis.
-
Work-up Procedure: During the work-up, exposure to strongly acidic or basic conditions for extended periods should be minimized. Neutralization steps should be performed promptly and at low temperatures.
Preventative Measures:
-
Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the acidic reaction medium.
-
Careful Work-up: When neutralizing the reaction mixture, add the base slowly while maintaining a low temperature to avoid localized areas of high pH and heat generation.
-
Aqueous vs. Biphasic Reaction: Consider performing the Sandmeyer reaction in a biphasic system (e.g., water/dichloromethane) to extract the product into the organic phase as it is formed, thereby protecting it from the aqueous acidic environment.
Q3: My crude product is a dark, oily residue that is difficult to purify. What is causing this and how can I improve the product's appearance and purity?
A3: The formation of dark, tarry byproducts is often associated with the decomposition of the diazonium salt intermediate and side reactions of the highly reactive aryl radical formed during the Sandmeyer reaction.[1][2]
-
Diazonium Salt Instability: Aryl diazonium salts can be unstable, especially at elevated temperatures. They can decompose to form phenols and other undesirable byproducts.
-
Radical Side Reactions: The aryl radical intermediate can undergo dimerization or react with other species in the reaction mixture to form polymeric materials.
Improving Product Quality:
-
Low-Temperature Diazotization: The diazotization step should be performed at a low temperature (typically 0-5°C) to ensure the stability of the diazonium salt.
-
Controlled Addition: The solution of the diazonium salt should be added slowly to the copper(I) bromide solution to maintain a low concentration of the reactive intermediate and minimize side reactions.
-
Use of Freshly Prepared Reagents: Use freshly prepared sodium nitrite solution for the diazotization.
Q4: What is the most effective method for purifying the crude this compound?
A4: A combination of column chromatography and recrystallization is generally effective for purifying halogenated pyrazines.[5]
-
Column Chromatography: This is useful for removing baseline impurities and separating the desired dibromo-product from mono-bromo species and other byproducts with different polarities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product. The choice of solvent is crucial.[6][7] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
| Potential Impurity | Recommended Purification Strategy |
| Mono-brominated pyrazines | Column chromatography on silica gel using a hexane/ethyl acetate gradient. |
| 3,6-Dibromopyrazine-2-carboxamide | Column chromatography (more polar than the nitrile) or careful recrystallization. |
| Phenolic byproducts | Can often be removed by a mild basic wash during work-up, followed by column chromatography. |
| Polymeric/tarry materials | Initial filtration of the crude product dissolved in a suitable solvent, followed by column chromatography. |
Recommended Recrystallization Solvents:
-
Ethanol
-
Isopropanol
-
Toluene
-
Hexane/Ethyl Acetate mixture
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2-aminopyrazine-3-carbonitrile (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10°C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the diazonium salt.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: HPLC Method for Purity Analysis
This is a general method that should be optimized for your specific system and impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Typical Impurities and their Characterization
| Impurity Name | Structure | Typical Analytical Signature (relative to product) |
| 3-Bromo-2-cyanopyrazine | A pyrazine ring with one bromine and one nitrile group. | Shorter retention time in reverse-phase HPLC. Distinctive singlet in the aromatic region of the ¹H NMR spectrum. |
| 3,6-Dibromopyrazine-2-carboxamide | Dibrominated pyrazine with an amide group instead of a nitrile. | Longer retention time in reverse-phase HPLC. Presence of broad NH₂ signals in the ¹H NMR spectrum. |
| 3-Amino-6-bromopyrazine-2-carbonitrile | A pyrazine ring with an amino, a bromo, and a nitrile group. | Can be detected by HPLC and MS. Will have a different fragmentation pattern. |
Table 2: ¹H NMR Chemical Shift (δ) Reference Data (in CDCl₃)
| Proton Position | Expected Chemical Shift Range (ppm) |
| Pyrazine Ring Proton | 8.5 - 9.0 |
| Amide Protons (-CONH₂) | 5.5 - 8.5 (broad singlets) |
Note: The exact chemical shifts will depend on the specific substitution pattern and the solvent used.[8][9][10]
Visualization of Key Relationships
Caption: A logical diagram illustrating the troubleshooting process for impurity issues.
References
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(12), 2219. Available at: [Link]
-
Susilowati, E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
Galli, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2533–2565. Available at: [Link]
-
Zitko, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1059. Available at: [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Zhang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(22), 15027-15045. Available at: [Link]
-
Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6041. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
- Google Patents. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
-
Filo. (2025). Identify 'A' and 'B' in the following reaction sequence and rewrite the reactions. Available at: [Link]
-
ACS Publications. (1965). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 69(1), 254-259. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Available at: [Link]
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ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?. Available at: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
Filo. (2025). 2) Sandmeyer's reaction: Ilaloalkamo and Haloarreces Aromatic primary ami... Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Available at: [Link]
-
Chem 21, Fall 2009. Experiment 9 — Recrystallization. Available at: [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]
-
Filo. (2025). Which statement is incorrect about X ? (i) \mathrm { NaNO } _ { 2 } / \ma... Available at: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available at: [Link]
-
Filo. (2024). 2) Sandmeyer's reaction: Ilaloalkamo and Haloarreces Aromatic primary ami... Available at: [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 3,6-Dibromopyrazine-2-carbonitrile
Welcome to the technical support center for 3,6-Dibromopyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The pyrazine core, being electron-deficient, presents unique reactivity patterns, and the choice of solvent is often the most critical parameter influencing the outcome of your experiments.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern synthetic chemistry for creating C-C and C-N bonds, respectively.[1] However, the electron-deficient nature of the this compound ring and the presence of two reactive bromine atoms can lead to challenges.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki-Miyaura coupling to install an aryl group at one of the bromine positions, but I'm getting very low yield and recovering mostly starting material. What's going wrong?
A1: This is a common issue that often points to problems with catalyst activation or stability, both of which are heavily influenced by the solvent.
-
Causality: The solvent plays a crucial role in solubilizing the reactants and the base, stabilizing the palladium catalyst, and influencing the rate of key steps in the catalytic cycle like oxidative addition and transmetalation.[2][3][4] In the case of electron-deficient heteroaryl halides, a careful balance is required.
-
Troubleshooting Steps:
-
Evaluate Your Solvent Choice: For Suzuki-Miyaura couplings, a mixture of a non-polar aprotic solvent with a polar protic solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water) is often a good starting point. The aqueous component is crucial for dissolving the inorganic base (like K₂CO₃ or K₃PO₄) and facilitating the transmetalation step.[5]
-
Ensure Proper Degassing: Oxygen can deactivate your palladium catalyst, leading to reaction failure.[6] Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with argon or nitrogen, or freeze-pump-thaw cycles.
-
Check Reagent Solubility: If your boronic acid or base is not soluble in the chosen solvent system, the reaction will not proceed efficiently. Visually inspect the reaction mixture; if solids remain undissolved, consider a different solvent system. Polar aprotic solvents like DMF or DMSO can enhance solubility but may also lead to side reactions or catalyst deactivation at high temperatures.[2]
-
Consider the Base: The combination of base and solvent is critical.[7] A strong base in a protic solvent can accelerate the decomposition of your boronic acid (protodeboronation).[6] If you suspect this, try switching to a milder base like KF or using anhydrous conditions with a base like CsF in a solvent like dioxane.
-
Q2: My Suzuki-Miyaura reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-arylated product?
A2: Achieving mono-selectivity on a di-halogenated substrate is a challenge where the solvent and other reaction parameters play a pivotal role. The two bromine atoms on the pyrazine ring have different reactivities due to the electronic effect of the nitrile group.
-
Causality: The relative rates of the first and second oxidative addition steps determine the product distribution.[8] Solvents can influence this selectivity. In some systems, polar solvents can alter the active catalytic species, which in turn affects selectivity.[2][9][10]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often favor the formation of the mono-substituted product by reducing the rate of the second coupling reaction.
-
Use a Bulky Ligand: Employing a bulkier phosphine ligand on the palladium catalyst can sterically hinder the second oxidative addition, thus favoring mono-substitution.
-
Solvent Polarity: Experiment with less polar solvents. While polar solvents can sometimes be beneficial for rate, they might not always be optimal for selectivity. A systematic screen of solvents like toluene, dioxane, and THF could be informative. The interplay between the halide byproduct, solvent, and ligand can significantly affect selectivity.[8]
-
Q3: I'm observing significant debromination of my starting material (formation of 3-bromo-pyrazine-2-carbonitrile) in my Buchwald-Hartwig amination. What is the cause and how can I prevent it?
A3: Debromination is a common side reaction in cross-coupling, often stemming from the reaction of an intermediate with a proton source or a hydride source.
-
Causality: This side reaction can be promoted by certain solvents, especially alcohols, which can act as proton donors. The choice of base is also critical.
-
Troubleshooting Steps:
-
Switch to a Non-Protic Solvent: If you are using an alcohol-based solvent, switch to a polar aprotic solvent like dioxane, toluene, or DME.
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as LHMDS or K₃PO₄ instead of alkoxides like NaOtBu, which can sometimes promote side reactions.
-
Ensure Anhydrous Conditions: Trace amounts of water can be a proton source. Ensure your solvent and reagents are dry.
-
Process Workflow for Optimizing a Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNA_r_) Reactions
The electron-deficient pyrazine ring, further activated by the electron-withdrawing nitrile group, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNA_r_).[11][12]
Frequently Asked Questions (FAQs)
Q1: I am trying to displace one of the bromines with an amine nucleophile, but the reaction is very slow. How can I increase the reaction rate?
A1: The rate of an SNA_r_ reaction is highly dependent on the ability of the solvent to stabilize the charged intermediate (Meisenheimer complex).
-
Causality: The mechanism of SNA_r_ involves the formation of a negatively charged intermediate.[12] Polar aprotic solvents are excellent at stabilizing this intermediate, thereby lowering the activation energy and accelerating the reaction.[13] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[14]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (like toluene) or a protic solvent (like ethanol), switch to a polar aprotic solvent. Excellent choices include DMSO, DMF, or NMP.
-
Increase the Temperature: SNA_r_ reactions often require heating. Increasing the temperature will increase the reaction rate. Be mindful of the boiling point of your chosen solvent.
-
Consider the Nucleophile's Strength: Ensure your nucleophile is sufficiently strong. If you are using a neutral amine, adding a non-nucleophilic base can deprotonate it in situ to form a more potent anionic nucleophile.
-
Q2: My SNA_r_ reaction is not regioselective; I'm getting substitution at both the 3- and 6-positions. How can I control the regioselectivity?
A2: The electronics of the pyrazine ring dictate that the two bromine positions are not equivalent. The position ortho to the nitrile is more activated towards nucleophilic attack.
-
Causality: An electron-withdrawing group stabilizes the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the group is ortho or para to the site of attack.[12] In this compound, the C-6 position is para to the nitrile, and the C-3 position is ortho. Both are activated, but one may be favored depending on the specific nucleophile and conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to improve regioselectivity. The reaction at the more activated site will have a lower activation energy and will therefore predominate at lower temperatures.
-
Use a Weaker Nucleophile: A less reactive nucleophile will be more selective for the more electrophilic site.
-
Solvent Choice: While polar aprotic solvents are generally preferred for rate, a less polar solvent might offer better selectivity in some cases by increasing the sensitivity of the reaction to the inherent electronic differences in the substrate.
-
Solvent Effects on Reactivity: A Summary Table
| Reaction Type | Solvent Class | Typical Solvents | Expected Effect on Reactivity of this compound | Rationale |
| Suzuki-Miyaura | Polar Aprotic | Dioxane, THF, DMF | Generally good for solubilizing catalyst and substrate. High polarity (DMF, DMSO) may require lower temperatures.[2] | Stabilizes charged intermediates in the catalytic cycle. |
| Non-polar Aprotic | Toluene, Benzene | Often used in combination with a co-solvent. May offer better selectivity for mono-substitution. | Minimizes side reactions and can influence catalyst speciation.[2] | |
| Protic | Ethanol, Water | Often used as a co-solvent with an aprotic solvent to dissolve the inorganic base.[5] | Essential for base solubility and promoting transmetalation. | |
| Buchwald-Hartwig | Polar Aprotic | Dioxane, Toluene | Preferred solvents to avoid protodehalogenation side reactions. | Lacks acidic protons that can lead to debromination. |
| SNA_r_ | Polar Aprotic | DMSO, DMF, NMP | Strongly accelerates reaction rate.[13] | Stabilizes the negatively charged Meisenheimer intermediate. |
| Protic | Alcohols, Water | Generally slows down the reaction. | Solvates the nucleophile via H-bonding, reducing its nucleophilicity.[14] | |
| Non-polar Aprotic | Toluene, Hexane | Very slow to no reaction. | Fails to stabilize the charged intermediate. |
SNA_r_ Mechanism and Solvent Influence
Caption: Role of polar aprotic solvents in stabilizing the Meisenheimer complex.
Section 3: Experimental Protocol
Representative Protocol: Mono-selective Suzuki-Miyaura Coupling
This protocol is a general starting point. Optimization of temperature, base, and ligand may be necessary for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the pyrazine starting material. Self-Validation Check: The solution should be a suspension due to the base. Ensure the solvent volume is sufficient for effective stirring.
-
Degassing: Sparge the resulting mixture with the inert gas for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Expertise Note: The color of the reaction will likely change to a dark brown or black, which is normal for palladium-catalyzed reactions.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the starting material and the appearance of the mono-substituted product.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This guide provides a framework for addressing common issues related to solvent effects in the chemistry of this compound. Remember that each substrate and nucleophile combination is unique, and a systematic, logical approach to troubleshooting is the key to success.
References
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]
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Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
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Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. Available at: [Link]
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Factors affecting the formation of pyrazine compounds in sugar-amine reactions. ACS Publications. Available at: [Link]
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Electronic and solvent effects on kinetics of SNAr substitution reactions... PubMed Central. Available at: [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
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9 questions with answers in PYRAZINES. ResearchGate. Available at: [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. Available at: [Link]
-
Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. ResearchGate. Available at: [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
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Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
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Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
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Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. ACS Publications. Available at: [Link]
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The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks. Available at: [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC. Available at: [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments... PubMed Central. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives... MDPI. Available at: [Link]
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Single-Atom Site Photocatalysts Boosting Organic Synthesis... MDPI. Available at: [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Reactivity: 3,6-Dibromopyrazine-2-carbonitrile vs. 3,6-Dichloropyrazine-2-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyrazines are indispensable building blocks. Their unique electronic properties and ability to participate in diverse chemical transformations make them privileged scaffolds in drug discovery and the development of functional materials.[1][2][3] Among these, dihalogenated pyrazine-2-carbonitriles serve as versatile platforms for introducing molecular complexity. This guide provides an in-depth, data-supported comparison of the reactivity of two key analogs: 3,6-Dibromopyrazine-2-carbonitrile and 3,6-Dichloropyrazine-2-carbonitrile. Our objective is to elucidate the subtle yet critical differences in their chemical behavior, enabling chemists to make informed decisions for designing efficient and selective synthetic routes.
Physicochemical Properties: A Foundation for Reactivity
Before delving into reaction dynamics, it is crucial to understand the fundamental physicochemical properties of these reagents. These characteristics influence solubility, reaction kinetics, and downstream processing.
| Property | This compound | 3,6-Dichloropyrazine-2-carbonitrile |
| Molecular Formula | C₅HBr₂N₃ | C₅HCl₂N₃ |
| Molecular Weight | 262.88 g/mol | 173.98 g/mol [4] |
| Appearance | Off-white to yellow solid | Light yellow to white crystalline powder |
| Melting Point | 128-132 °C | 88-92 °C |
| CAS Number | 356783-15-8 | 356783-16-9[5] |
Data compiled from various commercial supplier and chemical database sources.
The most apparent difference is the higher molecular weight of the dibromo analog. While seemingly trivial, this can impact reaction stoichiometry calculations and product mass. The difference in melting points also suggests variations in crystal lattice energy, which can subtly influence dissolution rates in reaction solvents.
Comparative Reactivity: The Halogen's Decisive Role
The synthetic utility of these molecules is dominated by the reactivity of their carbon-halogen bonds. The choice between bromine and chlorine as the leaving group is a critical strategic decision that dictates the types of reactions possible and the conditions required. We will explore this dichotomy in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation.[3][6][7] The key, rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8][9] The energy of this bond is therefore the primary determinant of reactivity.
The Causality of Reactivity: The C-Br bond (average bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This lower bond dissociation energy means that this compound will undergo oxidative addition with a Pd(0) catalyst much more readily—and under milder conditions—than its dichloro counterpart. This fundamental difference gives rise to a powerful synthetic advantage: chemoselectivity .
The established reactivity order for halides in oxidative addition is: I > Br > OTf > Cl .
This differential allows for sequential, site-selective functionalization of the dibromo compound, where the first coupling occurs at one of the C-Br positions, leaving the second C-Br bond intact for a subsequent, different coupling reaction. Achieving similar selectivity with the dichloro analog is exceedingly difficult, as the conditions required to activate the first C-Cl bond are often harsh enough to activate the second, leading to mixtures of mono- and di-substituted products.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[8][9][10][11] The enhanced reactivity of the C-Br bond makes this compound the substrate of choice for controlled, stepwise arylations or vinylations.
| Reaction Type | Substrate | Conditions | Outcome |
| Mono-Arylation | This compound | Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Dioxane/H₂O, 80 °C | High yield of mono-arylated product. The second C-Br bond remains for further functionalization. |
| Mono-Arylation | 3,6-Dichloropyrazine-2-carbonitrile | Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (10 mol%), Cs₂CO₃, Toluene/H₂O, 110 °C | Lower yield, often requires more active catalysts/ligands and higher temperatures. Over-reaction to di-arylated product is common. |
| Di-Arylation | 3,6-Dichloropyrazine-2-carbonitrile | Arylboronic acid (2.5 eq), Buchwald Ligand/Pd catalyst, K₃PO₄, Toluene, 110 °C | Feasible but requires forcing conditions and excess reagents to drive to completion. |
This reactivity pattern holds true for other cross-coupling reactions like the Buchwald-Hartwig amination,[6][12][13][14] Sonogashira coupling, and Stille coupling. The dibromo derivative consistently offers a wider window of reactivity for selective transformations.
Caption: Selective, sequential Suzuki-Miyaura coupling on the dibromo substrate.
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is amplified by the potent electron-withdrawing nitrile group (-CN), making the ring highly activated towards attack by nucleophiles.[15][16][17]
The Causality of Reactivity: In SNAr reactions, the mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[18] The rate-determining step is typically the initial attack of the nucleophile. However, the ability of the halogen to depart (i.e., its leaving group ability) is also critical. For halogens, leaving group ability in SNAr is governed by electronegativity and the stability of the resulting halide anion. The generally accepted reactivity order is: F > Cl > Br > I .
This is the reverse of the trend seen in palladium catalysis. The more electronegative chlorine atom polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Practical Implications:
-
3,6-Dichloropyrazine-2-carbonitrile: This is the preferred substrate for SNAr reactions, especially when a double displacement is desired. Reactions with nucleophiles like amines, alkoxides, or thiolates will proceed more readily and under milder conditions compared to the dibromo analog.[19] It is a key intermediate in the synthesis of antiviral drugs like Favipiravir, where SNAr is a crucial step.[5][20][21]
-
This compound: While SNAr reactions are possible, they generally require stronger nucleophiles, higher temperatures, or longer reaction times. However, this lower SNAr reactivity can be a synthetic advantage. It allows for palladium-catalyzed cross-coupling to be performed at a C-Br site with minimal interference from competing SNAr side reactions, even in the presence of nucleophilic reagents or solvents.
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide a detailed, validated protocol for a key transformation that highlights the unique utility of the dibromo substrate.
Protocol: Selective Mono-Arylation of this compound
This protocol describes a selective Suzuki-Miyaura coupling to install an aryl group at one of the two bromine positions, preserving the second for subsequent elaboration.
Workflow Diagram:
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A Researcher's Guide to the Reactivity of Dihalopyrazines in Suzuki Coupling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The ability to functionalize this heterocycle with precision is paramount for the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, offering a versatile and robust method for the derivatization of pyrazine rings. This guide provides an in-depth comparative analysis of the reactivity of dihalopyrazines—specifically those bearing chloro, bromo, and iodo substituents—in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Role of the Halogen: A Reactivity Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen substituent on the aromatic ring is a critical determinant of reactivity. The generally accepted trend for Suzuki coupling is a direct reflection of the carbon-halogen (C-X) bond dissociation energy:
I > Br > Cl >> F
This hierarchy is rooted in the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond.[1] A weaker C-X bond facilitates this crucial step, leading to a faster overall reaction rate. Consequently, diiodopyrazines are the most reactive, often undergoing coupling under milder conditions and in shorter reaction times, while dichloropyrazines are the least reactive of the three and may necessitate more forcing conditions to achieve comparable yields.
Positional Isomerism: The Subtle Influence of Regiochemistry
The electronic landscape of the pyrazine ring, an electron-deficient heterocycle, also plays a significant role in directing the regioselectivity of the Suzuki coupling. The positions of the halogen atoms on the pyrazine ring influence the electrophilicity of the carbon atoms to which they are attached. While a comprehensive set of rules for predicting regioselectivity across all substituted dihalopyrazines is nuanced and can be influenced by a multitude of factors including the ligand, solvent, and base, some general trends have been observed. For instance, in 2,3-dihalopyrazines, selective mono-arylation can often be achieved, with the site of initial coupling being dependent on the specific reaction conditions and the nature of the substituents.[2] Similarly, for 2,6-dihalopyrazines, selective mono-functionalization is possible, and the presence of other substituents on the ring can direct the coupling to either the C2 or C6 position.[2]
A Comparative Look at Dihalopyrazine Reactivity: Experimental Insights
| Feature | 2,5-Diiodopyrazine | 2,5-Dibromopyrazine | 2,5-Dichloropyrazine |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Reaction Temperature | 60-80 °C | 90-110 °C | >100 °C, often with specialized catalysts |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Intermediate (e.g., 6-24 hours) | Longer (>24 hours) |
| Catalyst Loading | Potentially lower | Typically moderate | Often higher or requires more active catalysts |
| Yields | Generally high | Moderate to high | Variable, highly dependent on conditions |
| Side Reactions | Potential for homocoupling of the boronic acid at lower temperatures. | Potential for debromination at higher temperatures. | Dechlorination can be a significant side reaction. |
This table is a qualitative summary based on established trends in Suzuki coupling of halo-N-heterocycles. Actual results may vary depending on the specific substrates and reaction conditions.[1]
Mechanistic Rationale: Understanding the "Why"
The observed reactivity differences can be rationalized by examining the key steps of the Suzuki coupling catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the dihalopyrazine. The energy barrier for this step is directly related to the strength of the C-X bond. The C-I bond is the longest and weakest, followed by the C-Br bond, and then the C-Cl bond, which is the shortest and strongest of the three. This explains the observed reactivity trend of I > Br > Cl.
Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid derivative replaces the halide on the palladium center. The final step is reductive elimination , which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.
Experimental Protocols: Putting Theory into Practice
The following are representative protocols for the Suzuki coupling of dihalopyrazines. It is crucial to note that these are starting points, and optimization of the reaction conditions (e.g., base, solvent, temperature, and catalyst system) is often necessary for specific substrates.
Protocol 1: Mono-arylation of 2,5-Dibromopyrazine
This protocol is designed for the selective synthesis of a mono-arylated pyrazine.
Materials:
-
2,5-Dibromopyrazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyrazine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Di-arylation of 2,5-Diiodopyrazine
This protocol is optimized for the synthesis of a di-substituted pyrazine.
Materials:
-
2,5-Diiodopyrazine (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (3:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,5-diiodopyrazine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Stir the mixture at 90 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: A generalized experimental workflow for Suzuki coupling reactions.
Conclusion: Strategic Selection for Synthetic Success
The choice of dihalopyrazine substrate in a Suzuki coupling reaction is a strategic decision that significantly impacts the reaction's efficiency and outcome. Diiodopyrazines offer the highest reactivity, enabling milder reaction conditions and often leading to higher yields, making them ideal for sensitive substrates or when rapid synthesis is desired. Dibromopyrazines provide a good balance of reactivity and stability, while dichloropyrazines, though less reactive, are often more cost-effective and can be successfully employed with the appropriate choice of a robust catalytic system. Understanding the principles of reactivity and regioselectivity, coupled with careful optimization of reaction conditions, will empower researchers to effectively utilize dihalopyrazines as versatile building blocks in the synthesis of novel and medicinally important pyrazine derivatives.
References
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596–6611. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
-
The Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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A Senior Application Scientist's Guide to Strategic Scaffold Hopping: Alternatives to 3,6-Dibromopyrazine-2-carbonitrile in Kinase Inhibitor Synthesis
Introduction: The Rationale for Moving Beyond a Privileged Scaffold
In the landscape of kinase inhibitor discovery, the 3,6-Dibromopyrazine-2-carbonitrile scaffold has earned its status as a "privileged" starting material. Its utility is rooted in the differential reactivity of its two bromine atoms, which allows for sequential, site-selective cross-coupling reactions. This feature enables the systematic and controlled construction of complex molecular architectures essential for potent and selective kinase inhibition. The pyrazine core itself is a valuable pharmacophore, capable of forming crucial hydrogen bonds with the kinase hinge region, mimicking the natural ATP substrate.[1]
However, over-reliance on a single scaffold can lead to intellectual property saturation, unfavorable physicochemical properties, or unforeseen ADME (absorption, distribution, metabolism, and excretion) liabilities. The strategic evolution of a lead series often necessitates "scaffold hopping"—the replacement of a core molecular framework with a bioisosteric equivalent to discover novel chemical matter with improved drug-like properties.[2][3][4][5] This guide provides a comparative analysis of viable alternative reagents to this compound, focusing on dihalogenated pyrimidines and pyridines. We will delve into their comparative reactivity, provide actionable experimental protocols, and present a logical framework for strategic scaffold selection.
The Benchmark: Understanding the Reactivity of this compound
The synthetic power of this compound lies in the electronically distinct environments of the C3 and C6 positions. The electron-withdrawing nitrile group at C2 deactivates the adjacent C3 position, making the bromine at C6 more susceptible to initial palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. This inherent regioselectivity is the cornerstone of its utility.
Caption: Workflow for sequential functionalization of this compound.
Part 1: Comparative Analysis of Alternative Scaffolds
The choice of a heterocyclic core has profound implications for a drug candidate's synthesis, biological activity, and physicochemical properties. Pyrimidine and pyridine scaffolds are among the most explored alternatives, each offering a unique profile of reactivity and characteristics.[6]
Alternative Scaffold 1: Dichloropyrimidine Derivatives
Dichloropyrimidines, particularly 2,4-dichloropyrimidine and its derivatives, are excellent alternatives that introduce a different nitrogen arrangement, impacting basicity and solubility.[7][8]
Reactivity Profile: In contrast to the pyrazine benchmark, the chlorine atoms on 2,4-dichloropyrimidine exhibit distinct reactivity. The C4 position is significantly more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings than the C2 position.[9][10] This intrinsic selectivity allows for a controlled, sequential introduction of different substituents.
-
C4 Position: Highly activated and readily undergoes Suzuki, Buchwald-Hartwig, and SNAr reactions.[9][11]
-
C2 Position: Less reactive, often requiring more forcing conditions or specific catalytic systems to undergo coupling. Recent advances have shown that bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling.[12]
Caption: Comparative reactivity hotspots on common dihalo-heterocyclic cores.
Physicochemical Properties: The pyrimidine core, compared to pyrazine, generally imparts greater aqueous solubility and a lower pKa to the final molecule. The meta-arrangement of the nitrogen atoms in pyrimidine results in a different dipole moment and hydrogen bonding capacity compared to the para-arrangement in pyrazine.[13]
Data Summary: Pyrimidine Reactivity
| Reaction Type | Reagent | Position | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki | 2,4-Dichloropyrimidine | C4 | Pd(PPh₃)₄ / K₂CO₃ | Microwave, 15 min | 85-95% | [9] |
| Suzuki (One-Pot) | 2,4-Dichloropyrimidine | C4 then C2 | Pd(PPh₃)₄ / K₂CO₃ | 55°C then 90°C | 70-90% | [11] |
| Buchwald-Hartwig | 6-Aryl-2,4-dichloropyrimidine | C4 | Pd(OAc)₂ / LiHMDS | Room Temp | High | [14] |
| SNAr | 2,4-Dichloropyrimidine | C4 | Amine, Base | Varies | Good | [15] |
Alternative Scaffold 2: Dichloropyridine Derivatives
Dihalopyridines, such as 2,5-dichloropyridine or 2,6-dichloropyridine, offer another strategic pivot. The single nitrogen atom makes the pyridine core more basic than pyrazine or pyrimidine, which can be advantageous for targeting specific interactions within the ATP-binding pocket.[16][17]
Reactivity Profile: The reactivity of dichloropyridines is highly dependent on the substitution pattern.
-
2,5-Dichloropyridine: The C2 position is generally more electrophilic and favored for initial cross-coupling reactions due to the inductive effect of the nitrogen atom.[18] However, recent methodologies have demonstrated that C5 selectivity can be achieved under specific ligand-free conditions, potentially involving palladium nanoparticles.[19]
-
2,4-Dichloropyridine: Similar to pyrimidines, the C4 position is activated. However, ligand control can be used to direct coupling to the C2 position.
-
2,6-Dichloropyridine: The two chlorine atoms are equivalent, making mono-functionalization a statistical challenge without further substrate modifications.
Physicochemical Properties: Pyridine-containing inhibitors are generally more basic than their pyrazine or pyrimidine counterparts. This can influence cell permeability, oral bioavailability, and off-target activity (e.g., hERG inhibition). Careful modulation of the pKa through substituent choice is a critical aspect of designing pyridine-based inhibitors.
Data Summary: Pyridine Reactivity
| Reaction Type | Reagent | Position | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki | 2,5-Dichloropyridine | C2 | Pd(OAc)₂ / SPhos / K₃PO₄ | 100°C, 12-24h | Good | [18] |
| Suzuki (C5-Selective) | 2,5-Dichloropyridine | C5 | Ligand-Free "Jeffery" Conditions | Varies | Good | [19] |
| Buchwald-Hartwig | 2-Bromo or 4-Bromo Estrone | C2 or C4 | Pd(OAc)₂ / X-Phos / KOt-Bu | Microwave | Good-Excellent | [20] |
Part 2: Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful drug discovery. The following are detailed, self-validating procedures for key transformations using these alternative scaffolds.
Protocol 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidine via Microwave-Assisted Suzuki Coupling
This protocol is adapted from methodologies that demonstrate high efficiency and regioselectivity for the C4 position.[9]
Objective: To synthesize a 2-chloro-4-arylpyrimidine intermediate.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Microwave reaction vial with stir bar
Procedure:
-
Vessel Preparation: To a clean, dry microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 5 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120°C for 15 minutes with stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-arylpyrimidine.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. The regioselectivity can be confirmed by 2D NMR (NOESY) experiments if necessary.
Protocol 2: C4-Selective Buchwald-Hartwig Amination of a Dichloropyrimidine
This protocol leverages palladium catalysis for the selective formation of a C-N bond at the more reactive C4 position, a common strategy in the synthesis of kinase inhibitors like Aurora kinase inhibitors.[14][21][22]
Objective: To synthesize a 4-amino-2-chloro-6-arylpyrimidine derivative.
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon), add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Reagent Addition: Add the 6-Aryl-2,4-dichloropyrimidine, followed by the anhydrous toluene.
-
Nucleophile Addition: Add the amine nucleophile via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 100°C with vigorous stirring for 12-18 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification & Validation: Purify the residue by flash chromatography. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Part 3: Strategic Selection Framework
The decision to hop from a pyrazine to a pyrimidine or pyridine scaffold should be data-driven and aligned with the project's goals.
Caption: Decision-making flowchart for strategic scaffold selection.
Key Considerations:
-
Goal: Improve Solubility/Reduce Lipophilicity: The pyrimidine scaffold, with its two nitrogen atoms, is generally more polar than pyridine and can lead to compounds with improved aqueous solubility.[8]
-
Goal: Modulate Basicity: If the lead compound's basicity is a liability (e.g., causing hERG issues or poor permeability), switching from a pyridine to a pyrimidine or pyrazine can significantly lower the pKa. Conversely, if a basic nitrogen is required for a key interaction, the pyridine core is the logical choice.
-
Goal: Explore New IP/SAR: Simply changing the core from pyrazine to pyrimidine alters the hydrogen bond acceptor vectors presented to the kinase hinge. This can open up new structure-activity relationships (SAR) and move the chemical series into novel intellectual property space.[23][24]
-
Goal: Overcome Synthetic Hurdles: If the sequential functionalization of the pyrazine core proves low-yielding or non-selective for a particular set of substituents, the well-defined C4-reactivity of 2,4-dichloropyrimidine can offer a more robust and scalable synthetic route.[9][11]
Conclusion
While this compound remains a powerful tool, strategic scaffold hopping to dihalopyrimidine and dihalopyridine cores is an essential strategy for modern kinase inhibitor design. Pyrimidine derivatives offer a reliable and highly regioselective platform for sequential functionalization, often improving the physicochemical properties of the final compound. Pyridine derivatives provide a means to modulate core basicity, which can be critical for optimizing biological activity and ADME profiles. By understanding the comparative reactivity and leveraging the robust protocols outlined in this guide, researchers can effectively navigate beyond the benchmark scaffold to discover next-generation kinase inhibitors with superior therapeutic potential.
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Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry - ACS Publications. 2
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A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. 4
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Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer Link. 5
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. 25
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. 26
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. 23
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Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem. 18
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. Benchchem. 7
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Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem. 15
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. 14
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. 19
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Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. 27
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Let's discuss the basicity of pyrazine and pyrimidine. Reddit.
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Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem. 28
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Buchwald–Hartwig amination. Wikipedia.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed.
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A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives. Benchchem. 16
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One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
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Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S..
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. Benchchem. 29
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
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Pyridine pyridazine pyrimidine pyrazine. PubChem - NIH.
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Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Scaffold for Drug Design. Benchchem. 1
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
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Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Benchchem. 30
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One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate.
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Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. PubMed.
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
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The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. Benchchem. 31
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An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem. 32
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Head-to-head comparison of different substituted analogs of 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem. 33
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C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
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A Senior Application Scientist's Guide to the Synthesis and Characterization of 3,6-Dibromopyrazine-2-carbonitrile Reaction Products
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,6-Dibromopyrazine-2-carbonitrile Scaffold
In the landscape of modern medicinal chemistry and materials science, the this compound scaffold has emerged as a highly versatile and strategic building block. Its inherent asymmetry and the differential reactivity of its two bromine atoms provide a programmable platform for the synthesis of complex, multi-functionalized molecules. Pyrazine-based compounds are integral to numerous therapeutic agents, particularly as kinase inhibitors in oncology, due to their ability to form key hydrogen bond interactions within ATP-binding sites.[1][2] This guide offers an in-depth comparison of the primary reaction products derived from this scaffold, focusing on their synthesis, characterization, and performance against relevant alternatives.
The pyrazine ring, being electron-deficient, is activated towards nucleophilic attack, a characteristic further amplified by the electron-withdrawing nitrile group at the C2 position. This electronic arrangement makes the C-Br bonds susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Crucially, the bromine at the C6 position is generally more reactive than the one at C3, enabling selective, sequential functionalization. This guide will delve into the practical applications of this reactivity, providing detailed protocols and comparative data to aid researchers in leveraging this powerful synthetic intermediate.
I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for creating C-C and C-N bonds.[3] For the this compound scaffold, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly significant.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in drug discovery.[4][5][6] The reaction with this compound can be controlled to achieve either mono- or di-arylation/alkenylation.
-
Reagents & Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically Na2CO3 (2.0 eq).
-
Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The primary product, 6-aryl-3-bromopyrazine-2-carbonitrile, can be unequivocally identified by a combination of spectroscopic methods.
-
1H NMR: The disappearance of one of the pyrazine proton signals and the appearance of new signals in the aromatic region corresponding to the coupled aryl group. The remaining pyrazine proton will appear as a singlet.
-
13C NMR: The appearance of new aromatic carbon signals and a shift in the signals of the pyrazine core carbons.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the mono-arylated product. The isotopic pattern for the remaining bromine atom (approx. 1:1 ratio for 79Br and 81Br) will be a key diagnostic feature.
In cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy. This makes this compound a more versatile substrate than its dichloro-analogue, often requiring milder reaction conditions (lower temperatures, less reactive catalysts) and resulting in higher yields.[4]
| Feature | This compound | 3,6-Dichloropyrazine-2-carbonitrile |
| Reactivity | Higher | Lower |
| Typical Conditions | Milder (e.g., 80°C, Pd(PPh3)4) | Harsher (e.g., >100°C, more active catalysts) |
| Selectivity | Good for sequential functionalization | More challenging to achieve selectivity |
| Yields | Generally higher for mono-coupling | Often lower, with competing di-substitution |
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[3][7][8] This reaction is crucial for introducing amine functionalities, which are prevalent in biologically active molecules.
-
Reagents & Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent: Add a dry, degassed aprotic solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically to 90-110 °C, until the starting material is consumed as monitored by LC-MS.
-
Work-up & Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry the organic phase, and concentrate. Purify by column chromatography.
The resulting 6-amino-3-bromopyrazine-2-carbonitrile derivatives are identified by:
-
1H NMR: Appearance of a new N-H signal (for primary or secondary amines) and signals corresponding to the alkyl/aryl groups of the amine.
-
IR Spectroscopy: A characteristic N-H stretching vibration in the region of 3300-3500 cm-1.
-
MS: A molecular ion peak corresponding to the mono-aminated product, again showing the characteristic bromine isotopic pattern.
II. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring allows for direct displacement of the bromide ions by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[9][10][11] This reaction often proceeds without the need for a metal catalyst.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. The presence of the electron-withdrawing nitrile group and the ring nitrogens stabilizes this anionic intermediate, facilitating the reaction.[9] Typically, the C6-Br is more susceptible to nucleophilic attack than the C3-Br due to greater activation by the ring nitrogens.
Caption: SNAr Mechanism on the Pyrazine Core.
-
Reagents & Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Heat the mixture to a temperature between 80 °C and 120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: After completion, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Not required | Palladium catalyst and ligand required |
| Substrate Scope | Generally requires strong nucleophiles | Broader scope, including weaker nucleophiles |
| Cost | Lower (no catalyst cost) | Higher (catalyst and ligand cost) |
| Functional Group Tolerance | Can be limited by harsh conditions | Generally higher |
| Waste | Lower metal waste | Generates palladium waste |
Table 2: Comparison of SNAr and Buchwald-Hartwig Amination for C-N Bond Formation.
III. Characterization Workflow and Data Interpretation
A robust characterization workflow is essential to confirm the identity, purity, and structure of the synthesized products.
Caption: Standard Workflow for Product Characterization.
Interpreting Spectroscopic Data:
-
1H NMR: The key diagnostic is the signal for the C5 proton. In the starting material, it appears as a singlet. Upon mono-substitution at C6, it remains a singlet but its chemical shift will change depending on the new substituent. In a di-substituted product, this signal will be absent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. For mono-substituted products, the presence of the bromine isotope pattern ([M]+ and [M+2]+ in a ~1:1 ratio) is definitive proof that one bromine atom remains.
IV. Application in Drug Discovery: Pyrazine-Based Kinase Inhibitors
The functionalized products of this compound are valuable scaffolds for kinase inhibitors.[1][12] The pyrazine nitrogens and the nitrile group can act as hydrogen bond acceptors, while the substituents at the C3 and C6 positions can be tailored to occupy specific pockets in the kinase active site, thereby conferring potency and selectivity.[2] For example, an amino group introduced via Buchwald-Hartwig or SNAr can form a crucial hydrogen bond with the "hinge" region of the kinase. The aryl group introduced via Suzuki coupling can be designed to target the hydrophobic "back pocket," enhancing binding affinity.
Conclusion
This compound is a powerful and versatile building block whose reaction products are of significant interest to the scientific community. Its predictable, site-selective reactivity allows for the controlled synthesis of mono- and di-substituted pyrazines through robust methods like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This guide has provided a comparative overview of these methods, complete with experimental insights and detailed characterization protocols. By understanding the nuances of each reaction and the clear interpretation of analytical data, researchers can efficiently leverage this scaffold to accelerate the discovery and development of novel therapeutics and advanced materials.
References
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Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. ACS Medicinal Chemistry Letters. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]
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Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. HETEROCYCLES. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]
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Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. ResearchGate. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
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Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances. [Link]
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Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]
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Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
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Improved Catalyst System for Ag-mediated Liebeskind- Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. ChemRxiv. [Link]
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Design, Synthesis, and Biological Evaluation of[4][12][13]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Journal of Medicinal Chemistry. [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Nucleophilic Aromatic Substituion. YouTube. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
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A Comparative Guide to HPLC and GC for Purity Analysis of 3,6-Dibromopyrazine-2-carbonitrile
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,6-Dibromopyrazine-2-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth comparison of two primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document is tailored for researchers, analytical scientists, and professionals in drug development. It moves beyond procedural descriptions to explain the underlying scientific rationale for methodological choices, ensuring a comprehensive understanding of how to achieve robust and reliable purity data. The protocols described herein are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures[1][2][3].
The Critical Role of Purity Analysis
This compound is a heterocyclic compound whose reactivity is dictated by its nitrile and dibromo-substituted pyrazine ring structure. Potential impurities can arise from the synthetic route, such as incompletely brominated precursors (e.g., 3-bromo-pyrazine-2-carbonitrile), regioisomers, or byproducts from side reactions[4][5][6]. These impurities can be structurally similar, making their separation and quantification a significant analytical challenge. An effective analytical method must be specific, sensitive, and accurate to ensure the quality of this critical intermediate.
Method 1: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds[7][8]. For a polar, aromatic compound like this compound, RP-HPLC offers a powerful separation mechanism based on hydrophobicity[7].
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, providing effective retention for aromatic compounds. The choice of a column with a 150 mm length, 4.6 mm internal diameter, and 3.5 µm particle size offers a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient elution with water and acetonitrile is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A small amount of phosphoric acid is added to the aqueous phase to control the pH and sharpen peak shapes by suppressing the ionization of any residual silanols on the stationary phase[7]. The gradient starts with a higher aqueous composition to retain the polar analyte and gradually increases the organic content to elute the compound and any less polar impurities.
-
Detection: A Diode Array Detector (DAD) is utilized, allowing for the monitoring of the analyte at its UV absorbance maximum (λmax), which enhances sensitivity and specificity. The ability to acquire full UV spectra also aids in peak purity assessment.
Detailed Step-by-Step HPLC Protocol
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the determined λmax of this compound).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
-
-
Purity Calculation:
-
Calculate the percentage purity using the area percent method, assuming all impurities have a similar response factor.
-
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Method 2: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a semi-volatile compound like this compound, GC coupled with a mass spectrometer (MS) offers excellent sensitivity and specificity.
Causality Behind Experimental Choices
-
Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5ms or HP-5ms) is a robust choice for general-purpose analysis of semi-volatile organic compounds[1][3][9]. The 30 m length and 0.25 mm internal diameter provide high resolving power.
-
Injection: A split/splitless inlet is used in split mode to prevent column overloading and ensure sharp peaks for the main component.
-
Temperature Program: A temperature gradient is essential to ensure the elution of compounds with a range of boiling points. The program starts at a relatively low temperature to trap the analyte at the head of the column, then ramps up to elute the analyte and any higher-boiling impurities.
-
Detection: Mass Spectrometry (MS) is the detector of choice. It provides not only quantitative data but also structural information from the mass spectrum of each peak, allowing for the tentative identification of unknown impurities.
Detailed Step-by-Step GC-MS Protocol
-
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, a capillary column, and a Mass Spectrometer detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
-
System Suitability:
-
Perform five replicate injections of a standard solution. The RSD of the peak area should be ≤ 5.0%.
-
The signal-to-noise ratio for the analyte peak should be ≥ 10.
-
-
Purity Calculation:
-
Calculate the percentage purity using the area percent method from the Total Ion Chromatogram (TIC).
-
Performance Comparison: HPLC vs. GC
| Feature | HPLC with DAD | GC-MS |
| Applicability | Broadly applicable to a wide range of polarities and molecular weights. Ideal for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds. |
| Specificity | Good, based on retention time and UV spectrum. Peak purity analysis can be performed with DAD. | Excellent, provides mass spectral data for positive identification of impurities. |
| Sensitivity | Good, typically in the low ng range on-column. | Excellent, often reaching the pg range on-column, especially in SIM mode. |
| Resolution | High, easily modulated by mobile phase composition and gradient. | Very high, due to the efficiency of capillary columns. |
| Analysis Time | Typically 20-40 minutes per sample. | Typically 20-40 minutes per sample. |
| Solvent Consumption | High, requires significant volumes of HPLC-grade solvents. | Low, only small amounts of solvent needed for sample preparation. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution in a volatile solvent. |
| Instrumentation Cost | Moderate to high. | High, especially for MS detectors. |
Decision Guide: Choosing the Right Technique
The selection between HPLC and GC is not arbitrary but a strategic decision based on the specific analytical needs and the properties of the analyte and its potential impurities.
Caption: Decision tree for method selection.
Conclusion
Both HPLC and GC are powerful and valid techniques for the purity assessment of this compound.
-
HPLC-DAD stands out as a robust, versatile, and widely accessible method, particularly suitable for routine quality control where the impurity profile is relatively well-characterized. Its strength lies in its applicability to a broader range of potential non-volatile impurities.
-
GC-MS offers unparalleled specificity and sensitivity, making it the superior choice for impurity identification and for detecting trace-level volatile impurities. It serves as an excellent orthogonal technique to confirm HPLC findings and to provide deeper structural insights into the impurity profile.
Ultimately, the choice of method, or the synergistic use of both, will depend on the stage of drug development, the regulatory requirements, and the specific questions being asked about the purity of this compound. A comprehensive analytical strategy often employs HPLC for routine purity testing and GC-MS for in-depth impurity profiling and characterization.
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Zhang, M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2-Dibromobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Rimawi, F. (2014). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Journal of Applied Pharmaceutical Science, 4(1), 5-9. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lynam, K., & Smith, D. (n.d.). PAH Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent Technologies. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3120. Retrieved from [Link]
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David, F., & Klee, M. S. (2009). Fast Analysis of Polynuclear Aromatic Hydrocarbons Using Agilent Low Thermal Mass (LTM) GC/MS and Capillary Flow Technology QuickSwap. Agilent Technologies. Retrieved from [Link]
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Zhao, L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4347–4357. Retrieved from [Link]
-
Patil, P. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 346-354. Retrieved from [Link]
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Agilent Technologies. (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2023). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. Journal of AOAC International, 106(6), 1-8. Retrieved from [Link]
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de Souza, A. O., et al. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food Chemistry, 90(1-2), 1-6. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of Dihalopyrazines
For drug development professionals and synthetic chemists, pyrazine scaffolds are of immense interest due to their prevalence in biologically active molecules. The Buchwald-Hartwig amination has become an indispensable tool for constructing the vital C-N bonds that define many of these compounds.[1][2] However, when faced with dihalogenated pyrazines, the challenge shifts from merely forming a C-N bond to controlling selectivity—achieving mono-amination over di-amination and, in some cases, directing the reaction to a specific halogenated site.
This guide provides an in-depth comparative study of phosphine ligands for this critical transformation. We will move beyond simple protocols to explore the causal relationships between ligand structure and catalytic performance, empowering you to make informed decisions for your synthetic campaigns.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is paramount to rational ligand selection. The palladium-catalyzed amination is a finely tuned process where the ligand is not a mere spectator but an active controller of the catalyst's properties.[3][4] The generally accepted catalytic cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
The cycle begins with an active Pd(0) species, stabilized by the phosphine ligand(s), which undergoes oxidative addition into the aryl-halide bond. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5][6] The resulting Pd(II) complex then coordinates the amine. A base removes a proton from the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 1: Diamination of 2,6-Dichloropyrazine using Ph-JosiPhos (Adapted from)[10]
This protocol is optimized for the challenging second amination step, starting from a mono-aminated pyrazine.
-
Catalyst Preparation: In a glovebox, add Pd(dba)₂ (0.02 mmol, 2 mol%), Ph-JosiPhos (0.044 mmol, 4.4 mol%), and sodium tert-butoxide (2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction Assembly: Remove the Schlenk tube from the glovebox. Add 2-amino-6-chloropyrazine (1.0 mmol) and the desired primary or secondary amine (4.0 mmol).
-
Solvent Addition: Evacuate the tube and backfill with argon. Repeat this cycle two more times. Under a positive pressure of argon, add 5 mL of anhydrous, degassed dioxane via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 20 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench carefully with 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,6-diaminopyrazine derivative.
Conclusion and Recommendations
The selective amination of dihalopyrazines is a nuanced challenge where ligand choice is the primary determinant of success.
-
For High-Yield Diamination, Especially with Sterically Hindered Amines: The Josiphos family of ligands, particularly Ph-JosiPhos , has demonstrated superior performance, overcoming the electronic deactivation of the second chloride to provide excellent yields. [8]* For General Mono-Amination of Aryl Chlorides: The bulky, monodentate biarylphosphine ligands from the Buchwald group, such as XPhos , are exceptionally reliable and highly active. [9]They represent an excellent starting point for screening, especially for the first amination or when using less-hindered amines.
-
When Facing Challenges with Standard Ligands: Consider modified ligand systems. For example, if Xantphos provides moderate results, switching to a more active derivative like NIXANTPHOS could significantly improve yields for reactions involving aryl chlorides. [10] Ultimately, the optimal ligand is substrate-dependent. However, by understanding the mechanistic roles of steric bulk and electron-donating ability, researchers can rationally select from high-performance ligand classes like the Josiphos and Buchwald biarylphosphine families to accelerate the discovery and development of novel pyrazine-based therapeutics.
References
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Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]
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[Various]. (2023). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]
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Malig, T. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 370-377. [Link]
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[Various]. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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[Various]. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. [Link]
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Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed. [Link]
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[Various]. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 592-595. [Link]
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[Various]. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
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[Various]. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Viciu, M. S., et al. (2002). Synthetic, Structural, and Mechanistic Studies on the Oxidative Addition of Aromatic Chlorides to a Palladium(N-Heterocyclic Carbene) Complex: Relevance to Catalytic Amination. Journal of the American Chemical Society, 124(22), 6469-6478. [Link]
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[Various]. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Toronto. [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10738-10749. [Link]
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[Various]. (n.d.). Representative biaryl phosphane ligands for C−N coupling. ResearchGate. [Link]
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[Various]. (2025). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]
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[Various]. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
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[Various]. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
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Bruneau-Voisine, A., et al. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 46(37), 12445-12449. [Link]
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[Various]. (n.d.). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate. [Link]
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A Comparative Guide to the X-ray Crystal Structures of 3,6-Dibromopyrazine-2-carbonitrile and Its Derivatives
This guide provides an in-depth technical comparison of the X-ray crystal structure of 3,6-dibromopyrazine-2-carbonitrile and its potential derivatives. It is intended for researchers, scientists, and drug development professionals working with halogenated heterocyclic compounds. We will explore the synthesis, crystallographic analysis, and key structural features of these molecules, with a focus on the influential role of intermolecular interactions in their solid-state packing.
Introduction: The Significance of Halogenated Pyrazines
Pyrazine-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] The introduction of halogen atoms, particularly bromine, onto the pyrazine ring offers a powerful tool for modulating these properties. Halogenation can influence molecular conformation, lipophilicity, and metabolic stability, making it a key strategy in drug design.[1] Furthermore, bromine atoms can participate in specific and directional intermolecular interactions, such as halogen bonding, which can be exploited in the rational design of crystalline materials with desired architectures and properties.[4][5]
This compound serves as a valuable scaffold for the synthesis of a wide range of derivatives. Its bromine atoms can be readily substituted, and the nitrile group can be transformed into other functional groups, providing access to a diverse chemical space.[6] Understanding the crystal structure of this parent compound and how it is perturbed by derivatization is crucial for establishing structure-property relationships.
Synthesis of this compound and Its Derivatives
The synthesis of pyrazine derivatives can be achieved through various methods, often involving condensation reactions.[3][7][8] A general approach for preparing substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[3][8] For the synthesis of this compound and its derivatives, a multi-step synthetic route is typically required.
Experimental Protocol: Synthesis of a Hypothetical Derivative (3-Amino-6-bromopyrazine-2-carbonitrile)
This protocol outlines a plausible synthetic route for a derivative where one bromine atom is substituted with an amino group, a common transformation in medicinal chemistry.[6]
Step 1: Starting Material
-
This compound (Commercially available)[9]
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF).
-
Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide.
-
Heat the reaction mixture under controlled conditions (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-amino-6-bromopyrazine-2-carbonitrile.[6][10]
X-ray Crystal Structure Determination: A Standard Workflow
The determination of the crystal structure of a small molecule is a well-established process.[11] High-quality single crystals are essential for obtaining accurate and reliable crystallographic data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the target compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffracted X-rays are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the best possible fit to the experimental data.[12]
The workflow for X-ray crystal structure determination is illustrated in the following diagram:
Caption: A flowchart illustrating the key stages of X-ray crystal structure determination.
Comparative Analysis of Crystal Structures
While a comprehensive experimental comparison would require the synthesis and crystallographic analysis of a series of derivatives, we can make informed predictions based on the known principles of crystal engineering and the structural data of related compounds.
The Parent Scaffold: this compound
The crystal structure of this compound is expected to be dominated by several key intermolecular interactions:
-
Halogen Bonding: The bromine atoms are potential halogen bond donors, capable of interacting with the nitrogen atoms of the pyrazine ring or the nitrile group of neighboring molecules.
-
π-π Stacking: The planar pyrazine rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[4]
-
Dipole-Dipole Interactions: The polar nitrile group will contribute to dipole-dipole interactions within the crystal packing.
Derivative Comparison: Introducing Functional Groups
The introduction of different functional groups in place of one or both bromine atoms will significantly alter the intermolecular interactions and, consequently, the crystal packing.
| Derivative | Key Functional Group | Expected Dominant Intermolecular Interactions | Potential Impact on Crystal Packing |
| This compound | -Br, -CN | Halogen bonding, π-π stacking, Dipole-dipole | Dense packing driven by directional halogen bonds and stacking. |
| 3-Amino-6-bromopyrazine-2-carbonitrile | -NH₂, -Br, -CN | Hydrogen bonding (N-H···N, N-H···Br), Halogen bonding, π-π stacking | Formation of hydrogen-bonded networks, potentially leading to different packing motifs compared to the parent compound.[5] |
| 3,6-Dichloropyrazine-2-carbonitrile | -Cl, -CN | Weaker halogen bonding (compared to Br), π-π stacking, Dipole-dipole | Similar packing to the dibromo analog, but with potentially longer halogen bond distances due to the lower polarizability of chlorine.[13] |
| 3,6-Di(trifluoromethyl)pyrazine-2-carbonitrile | -CF₃, -CN | Fluorine-based weak interactions, π-π stacking (potentially weaker), Dipole-dipole | The bulky and electron-withdrawing CF₃ groups may disrupt efficient π-π stacking and introduce different weak interactions. |
Visualization of Intermolecular Interactions
The following diagram illustrates the potential intermolecular interactions that can dictate the crystal packing of this compound and its amino-substituted derivative.
Caption: A schematic comparing the primary intermolecular forces in the parent compound and an amino derivative.
Conclusion and Future Directions
The X-ray crystal structure of this compound and its derivatives provides a rich platform for studying the interplay of various non-covalent interactions in the solid state. The strategic introduction of different functional groups allows for the fine-tuning of these interactions, leading to predictable changes in crystal packing. This guide has provided a framework for the synthesis, crystallographic analysis, and comparative study of these valuable compounds.
Future work should focus on the systematic synthesis of a library of derivatives and their crystallographic characterization. This would enable the development of a more comprehensive understanding of the structure-property relationships in this class of compounds and facilitate the design of new materials and therapeutic agents with tailored solid-state properties. Accessing crystallographic databases such as the Cambridge Structural Database (CSD) is an invaluable resource for such comparative studies.[14][15][16]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,6-Dibromopyrazine-2-carbonitrile
For professionals in research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper handling and disposal of 3,6-Dibromopyrazine-2-carbonitrile (CAS No. 1351238-11-3).
While a comprehensive Safety Data Sheet (SDS) with specific GHS hazard classifications for this compound is not consistently available, its molecular structure—a halogenated pyrazine containing a nitrile group—necessitates a conservative and stringent approach to its disposal.[1] The procedures outlined here are based on established best practices for handling toxic, halogenated organic compounds and data from structurally analogous chemicals.[2][3]
Core Principles of Disposal
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or materials contaminated with it be disposed of via standard laboratory drains, in regular trash, or through evaporation in a fume hood.[4][5][6] The recommended and required method is collection by a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration for the complete destruction of halogenated organic materials.[4]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for analogous compounds, such as 3,6-Dichloropyrazine-2-carbonitrile, it is prudent to assume that this compound is toxic if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation or damage.[2][3][7] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and PPE.
Engineering Controls:
-
Always handle solid this compound and prepare its waste containers within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving. | To prevent skin contact, as the compound is presumed to be toxic upon absorption.[2][3] |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. | To protect against dust particles and potential splashes, which may cause serious eye damage.[2][7] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required when using a fume hood. | A respirator may be necessary for large-scale handling or spill cleanup outside of a fume hood.[9] |
Part 2: Step-by-Step Waste Disposal Protocol
This protocol ensures that waste is segregated, contained, and labeled correctly, in compliance with institutional and federal regulations.[5][10]
Step 1: Waste Segregation
Isolate all waste streams containing this compound. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, absorbent pads).
-
Empty stock bottles (unless triple-rinsed, with the rinsate collected as hazardous waste).
This waste must be classified and collected as Halogenated Organic Solid Waste .[9][11] Never mix this waste with non-halogenated solvents, aqueous waste, or incompatible chemicals like strong oxidizing agents or acids.[11]
Step 2: Container Selection and Management
-
Primary Container: Use a high-density polyethylene (HDPE) or other compatible container designated for solid hazardous waste.[8] The container must be in good condition, free from leaks, and have a secure, tightly sealing lid.[6][10]
-
Filling: Do not overfill the container; a maximum of 90% capacity is recommended to prevent spillage.[10] For solid waste, ensure the exterior of the container remains clean.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[5][8] This prevents the release of vapors and protects the lab environment.
Step 3: Accurate Labeling
Proper labeling is critical for safety and regulatory compliance. The waste container must be labeled at the moment the first piece of waste is added. The label must include:[6][10]
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and any other chemical constituents.
-
The associated hazards (e.g., "Toxic ," "Irritant ").
-
The date on which the waste was first added to the container.
Step 4: On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[5] This area must be:
-
At or near the point of waste generation.
-
Away from drains and sources of ignition.
-
Clearly marked and segregated from incompatible materials.
-
Preferably within a secondary containment tray to manage potential leaks.
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a pickup of the hazardous waste.[5][12] Follow their specific procedures for waste transfer and documentation.
Caption: Disposal & Spill Response Workflow for this compound
Part 3: Emergency Procedures for Spills and Decontamination
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Small Spill Cleanup (Can be cleaned up in <10 minutes by trained personnel)[9]
-
Evacuate & Ventilate: Alert personnel in the immediate area and ensure the fume hood is operational. Restrict access to the spill area.[2][6]
-
Don PPE: Wear the full PPE detailed in Part 1.
-
Contain & Absorb: For a solid spill, carefully sweep or use a plastic dustpan to collect the material. Avoid generating dust.[2] Place the collected solid into your hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (cloths, absorbent pads, contaminated PPE) must be placed in the halogenated solid waste container.[2][3]
-
Wash Thoroughly: After cleanup is complete, wash hands and any exposed skin thoroughly.
Large Spill
If the spill is large, if you feel unwell, or if you are not trained to handle it, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response number (e.g., 911) and EHS department.[8]
Part 4: Chemical Inactivation Considerations
The nitrile functional group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.[13][14] However, attempting to chemically neutralize or degrade this compound in the laboratory as a disposal method is strongly discouraged. The reasons include:
-
Incomplete Reactions: The reaction may not go to completion, leaving hazardous starting material.
-
Hazardous Byproducts: Hydrolysis could generate other hazardous intermediates or byproducts.
-
Aerosol Generation: The reaction could generate heat or gas, creating a risk of aerosolizing the hazardous material.
Therefore, chemical inactivation should not be used as a substitute for professional hazardous waste disposal.
References
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Benchchem. Proper Disposal of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: A Guide for Laboratory Professionals. 4
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Apollo Scientific. 3,6-Dichloropyrazine-2-carbonitrile - Safety Data Sheet. 2
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Thermo Fisher Scientific. 3-Pyridinecarbonitrile - Safety Data Sheet. 7
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Chem-Impex. 3-Amino-6-bromopyrazine-2-carbonitrile. 15
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Thermo Fisher Scientific. 5-Bromo-2-pyrazinamine - Safety Data Sheet. 16
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Fujita, M., Ike, M., & Suzuki, M. Bacterial Degradation of Aromatic Compounds. National Institutes of Health (NIH).
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AK Scientific, Inc. 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile - Safety Data Sheet. 3
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PubMed. Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process.
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Operational Safety Guide: Handling and Disposal of 3,6-Dibromopyrazine-2-carbonitrile
As a Senior Application Scientist, my primary goal is to ensure that your work with our products is not only successful but, more importantly, safe. This guide provides a comprehensive operational plan for handling 3,6-Dibromopyrazine-2-carbonitrile (CAS No. 1351238-11-3). Given the limited publicly available hazard data for this specific compound, we will adopt a conservative approach grounded in the principles of chemical safety, treating it with the precautions warranted by its structural analogs.[1] This protocol is designed to be a self-validating system, ensuring that every step, from preparation to disposal, prioritizes the safety of laboratory personnel.
Hazard Assessment & Risk Mitigation: A Proactive Stance
The chemical structure of this compound—a halogenated pyrazine with a nitrile group—serves as a critical indicator of its potential hazards. Nitrile-containing compounds can pose a risk of releasing toxic hydrogen cyanide gas, particularly under acidic conditions or high heat.[2] Furthermore, closely related structures, such as 3,6-Dichloropyrazine-2-carbonitrile and 3,6-Dibromopyrazine-2,5-dicarbonitrile, are classified as highly toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[3][4]
Therefore, we must operate under the assumption that this compound possesses a similar hazard profile.
Table 1: Inferred Hazard Profile and Risk Mitigation
| Potential Hazard | Basis of Assumption | Primary Mitigation Strategy |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | High toxicity reported for chloro- and dicarbonitrile analogs (e.g., H301, H311, H331).[3][4] | Use of a certified chemical fume hood, stringent PPE protocols, and avoiding dust generation. |
| Serious Eye Damage/Irritation | Analog compounds are known to cause serious eye damage (H318) or irritation (H319).[3][4] | Mandatory use of chemical splash goggles and a face shield, especially when handling the solid. |
| Skin Irritation/Corrosion | Halogenated aromatic compounds can cause skin irritation.[4] | Use of compatible, chemical-resistant gloves and a lab coat. Immediate removal of contaminated clothing. |
| Release of Hydrogen Cyanide (HCN) | Presence of a nitrile (-CN) functional group.[2] | Handle exclusively in a well-ventilated chemical fume hood. Avoid contact with strong acids and high temperatures. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. The following protocol is mandatory for all personnel handling this compound.
Primary Engineering Control: Chemical Fume Hood All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Hand Protection
-
Gloves: Wear double-layered, chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a neoprene outer glove.[5] Nitrile gloves offer good protection against a range of chemicals, while neoprene provides robust resistance to acids, bases, and solvents.[5][6]
-
Technique: Gloves must be inspected for tears or holes before each use. Change gloves immediately if contamination is suspected and always before leaving the work area. Wash hands thoroughly after removing gloves.[3]
Eye and Face Protection
-
Standard Use: ANSI Z87.1-compliant chemical splash goggles are required at all times.[6]
-
High-Risk Tasks: When handling the solid powder or when there is a significant splash risk, a full-face shield must be worn over chemical splash goggles to protect against widespread facial contamination.[5][7]
Body Protection
-
A flame-resistant lab coat with a buttoned front and tight-fitting cuffs is mandatory. This coat should be worn over long pants and closed-toe shoes that cover the entire foot.[6]
-
For large-scale operations or in the event of a significant spill, a chemically impervious suit may be necessary.[7]
Respiratory Protection
-
Standard Operations: A properly functioning chemical fume hood is the primary method of respiratory protection.[6]
-
Emergency Situations: In the case of a fume hood failure or a large spill outside of containment, personnel must use a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases.[8][9] Use of such equipment requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[6]
Table 2: Required PPE for Specific Handling Scenarios
| Task | Hand Protection | Eye/Face Protection | Body/Respiratory Protection |
|---|---|---|---|
| Weighing Solid Compound | Double-gloved (Nitrile/Neoprene) | Goggles and Face Shield | Lab Coat in a Fume Hood |
| Preparing Solutions | Double-gloved (Nitrile/Neoprene) | Goggles (Face Shield if splash risk) | Lab Coat in a Fume Hood |
| Transferring Solutions | Double-gloved (Nitrile/Neoprene) | Goggles | Lab Coat in a Fume Hood |
| Cleaning Glassware | Double-gloved (Nitrile/Neoprene) | Goggles | Lab Coat |
| Spill Cleanup | Double-gloved (Nitrile/Neoprene) | Goggles and Face Shield | Lab Coat (or impervious suit) in a Fume Hood. Respirator if outside containment. |
Safe Handling Workflow: A Step-by-Step Guide
This workflow minimizes exposure at every stage of the handling process.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Plan for the Unexpected
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill Management
-
Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spill (or any spill outside a fume hood): Evacuate all non-essential personnel from the area. Alert your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean the spill without proper training and respiratory protection.[3]
Waste Disposal Plan
Improper disposal can endanger personnel and the environment. All waste generated from handling this compound is considered hazardous.[2]
-
Waste Segregation:
-
Solid Waste: Includes excess reagent, contaminated weigh boats, gloves, and absorbent materials. Collect in a clearly labeled, puncture-proof container designated for solid hazardous chemical waste.[2]
-
Liquid Waste: Includes reaction mixtures and solvent rinses. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams like strong oxidizers.[2]
-
Sharps Waste: Needles or contaminated glassware must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
Final Disposal:
-
Store sealed waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program. Under no circumstances should this chemical or its waste be disposed of down the drain.[2]
-
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2010). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193-1204. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hsa.ie [hsa.ie]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
